molecular formula C8H6BrFO B1280888 4-Bromo-5-fluoro-2-methylbenzaldehyde CAS No. 861928-26-9

4-Bromo-5-fluoro-2-methylbenzaldehyde

Cat. No.: B1280888
CAS No.: 861928-26-9
M. Wt: 217.03 g/mol
InChI Key: XTCHJHTWCZHFQJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHJHTWCZHFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479679
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861928-26-9
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 861928-26-9

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the landscape of organic synthesis, serving as critical precursors for a vast array of complex molecules. Among these, halogenated benzaldehydes, particularly those incorporating fluorine, have garnered significant attention in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate's structure can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Bromo-5-fluoro-2-methylbenzaldehyde, with its unique substitution pattern, represents a strategically important intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information for researchers and drug development professionals. The strategic placement of the bromo, fluoro, and methyl groups, in conjunction with the reactive aldehyde functionality, offers a versatile scaffold for medicinal chemists to construct complex and biologically active molecules.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 861928-26-9[2][3]
Molecular Formula C₈H₆BrFO[2][3]
Molecular Weight 217.04 g/mol [2][3]
Appearance Powder or liquid[3]
Melting Point 68-70 °C[3]
Boiling Point 261.2 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 111.8 ± 27.3 °C[3]
Refractive Index 1.575[2][3]
XLogP3 2.5[3]
Spectroscopic Data

Synthesis Protocol: A Mechanistic Approach to Ortho-Formylation

The synthesis of this compound can be approached through the formylation of a suitable precursor, such as 1-bromo-2-fluoro-4-methylbenzene. A common and effective method for introducing an aldehyde group ortho to a directing group on an aromatic ring is through ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4]

The fluorine atom in the precursor can act as a directing group for ortho-lithiation.[4] The reaction proceeds via a lithium-halogen exchange or direct deprotonation, facilitated by a strong organolithium base at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then trapped with DMF to afford the desired benzaldehyde after an aqueous workup.

Experimental Workflow: Ortho-Lithiation and Formylation

Synthesis_Workflow Start Start: 1-Bromo-2-fluoro-4-methylbenzene Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Cool to -78 °C under Inert Atmosphere (Ar/N2) Step1->Step2 Step3 Slowly add n-BuLi or LDA Step2->Step3 Step4 Stir for 1-2 hours at -78 °C to form Aryllithium Intermediate Step3->Step4 Step5 Add Anhydrous DMF Step4->Step5 Step6 Warm to Room Temperature Step5->Step6 Step7 Aqueous Workup (e.g., NH4Cl solution) Step6->Step7 Step8 Extraction with Organic Solvent (e.g., Ethyl Acetate) Step7->Step8 Step9 Purification (e.g., Column Chromatography) Step8->Step9 End Product: this compound Step9->End Kinase_Inhibitor_Synthesis Start This compound Step1 Reductive Amination with a Heterocyclic Amine Start->Step1 Step2 Suzuki Coupling with an Arylboronic Acid Step1->Step2 Step3 Further Functionalization Step2->Step3 End Kinase Inhibitor Candidate Step3->End

Sources

4-Bromo-5-fluoro-2-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde for Advanced Chemical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of molecular design. This compound, a polysubstituted benzaldehyde derivative, emerges as a highly versatile and valuable building block. Its unique arrangement of an aldehyde functionality, a bromine atom suitable for cross-coupling, a fluorine atom to modulate electronic properties, and a methyl group provides a rich platform for complex molecular engineering.

This guide offers an in-depth exploration of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to provide a causal understanding of its reactivity, grounded in established chemical principles. The protocols and data herein are designed to be self-validating, empowering you to leverage this intermediate's full potential in your synthetic campaigns.

Core Molecular Identity and Physicochemical Properties

This compound is a solid, typically appearing as a powder.[1] Its core structure is a benzene ring substituted with four different functional groups, leading to specific and predictable reactivity patterns.

Structural and Identification Data

The fundamental identity of this compound is established by its structural formula and registry numbers.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

The quantitative properties of a compound are critical for experimental design, including solvent selection, reaction temperature, and purification methods. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 861928-26-9[1][2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance Powder or liquid[1]
Melting Point 68-70 °C[1][2]
Boiling Point 261.2 °C at 760 mmHg[1][2]
Density 1.6 ± 0.1 g/cm³[1][2]
Flash Point 111.8 ± 27.3 °C[1][2]
Refractive Index 1.575[1][2]
XLogP3 2.5[1][2]

Spectroscopic Profile

While specific spectra are proprietary to suppliers, typical spectroscopic data are available, providing the necessary fingerprints for structural confirmation.[3][4]

  • ¹H NMR: Proton NMR is expected to show distinct signals for the aldehyde proton (~9.5-10.5 ppm), two aromatic protons with coupling patterns influenced by the adjacent fluorine, and a singlet for the methyl group protons (~2.5 ppm).

  • ¹³C NMR: Carbon NMR will show a characteristic signal for the carbonyl carbon (~190 ppm), along with signals for the aromatic carbons, whose chemical shifts are influenced by the bromo, fluoro, and methyl substituents.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the monoisotopic mass being 215.9586 g/mol .[1][2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of an aromatic aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group creates a unique electronic environment that governs its behavior in chemical transformations.

cluster_molecule This compound cluster_reactivity Key Reactivity Sites cluster_reactions Primary Transformations mol [Structure Placeholder] aldehyde Aldehyde Group (-CHO) nuc_add Nucleophilic Addition (e.g., Wittig, Grignard) aldehyde->nuc_add reduct Reduction to Alcohol aldehyde->reduct oxid Oxidation to Carboxylic Acid aldehyde->oxid c_br Aryl Bromide (C-Br) cross_coup Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) c_br->cross_coup ring Aromatic Ring snar Nucleophilic Aromatic Substitution (SNA_r) ring->snar

Figure 2: Logical relationship of key reactivity sites and their corresponding chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack. Its electrophilicity is modulated by the ring substituents. The electron-withdrawing fluorine and bromine atoms increase the partial positive charge on the carbonyl carbon, enhancing its reactivity compared to non-halogenated analogues.[5]

  • Reductive Amination: A robust method for forming C-N bonds, crucial in pharmaceutical synthesis. The aldehyde readily condenses with primary or secondary amines to form an imine/enamine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding amine.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a reliable method for C=C bond formation.

  • Grignard and Organolithium Addition: Enables the formation of secondary alcohols, extending the carbon skeleton.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromo-5-fluoro-2-methylbenzoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable synthetic intermediate.[6]

  • Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

Reactions Involving the Aryl Halides

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the introduction of new aryl or vinyl groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to synthesize aryl alkynes, which are important precursors for many complex molecules.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The fluorine atom is generally less reactive in cross-coupling but significantly influences the electronic properties of the ring. It can participate in nucleophilic aromatic substitution (SNAr) reactions, though typically under more forcing conditions than the bromine.

Synthesis Methodologies

The synthesis of this compound often starts from more readily available substituted toluenes or benzaldehydes. A common conceptual approach involves the formylation of a pre-functionalized aromatic ring.

Example Synthetic Protocol: Formylation via Ortho-Lithiation

This protocol is a representative example based on established organometallic methodologies for selective formylation. The directing effect of the substituents is key to achieving regioselectivity.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize this compound from 1-bromo-2-fluoro-4-methylbenzene.

Materials:

  • 1-Bromo-2-fluoro-4-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Initial Solution: Under an inert atmosphere, dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The ortho-directing effect of the fluorine atom favors lithiation at the C2 position.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from hexane) or column chromatography on silica gel to obtain pure this compound.[1][2]

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals.[1][7] The specific combination of functional groups in this compound makes it particularly useful for creating libraries of compounds for screening.

  • Scaffold for Heterocycles: It is a precursor for synthesizing various heterocyclic systems like quinazolines, benzimidazoles, and other fused-ring structures that form the core of many biologically active molecules.[8]

  • Modulation of Pharmacokinetic Properties: The fluorine atom is often used to enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, which can significantly improve the drug-like properties of a molecule.

  • Vector for Further Functionalization: The bromine atom allows for late-stage diversification of a drug candidate via cross-coupling, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

    • Avoid breathing dust/fumes.[9][11]

    • Wash hands thoroughly after handling.[9][11]

    • Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][11]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][11]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9][11]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][11]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[9][10][11][12]

References

  • EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).
  • Echemi. (n.d.). This compound.
  • Echemi. (n.d.). 861928-26-9, this compound Formula.
  • AK Scientific, Inc. (n.d.). 4-Bromo-5-fluoro-2-nitrobenzaldehyde Safety Data Sheet.
  • ChemWhat. (n.d.). 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound(861928-26-9) 1H NMR spectrum.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde - PMC.
  • ChemicalBook. (n.d.). 2-bromo-5-fluoro-4-methyl benzaldehyde(916792-21-7) 1 h nmr.

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key halogenated aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's fundamental physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and highlights its significant applications, particularly in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The core objective is to furnish a scientifically robust resource that combines theoretical knowledge with practical, field-proven insights.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound of increasing importance in the landscape of organic synthesis. Its structure, featuring an aldehyde functional group alongside bromine, fluorine, and methyl substituents on a benzene ring, offers a unique combination of steric and electronic properties. This molecular architecture makes it a valuable precursor for the synthesis of complex heterocyclic systems and other advanced molecular frameworks. The strategic placement of the halogen atoms not only influences the reactivity of the aldehyde group and the aromatic ring but also provides multiple handles for further chemical modifications through cross-coupling reactions. This guide serves to elucidate the key characteristics and applications of this compound, providing a foundational understanding for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its application in synthesis. The key data for this compound are summarized below.

Core Properties

The fundamental properties of this compound are presented in the following table for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1][2]
CAS Number 861928-26-9[2]
Appearance Powder or liquid[2]
Melting Point 68-70 °C[2]
Boiling Point 261.2 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Spectroscopic Data

While experimentally derived spectra are typically obtained from commercial suppliers upon purchase, predicted data provides valuable insight for structural confirmation.

  • ¹H NMR & ¹³C NMR: Spectroscopic data for similar fluorinated and brominated benzaldehydes are available in the literature, which can be used for comparative analysis.[3][4]

  • Mass Spectrometry: The predicted monoisotopic mass is 215.9586 Da.[1] Predicted adducts include [M+H]⁺ at 216.96588 m/z and [M+Na]⁺ at 238.94782 m/z.[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

A logical approach to the synthesis of this compound is the direct bromination of 5-fluoro-2-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. The aldehyde group is a meta-director. The combined directing effects would favor bromination at the C4 position, which is ortho to the methyl group and para to the fluorine atom.

start 5-Fluoro-2-methylbenzaldehyde reagents Br₂ FeBr₃ (catalyst) Solvent (e.g., CCl₄) start->reagents product This compound reagents->product start 4-Bromo-5-fluoro-2- methylbenzaldehyde step1 Multi-step Synthesis start->step1 product SCD1 Inhibitor step1->product target Therapeutic Target: Metabolic Diseases product->target Inhibits

Sources

4-Bromo-5-fluoro-2-methylbenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather foundational information on 4-Bromo- 5-fluoro-2-methylbenzaldehyde, with a focus on its spectroscopic data and synthetic routes. I'm focusing on NMR, IR, and Mass Spectrometry data, along with various synthesis methods to build a solid base.

Initiating Research & Analysis

I'm now diving into in-depth analysis of the initial search results, aiming to pinpoint key structural characteristics and map out a practical methodology for elucidation. I'm focusing on defining the roles different analytical techniques will play, which will drive the organization of the upcoming technical guide.

Commencing Comprehensive Searches

I'm now starting a deep dive with comprehensive Google searches, focusing on the spectroscopic data (NMR, IR, Mass Spec), synthetic methods, and potential applications or related compounds of 4-Bromo-5-fluoro-2-methylbenzaldehyde. I'll meticulously analyze these results to pinpoint key structural features and develop a logical approach for its elucidation. I'm focusing on defining how different techniques can be applied.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a publicly available experimental spectrum, this guide offers a detailed theoretical prediction and interpretation based on fundamental NMR principles and data from analogous structures. We will delve into the expected chemical shifts, coupling constants, and multiplicity of the signals arising from the aldehyde, methyl, and aromatic protons. Furthermore, this guide will cover practical aspects such as experimental protocols for acquiring a high-quality spectrum, the influence of solvent effects, and a discussion on potential impurities that may arise during its synthesis. This document is intended to serve as an authoritative resource for researchers utilizing this compound, enabling accurate structural verification and purity assessment.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (C₈H₆BrFO) is a polysubstituted aromatic aldehyde of significant interest in the field of drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a formyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures with potential biological activity. Accurate structural elucidation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules in solution.[2] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the precise arrangement of protons within a molecule. This guide will provide a detailed, predicted ¹H NMR spectrum of this compound, offering a benchmark for researchers working with this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the aldehyde proton, the methyl protons, and the two aromatic protons. The analysis of these signals is based on the well-established effects of substituents on the chemical shifts and coupling constants of protons on a benzene ring.

Molecular Structure and Proton Environments

To begin our analysis, let's first visualize the structure of this compound and identify the different proton environments.

Figure 1: Molecular structure of this compound with protons H-3 and H-6 highlighted.

The molecule has two aromatic protons, labeled H-3 and H-6, a three-proton methyl group, and a single aldehyde proton.

Predicted Chemical Shifts (δ) and Multiplicities

The predicted chemical shifts are based on the parent compound, benzaldehyde, and the known shielding/deshielding effects of the bromo, fluoro, and methyl substituents. The aldehyde group is a moderate deactivating group and will deshield the ortho and para protons. The bromine and fluorine atoms are deactivating but ortho, para-directing, and their electronegativity will influence the chemical shifts of nearby protons. The methyl group is a weak activating group and will shield the ortho and para protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H~10.2Singlet (s)-
Aromatic H-6~7.8Doublet (d)⁴J(H-F) ≈ 2-4 Hz
Aromatic H-3~7.5Doublet (d)³J(H-F) ≈ 6-9 Hz
Methyl-H~2.5Singlet (s)-

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Detailed Signal Analysis
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to appear as a sharp singlet in the downfield region, typically around δ 10.2 ppm.[3][4] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is unlikely to show any significant coupling to the aromatic protons, hence a singlet is predicted.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to resonate as a singlet at approximately δ 2.5 ppm. The electron-donating nature of the methyl group results in a chemical shift in the typical benzylic proton region.

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and will therefore appear as two distinct signals.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the bromine atom. It is also subject to a four-bond coupling (⁴J) with the fluorine atom. This long-range H-F coupling is expected to be in the range of 2-4 Hz, splitting the signal into a doublet.[5][6] Due to the deshielding effect of the adjacent aldehyde group, H-6 is predicted to be the more downfield of the two aromatic protons, appearing around δ 7.8 ppm.

    • H-3: This proton is ortho to the bromine atom and ortho to the fluorine atom. It will experience a three-bond coupling (³J) with the fluorine atom, which is typically larger than the four-bond coupling, in the range of 6-9 Hz.[5][6] This will also result in a doublet. The combined electronic effects of the neighboring substituents are expected to place this signal around δ 7.5 ppm.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality and reproducible ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer F Lock on solvent's deuterium signal E->F G Shim the magnetic field F->G H Acquire spectrum with appropriate parameters G->H I Fourier Transform J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L

Figure 2: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used depending on the sample's solubility.[7][8]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses should be employed to ensure full relaxation of all protons, which is important for accurate integration.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 8 to 16 scans are usually adequate.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully perform phase correction to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Integration and Referencing: Integrate all the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Influence of NMR Solvents on the Spectrum

The choice of deuterated solvent can influence the chemical shifts of the protons in this compound.[9][10] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, where the solute molecule experiences the magnetic field of the solvent's ring current. This can be useful for resolving overlapping signals. Polar solvents like DMSO-d₆ can form hydrogen bonds with acidic protons, if any were present, and can also influence the chemical shifts of other protons through dipole-dipole interactions. It is crucial to report the solvent used when presenting NMR data.

Potential Impurities and Their ¹H NMR Signatures

The synthesis of this compound can potentially lead to the formation of impurities. A plausible synthetic route involves the bromination and formylation of a substituted toluene precursor.[11][12] Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as 5-fluoro-2-methylbenzaldehyde or 4-bromo-2-methylbenzaldehyde.

  • Isomeric Products: Bromination at other positions on the aromatic ring could lead to isomeric impurities.

  • Over-brominated Products: The introduction of a second bromine atom to the ring.

  • Oxidation Product: The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. This would be indicated by the appearance of a broad singlet in the downfield region (δ 10-13 ppm) and the disappearance of the aldehyde proton signal.

Careful analysis of the ¹H NMR spectrum for any unexpected signals is essential for determining the purity of the compound.

Conclusion

This in-depth technical guide provides a comprehensive theoretical framework for understanding and interpreting the ¹H NMR spectrum of this compound. The predicted spectrum, with a downfield singlet for the aldehyde proton, a singlet for the methyl group, and two distinct doublets for the aromatic protons due to H-F coupling, serves as a valuable reference for researchers. By following the detailed experimental protocol, scientists can acquire high-quality, reproducible data for accurate structural confirmation and purity assessment. A thorough understanding of potential solvent effects and impurities further enhances the utility of ¹H NMR in the quality control of this important synthetic intermediate.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.).
  • 19F Coupling Constants Table. (n.d.). Alfa Chemistry.
  • Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1966). Journal of the American Chemical Society.
  • 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1966). Journal of the American Chemical Society.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
  • Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. (2019).
  • Coupling of Protons with Fluorine Page. (2007).
  • 4-Bromo-3-fluorotoluene(452-74-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Proton NMR Table. (n.d.).
  • 4-Bromo-3-fluorotoluene. (n.d.). PubChem.
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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
  • 1H NMR spectrum of 2,5-Dibromo-4-fluorotoluene. (n.d.). Benchchem.
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  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • 2-Bromo-5-fluorotoluene. (n.d.). NIST WebBook.
  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2020). ChemRxiv.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog.
  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). The Royal Society of Chemistry.
  • 1H NMR chemical shift ppm table. (n.d.).
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts.
  • NMR Chemical Shifts. (n.d.).
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.
  • This compound. (n.d.). Echemi.
  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses.
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  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.).

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An In-depth Technical Guide to the 13C NMR Data of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical chemical shifts, peak assignments, and the underlying electronic effects of the substituents on the aromatic ring. Furthermore, a detailed experimental protocol for acquiring such data is presented, ensuring a self-validating framework for spectral analysis. This guide aims to serve as a valuable resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its utility as an intermediate stems from the unique arrangement of its functional groups—an aldehyde for further derivatization, and a specific halogenation and methylation pattern on the phenyl ring that dictates its reactivity and potential biological activity. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of the carbon skeleton.

This guide will provide a detailed interpretation of the predicted ¹³C NMR spectrum of this molecule, focusing on the rationale behind the chemical shift assignments. By understanding the interplay of the electronic effects of the bromo, fluoro, methyl, and aldehyde substituents, researchers can gain deeper insights into the structure-property relationships of this and related compounds.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale
C=O (Aldehyde)~191The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and typically appears in this downfield region.[1]
C-1 (C-CHO)~135The ipso-carbon attached to the aldehyde group is deshielded.
C-2 (C-CH₃)~140The carbon bearing the methyl group is deshielded, with its shift influenced by the ortho-aldehyde and meta-fluoro substituents.
C-3 (C-H)~128This carbon is influenced by the ortho-methyl and para-bromo substituents.
C-4 (C-Br)~120The carbon attached to the bromine atom is shielded relative to an unsubstituted carbon, but its shift is also influenced by the meta-aldehyde and ortho-fluoro groups.
C-5 (C-F)~160 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet due to strong one-bond C-F coupling.
C-6 (C-H)~118 (d, ²JCF ≈ 20 Hz)This carbon is ortho to the fluorine, leading to shielding and a characteristic doublet from two-bond C-F coupling.
CH₃~20The methyl carbon attached to an aromatic ring typically appears in this upfield region.[3]

Spectral Interpretation and Peak Assignment: A Deeper Look

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The interplay of inductive and resonance effects of the four substituents on the benzene ring governs the final spectral appearance.

The Carbonyl and Methyl Carbons

The aldehyde carbonyl carbon is the most downfield signal, typically found in the 190-200 ppm range.[1][4] This is a highly characteristic peak and its presence is a strong indicator of the aldehyde functionality. The methyl carbon , being a simple alkyl substituent on an aromatic ring, is found in the upfield region, generally between 20-25 ppm, consistent with data for compounds like 4-methylbenzaldehyde.[3][5]

The Aromatic Carbons: A Symphony of Substituent Effects

The chemical shifts of the six aromatic carbons are determined by the cumulative electronic effects of the substituents. A logical approach to assigning these signals is to consider the individual contributions of each group:

  • Aldehyde (-CHO): An electron-withdrawing group that deshields the ipso and para carbons and has a smaller effect on the ortho and meta positions.

  • Methyl (-CH₃): An electron-donating group that shields the ortho and para carbons.

  • Fluorine (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect, but also an electron-donating resonance effect. The most prominent feature is the large deshielding of the directly attached carbon (C-5) and the characteristic C-F coupling patterns.

  • Bromine (-Br): An electronegative atom with a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect.

The following diagram illustrates the workflow for the logical assignment of the aromatic carbon signals:

G cluster_0 Initial Analysis cluster_1 Aromatic Region Analysis cluster_2 Final Assignment A Identify Carbonyl Carbon (~191 ppm) C Identify C-F Carbon (Large ¹JCF coupling, ~160 ppm) A->C B Identify Methyl Carbon (~20 ppm) B->C D Identify C-H ortho to F (²JCF coupling, ~118 ppm) C->D E Assign Remaining Carbons (C-1, C-2, C-3, C-4) Based on Additivity Rules D->E F Complete Peak Assignment Table E->F

Caption: Workflow for ¹³C NMR Peak Assignment.

The following diagram visually represents the dominant electronic effects of the substituents on the aromatic ring:

Caption: Primary Inductive (-I) and Donating (+I) Effects.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal standards and appropriate instrument settings.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 15-25 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

4.2. Instrument Parameters (for a 400 MHz Spectrometer)

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is desired).

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 20:1 for the aromatic carbon signals.

  • Pulse Width: Calibrated 30° or 90° pulse.

  • Decoupling: Broadband proton decoupling (e.g., garp or waltz16).

4.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Perform the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the CDCl₃ solvent peak can be used as a secondary reference (δ = 77.16 ppm).

  • Peak Picking: Identify and label all significant peaks in the spectrum.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear demonstration of the power of this analytical technique. By combining predictive tools with a fundamental understanding of substituent effects, a confident assignment of all carbon signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. This guide serves as a practical resource for researchers working with complex substituted aromatic compounds, enabling them to leverage ¹³C NMR for unambiguous structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987).
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Supporting Information for a chemical communication. (n.d.).
  • Human Metabolome Database. (n.d.). 4-Methylbenzaldehyde 13C NMR Spectrum.
  • University of Calgary. (n.d.). 13C NMR Chemical Shift Table.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom, and a fluorine atom on a methylated benzene ring, makes it a versatile intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. The precise arrangement of these functional groups imparts unique reactivity and physical characteristics to the molecule, influencing its behavior in synthetic transformations and its properties in bulk.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular structure, thermal behavior, and spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound in their laboratory endeavors.

Molecular and Physicochemical Properties

The physical attributes of this compound are a direct consequence of its molecular structure. The presence of a bromine atom significantly increases the molecular weight and influences the compound's density and refractive index. The fluorine atom, being highly electronegative, impacts the electronic distribution within the aromatic ring. The methyl group provides a non-polar substituent, and the polar aldehyde group is a key site for chemical reactions.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 861928-26-9[1][2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance Powder or liquid[2]
Melting Point 68-70 °C[1][2]
Boiling Point 261.2 °C at 760 mmHg[1][2]
Density 1.6 ± 0.1 g/cm³[2]
Refractive Index 1.575[1][2]
Flash Point 111.8 ± 27.3 °C[2]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.
Storage Stored in a room temperature, ventilated place.[2]

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a critical physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The following protocol outlines a standard laboratory procedure for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Materials and Equipment:
  • This compound sample

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Safety goggles

Procedure:
  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount of the solid in a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.[3]

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range. For this compound, the expected melting point is around 68-70 °C.[1][2]

    • Set the starting temperature of the apparatus to approximately 5-10 °C below the expected melting point.

    • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading.[4]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Begin heating and observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal of the solid melts (the clear point).[3]

    • The recorded temperature range between the onset and the clear point is the melting point range of the sample.

  • Post-Measurement:

    • Allow the apparatus to cool down before performing any subsequent measurements.

    • Dispose of the used capillary tube in the designated glass waste container.

Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of organic compounds. Based on the structure of this compound, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, fluoro, and aldehyde substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule. A key diagnostic signal will be the downfield resonance of the carbonyl carbon of the aldehyde group, typically appearing in the range of 190-195 ppm.[5] The chemical shifts of the aromatic carbons will be influenced by the attached substituents, and substituent chemical shift (SCS) increments can be used to predict their approximate positions.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1685-1705 cm⁻¹, characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.[8][9]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[8][9] The presence of these two bands is a strong indicator of an aldehyde functional group.[10]

  • C-H Stretch (Aromatic and Methyl): Absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Br and C-F Stretches: These will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Due to the presence of a single bromine atom, the molecular ion peak will appear as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by two mass-to-charge units (m/z).[11][12] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[11][12] The monoisotopic mass of this compound is approximately 215.9586 g/mol .[1][2]

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl radical (M-29). The presence of the bromine atom will also lead to characteristic fragmentation patterns.

Visualization of Key Physical Properties

The following diagram provides a visual summary of the key physical properties of this compound.

G main {this compound | CAS: 861928-26-9 | C₈H₆BrFO} mp Melting Point 68-70 °C main->mp bp Boiling Point 261.2 °C main->bp density Density 1.6 g/cm³ main->density mw Molecular Weight 217.04 g/mol main->mw ri Refractive Index 1.575 main->ri appearance Appearance Powder/Liquid main->appearance

Caption: Key Physical Properties of this compound.

Conclusion

This technical guide has provided a detailed examination of the fundamental physical properties of this compound. A thorough understanding of these characteristics, from its melting point and boiling point to its spectroscopic signatures, is paramount for its effective application in research and development. The provided experimental protocol for melting point determination offers a practical framework for verifying the purity of this compound in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for chemists and analysts working on the characterization and quality control of this important synthetic intermediate. As a versatile building block, a solid grasp of the physical properties of this compound will undoubtedly facilitate its successful utilization in the synthesis of novel and valuable molecules.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1735-1738.
  • Tan, K. L., & Smith, W. B. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Al-Juboury, M. A. (2021). Experiment (1) determination of melting points.
  • BYJU'S. (n.d.). Determination of melting point of an organic compound.
  • Clarion University. (n.d.). Determination of melting point.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of aldehydes and ketones.
  • Smith, B. C. (2017, November 1). The C=O bond, part II: Aldehydes. Spectroscopy Online.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting points.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared spectra of some common functional groups.
  • SSERC. (n.d.). Melting point determination.
  • Scribd. (n.d.). Melting point determination techniques.
  • Stanford Research Systems. (n.d.). Determination of melting points according to pharmacopeia.
  • ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • ASTM International. (2023, April 25). E324 standard test method for relative initial and final melting points and the melting range of organic chemicals.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of aldehydes and ketones – Organic chemistry: A tenth edition – OpenStax adaptation 1.
  • Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • American Chemical Society. (2024, July 18). Direct mass spectrometric analysis of brominated flame retardants in synthetic polymers.
  • Chemistry - The Central Science. (2023, December 2). Bromo pattern in mass spectrometry.
  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Organic compounds containing halogen atoms.
  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
  • PubChemLite. (n.d.). 4-bromo-2-fluoro-5-methylbenzaldehyde (C8H6BrFO).
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • PubChemLite. (n.d.). 5-bromo-2-fluoro-4-methylbenzaldehyde (C8H6BrFO).

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-fluoro-2-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a versatile platform for further molecular elaboration. This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the underlying chemical principles. We will explore two main strategies: directed ortho-lithiation followed by formylation and Vilsmeier-Haack formylation. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental intermediates in organic synthesis. The unique arrangement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold of this compound (C8H6BrFO) makes it a particularly sought-after precursor.[1][2] The presence of orthogonal functionalities—the aldehyde for derivatization, the bromine for cross-coupling reactions, and the fluorine for modulating electronic properties and metabolic stability—provides a rich chemical space for the development of novel molecules.

This guide will dissect the most common and effective methods for the preparation of this key intermediate, providing a comparative analysis of the available synthetic strategies to aid in the selection of the most appropriate route based on starting material availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Strategies

Two principal synthetic pathways dominate the landscape for the synthesis of this compound:

  • Directed Ortho-Lithiation and Formylation: This strategy leverages the directing ability of substituents on the aromatic ring to achieve regioselective deprotonation and subsequent formylation.

  • Vilsmeier-Haack Formylation: This classic method introduces a formyl group onto an electron-rich aromatic ring using a specialized reagent.[3][4][5][6][7]

The choice between these routes is often dictated by the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Strategy Typical Starting Material Key Reagents Advantages Challenges
Directed Ortho-Lithiation1-Bromo-2-fluoro-4-methylbenzenen-BuLi or s-BuLi, DMFHigh regioselectivity, Milder conditions for formylationRequires cryogenic temperatures, Moisture-sensitive reagents
Vilsmeier-Haack Formylation1-Bromo-2-fluoro-4-methylbenzenePOCl3, DMFCost-effective reagents, ScalablePotentially harsh conditions, Regioselectivity can be an issue with certain substrates

Strategy 1: Directed Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[8] In this approach, a heteroatom-containing substituent directs an organolithium base to deprotonate the adjacent ortho-position.

Proposed Starting Material: 1-Bromo-2-fluoro-4-methylbenzene

The most logical starting material for this route is 1-Bromo-2-fluoro-4-methylbenzene.[9][10] The fluorine atom is a moderate ortho-directing group for lithiation, facilitating the removal of the proton at the C2 position.[11][12]

Reaction Mechanism and Causality

The reaction proceeds in two key steps:

  • Ortho-Lithiation: 1-Bromo-2-fluoro-4-methylbenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The fluorine atom, being a Lewis basic site, coordinates with the lithium cation, directing the deprotonation to the adjacent ortho-position (C2). This results in the formation of a highly reactive aryllithium intermediate.

  • Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The lithium-halogen exchange is a potential side reaction but can often be suppressed by careful control of temperature and reaction time. The resulting lithium adduct is then hydrolyzed during aqueous workup to yield the desired this compound.

Ortho_Lithiation_Formylation SM 1-Bromo-2-fluoro-4-methylbenzene Base n-BuLi or s-BuLi THF, -78 °C SM->Base Deprotonation Intermediate Aryllithium Intermediate Base->Intermediate Formylating_Agent DMF Intermediate->Formylating_Agent Nucleophilic Attack Workup Aqueous Workup Formylating_Agent->Workup Product This compound Workup->Product

Figure 1: Workflow for Directed Ortho-Lithiation and Formylation.

Detailed Experimental Protocol

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling pyrophoric reagents.

  • To a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF (10 volumes) at -78 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Anhydrous N,N-dimethylformamide (1.5 eq) is then added dropwise, again ensuring the temperature does not rise above -70 °C.

  • The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Strategy 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]

Proposed Starting Material: 1-Bromo-2-fluoro-4-methylbenzene

Similar to the ortho-lithiation route, 1-Bromo-2-fluoro-4-methylbenzene serves as a suitable starting material.[9][10] The methyl group is an activating group, and its directing effect, along with that of the halogens, will influence the position of formylation.

Reaction Mechanism and Causality

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-2-fluoro-4-methylbenzene attacks the Vilsmeier reagent. The regioselectivity of this step is governed by the electronic and steric effects of the substituents. The methyl group is ortho, para-directing, while the halogens are deactivating but also ortho, para-directing. The formylation is expected to occur at the position ortho to the methyl group and para to the bromine atom.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to furnish the final aldehyde product.

Vilsmeier_Haack DMF DMF POCl3 POCl3 DMF->POCl3 Reaction Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 1-Bromo-2-fluoro-4-methylbenzene Starting_Material->Vilsmeier_Reagent Electrophilic Attack Workup Aqueous Hydrolysis Intermediate->Workup Product This compound Workup->Product

Figure 2: Workflow for the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

  • To a flask containing N,N-dimethylformamide (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise with stirring.

  • The mixture is stirred at 0 °C for 30 minutes, during which time the Vilsmeier reagent forms.

  • A solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in a minimal amount of DMF is added to the Vilsmeier reagent.

  • The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is cooled to room temperature and poured onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: directed ortho-lithiation followed by formylation, and Vilsmeier-Haack formylation. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For high regioselectivity and milder formylation conditions, the ortho-lithiation approach is preferred, although it necessitates cryogenic temperatures and the handling of pyrophoric reagents. For a more cost-effective and scalable synthesis, the Vilsmeier-Haack reaction presents a viable alternative, though optimization of reaction conditions may be required to ensure the desired regioselectivity. Both methods, when executed with precision, provide reliable access to this important synthetic intermediate.

References

  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
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  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia.
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9. (n.d.). ChemWhat.
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  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed]. (n.d.). Chemistry Stack Exchange.
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  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. (n.d.). Matrix Fine Chemicals.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
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  • 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. (n.d.). PubChem.

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An In-depth Technical Guide to the Isomers of C8H6BrFO: Nomenclature, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C8H6BrFO represents a fascinating and diverse group of halogenated aromatic compounds. With a structural backbone amenable to numerous isomeric forms, these compounds, primarily substituted benzaldehydes and acetophenones, are of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The precise arrangement of the bromo, fluoro, and organic functional groups on the aromatic ring profoundly influences their physicochemical properties and biological activities. This guide provides a comprehensive exploration of the IUPAC nomenclature for the isomers of C8H6BrFO, delves into their chemical properties and synthetic pathways, and discusses their applications, particularly in the realm of drug development.

Introduction: The Significance of Halogenated Aromatic Scaffolds

Halogenation is a powerful and widely employed strategy in the design of bioactive molecules.[1] The introduction of halogen atoms, such as bromine and fluorine, into an organic scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Fluorine, in particular, is a common bioisostere for hydrogen and can enhance binding affinity and improve pharmacokinetic profiles.[3] Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[4]

The C8H6BrFO isomers, possessing both bromine and fluorine atoms on a substituted benzene ring, represent a rich chemical space for the exploration of these effects. The two primary scaffolds for this molecular formula are bromo-fluoro-methylbenzaldehydes and bromo-fluoro-acetylbenzenes (acetophenones). Understanding the precise IUPAC nomenclature is paramount for unambiguous communication and documentation in scientific research.

IUPAC Nomenclature of C8H6BrFO Isomers

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzene derivatives, the principal functional group dictates the parent name, and the substituents are numbered to provide the lowest possible locants. The substituents are then listed in alphabetical order.[5]

Bromo-fluoro-methylbenzaldehyde Isomers

In this class of isomers, the benzaldehyde moiety is the parent structure, with the formyl group (-CHO) defining the first position on the benzene ring. The remaining substituents are bromo, fluoro, and methyl groups.

Table 1: IUPAC Names of Selected Bromo-fluoro-methylbenzaldehyde Isomers

IUPAC NameCAS Number
5-Bromo-2-fluoro-3-methylbenzaldehyde903875-64-9[6]
6-Bromo-2-fluoro-3-methylbenzaldehyde1114809-22-1[7]
2-Bromo-5-fluoro-4-methylbenzaldehydeNot readily available
3-Bromo-2-fluoro-5-methylbenzaldehydeNot readily available
4-Bromo-2-fluoro-6-methylbenzaldehydeNot readily available

Note: The table presents a selection of possible isomers. The number of isomers is extensive, and not all have readily available CAS numbers.

Bromo-fluoro-acetylbenzene (Acetophenone) Isomers

For these isomers, acetylbenzene (acetophenone) is the parent structure. The acetyl group (-COCH3) is attached to the benzene ring, and its point of attachment is designated as position 1.

Table 2: IUPAC Names of Selected Bromo-fluoro-acetophenone Isomers

IUPAC NameCAS Number
1-(3-Bromo-4-fluorophenyl)ethan-1-one (3'-Bromo-4'-fluoroacetophenone)1007-15-4[8]
1-(2-Bromo-4-fluorophenyl)ethan-1-one (2'-Bromo-4'-fluoroacetophenone)Not readily available
1-(4-Bromo-2-fluorophenyl)ethan-1-one (4'-Bromo-2'-fluoroacetophenone)Not readily available
1-(5-Bromo-2-fluorophenyl)ethan-1-one (5'-Bromo-2'-fluoroacetophenone)Not readily available
2-Bromo-1-(4-fluorophenyl)ethan-1-one403-29-2[9][10]
2-Bromo-1-(3-fluorophenyl)ethan-1-one53631-18-8[11]

Note: The bromine can also be on the acetyl group's alpha-carbon, leading to isomers like 2-Bromo-1-(fluorophenyl)ethan-1-one.

Physicochemical Properties and Synthetic Strategies

The physical and chemical properties of C8H6BrFO isomers are highly dependent on the substitution pattern. For instance, the melting and boiling points of bromofluorobenzaldehyde isomers can be very similar, making their separation challenging.[12]

Synthesis of Bromo-fluoro-methylbenzaldehyde Isomers

The synthesis of substituted benzaldehydes often involves formylation of a corresponding substituted benzene derivative. For example, 5-bromo-2-fluoro-3-methylbenzaldehyde can be synthesized from a suitable precursor through methods like the Duff reaction or Vilsmeier-Haack reaction. A common starting material for such syntheses is a substituted toluene, which is then halogenated and formylated.

A general synthetic approach involves the bromination of a fluorotoluene followed by oxidation of the methyl group to an aldehyde. For instance, the preparation of 2-fluoro-5-bromobenzaldehyde can be achieved by the reaction of o-fluorobenzaldehyde with a brominating agent in the presence of a Lewis acid catalyst.[13]

Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (a related compound)

This protocol outlines a magnesium-mediated ortho-formylation of 4-bromo-2-fluorophenol.[14]

Materials:

  • 4-Bromo-2-fluorophenol

  • Anhydrous magnesium chloride

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.0 equivalents) dropwise and stir the mixture for 10 minutes.

  • Add a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash three times with 1 N HCl, followed by three washes with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or flash column chromatography.

Synthesis of Bromo-fluoro-acetylbenzene Isomers

Substituted acetophenones are typically synthesized via Friedel-Crafts acylation of the corresponding substituted benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

For isomers where the bromine is on the alpha-carbon of the acetyl group, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, the synthesis involves the α-bromination of the corresponding fluoroacetophenone.[15]

Experimental Protocol: Synthesis of 2-Bromo-4'-fluoroacetophenone [15]

This protocol describes the α-bromination of 4-fluoroacetophenone.

Materials:

  • 4-Fluoroacetophenone

  • Ammonium bromide

  • Oxone

  • Methanol

Procedure:

  • To a well-stirred solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (0.215 g, 2.2 mmol).

  • To this mixture, add Oxone (1.352 g, 2.2 mmol).

  • The reaction mixture is then stirred at reflux temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in a wide range of pharmaceuticals and agrochemicals. The isomers of C8H6BrFO are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Biological Activities of Halogenated Acetophenones

Halogenated acetophenone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[16] The position and nature of the halogen substituents are critical in determining the potency and selectivity of these compounds. For example, 3'-Bromo-4'-fluoroacetophenone is used as a precursor for the synthesis of chalcones, which are known for their diverse pharmacological activities.[8]

Halogenated Benzaldehydes as Key Intermediates

Substituted benzaldehydes are versatile intermediates in organic synthesis. The aldehyde group can undergo a variety of chemical transformations, making these compounds valuable starting materials for the construction of diverse molecular scaffolds.[17] Halogenated benzaldehydes, in particular, are important in the synthesis of agrochemicals and pharmaceuticals, where the halogen atoms contribute to the overall biological activity and pharmacokinetic properties of the final product.[1][18]

Visualization of Isomeric Scaffolds

To better illustrate the core structures discussed, the following diagrams represent the basic skeletons of the bromo-fluoro-methylbenzaldehyde and bromo-fluoro-acetylbenzene isomers.

G cluster_0 Bromo-fluoro-methylbenzaldehyde Isomers cluster_1 Bromo-fluoro-acetylbenzene Isomers benzaldehyde Benzaldehyde Core Br Br benzaldehyde->Br substituent F F benzaldehyde->F substituent CH3 CH3 benzaldehyde->CH3 substituent acetophenone Acetophenone Core Br_aceto Br acetophenone->Br_aceto substituent F_aceto F acetophenone->F_aceto substituent

Figure 1: Core scaffolds of C8H6BrFO isomers.

Conclusion

The isomers of C8H6BrFO represent a structurally diverse class of compounds with significant potential in various scientific disciplines. A thorough understanding of their IUPAC nomenclature is fundamental for accurate scientific communication. The synthetic routes to these compounds are well-established, primarily involving electrophilic aromatic substitution and functional group manipulations. The presence of both bromine and fluorine imparts unique chemical and biological properties, making these isomers valuable building blocks for the development of new pharmaceuticals and agrochemicals. Further research into the specific properties and applications of each isomer is warranted to fully exploit their potential.

References

[16] The Diverse Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide. (n.d.). Benchchem. Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone. (n.d.). Benchchem. [14] Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). Benchchem. [19] Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). (n.d.). Cheméo. [20] 2-Bromo-4'-fluoroacetophenone synthesis. (n.d.). ChemicalBook. [1] Explore Our Unique Oligohalogenated Arylaldehydes for Drug Discovery Projects! (2019, July 19). Life Chemicals. [12] Melting and boiling points of isomers of bromofluoro benzaldehyde. (n.d.). ResearchGate. [21] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. [22] Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [23] Photocatalysed direct halogenation of acetophenone. (n.d.). ResearchGate. [6] 5-Bromo-2-fluoro-3-methylbenzaldehyde. (n.d.). PubChem. [8] 3′-Bromo-4′-fluoroacetophenone. (n.d.). Ossila. [24] 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. (n.d.). PubChem. [25] 2-Bromo-5-chloro-6-fluoro-3-methylbenzaldehyde. (n.d.). PubChem. [7] 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. (n.d.). Fluoromart. [3] A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers. (n.d.). Benchchem. 2-Bromo-3′-fluoroacetophenone. (n.d.). Ossila. [9] Bromo-4-fluoroacetophenone. (n.d.). NIST WebBook. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). The Journal of Organic Chemistry. [4] Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock. [26] Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021, August 12). PMC - NIH. [27] 4-bromoacetophenone. (n.d.). Organic Syntheses Procedure. [17] Substituted Benzaldehyde: Significance and symbolism. (n.d.). Wisdomlib. [2] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC - NIH. [28] 3-Bromo-4-fluorobenzaldehyde. (n.d.). PubChem. [29] Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. (n.d.). SpringerLink. [18] The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals. (2025, October 30). NINGBO INNO PHARMCHEM CO.,LTD. [13] Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents. [30] 2-Bromo-5-methylbenzaldehyde. (n.d.). PubChem. [31] Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. [32] 5-Bromo-2-fluoro-3-methylbenzaldehyde. (n.d.). BLD Pharm. [10] 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. [33] IUPAC NOMENCLATURE & STRUCTURAL ISOMERISM. (n.d.). Self Studies. [34] How to judge a parent chain in ketones for IUPAC naming, like in the case of acetophenone, why is a phenyl part not a parent chain, but an ethane part is. (2019, March 27). Quora. An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 1-Bromo-3-butoxy-5-nitrobenzene and Its Isomers. (n.d.). Benchchem. [35] The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. [36] The complete IUPAC name of the compound :- (1)(R)-1-Bromo-1-phenyl ethane (2)(S). (2022, August 22). YouTube.

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A Technical Guide to the Theoretical Properties of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated benzaldehydes are a cornerstone class of intermediates in medicinal chemistry and materials science. The identity and position of halogen substituents (F, Cl, Br, I) on the benzaldehyde scaffold profoundly modulate the molecule's electronic, steric, and conformational properties. This guide provides an in-depth analysis of these theoretical underpinnings, offering researchers, scientists, and drug development professionals a framework for rational design. We will explore the dual nature of halogen electronic effects—inductive withdrawal versus resonance donation—and quantify these using Hammett constants. Furthermore, we will dissect the critical roles of steric hindrance and the increasingly appreciated phenomenon of halogen bonding in molecular recognition. The guide will connect these theoretical properties to practical outcomes in reactivity, spectroscopic signatures, and ultimately, their application in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Role of Halogenation

The benzaldehyde framework is a prevalent motif in biologically active compounds, valued for its synthetic versatility.[1] The strategic introduction of halogens is a time-tested approach in drug discovery to enhance biological activity and membrane permeability.[1] Initially perceived merely as lipophilic, hydrophobic moieties, it is now understood that halogens exert nuanced and powerful effects that can be harnessed for rational drug design.[2][3]

These effects extend beyond simple steric bulk or electronegativity. The unique electronic structure of heavier halogens (Cl, Br, I) gives rise to a phenomenon known as halogen bonding , a directional, non-covalent interaction analogous to the well-known hydrogen bond.[4] This interaction is driven by an electropositive region on the halogen atom, termed a σ-hole, which can engage with Lewis bases like backbone carbonyl oxygens in protein binding pockets.[2] Understanding the interplay of these diverse properties is paramount for predicting molecular behavior and designing next-generation therapeutics. This guide will systematically deconstruct the theoretical principles governing these properties.

The Duality of Electronic Effects

The net electronic influence of a halogen substituent on the benzaldehyde ring is a delicate balance between two opposing forces: the inductive effect and the resonance effect.

Inductive Effect (-I)

Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma (σ) bond. This is known as the electron-withdrawing inductive effect (-I).[5] This effect is distance-dependent, being strongest at the carbon atom directly attached to the halogen and diminishing with distance. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

Resonance Effect (+R)

Conversely, halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the aromatic π-system. This is an electron-donating resonance effect (+R).[5] This effect increases the electron density on the ring, particularly at the ortho and para positions. While the resonance-donating ability is present for all halogens, it is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. For heavier halogens, the larger p-orbitals (3p for Cl, 4p for Br, etc.) have poorer overlap with carbon's 2p orbital, diminishing the +R effect.

The Net Result: Deactivating Ortho-, Para-Directors

In the case of halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect.[5][8] The net result is that halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to unsubstituted benzene.[8]

However, the resonance effect, despite being weaker, still dictates the regioselectivity of electrophilic attack. The donation of electron density to the ortho and para positions makes these sites more nucleophilic than the meta position. Consequently, halogens are classified as ortho-, para-directing deactivators .[9]

The interplay of these effects is visually summarized in the diagram below.

G cluster_0 Electronic Effects of a Halogen (X) on Benzaldehyde Inductive Inductive NetEffect {Net Effect on Ring|Overall Deactivating Ortho, Para-Directing} Inductive->NetEffect Dominates Resonance Resonance Resonance->NetEffect Influences regioselectivity Carbonyl {Impact on C=O Group|Increased Electrophilicity More susceptible to nucleophilic attack} NetEffect->Carbonyl

Caption: Interplay of Inductive and Resonance Effects.

Quantifying Electronic Effects: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). These values are derived from the effect of substituents on the acidity of benzoic acid.[10]

  • σ_meta (σ_m): Primarily reflects the inductive effect.

  • σ_para (σ_p): Represents the combined influence of both inductive and resonance effects.[10]

Positive σ values indicate an electron-withdrawing character, while negative values signify electron-donating properties.

Halogen (X)van der Waals Radius (Å)Electronegativity (Pauling)σ_mσ_p
-F 1.473.980.340.05
-Cl 1.753.160.370.22
-Br 1.852.960.400.23
-I 1.982.660.350.18
Table 1: Physicochemical Properties and Hammett Constants for Halogen Substituents.[11][12]

As the data shows, all halogens have positive σ values, confirming their net electron-withdrawing nature. The σ_p value for fluorine is significantly lower than for other halogens, reflecting its stronger resonance donation which partially counteracts its very strong inductive withdrawal.[13]

Steric Properties and Halogen Bonding

Beyond electronics, the physical size and unique bonding capabilities of halogens are critical determinants of molecular conformation and intermolecular interactions.

Steric Hindrance

The size of the halogen atom, as indicated by its van der Waals radius (see Table 1), increases down the group (F < Cl < Br < I). An ortho-halogen can sterically hinder the approach of reagents to the aldehyde group, potentially requiring more tailored catalysts or harsher reaction conditions.[14] This steric bulk can also influence the rotational barrier of the aldehyde group, affecting its planarity with the aromatic ring and, consequently, the overall molecular conformation.[15]

Halogen Bonding: A Directional Non-Covalent Interaction

A key property, particularly for chlorine, bromine, and iodine, is the ability to act as a halogen bond (XB) donor .[16] This phenomenon arises from an anisotropic distribution of electron density around the halogen atom. While the "equator" of the halogen is electron-rich and negatively charged, the region along the C-X bond axis (the "pole") is electron-deficient and carries a partial positive charge. This positive region is known as the σ-hole .[2][17]

This σ-hole can act as a Lewis acid, forming a highly directional, attractive interaction with a Lewis base (an XB acceptor), such as an oxygen or nitrogen atom.[4] In drug development, this means a halogenated ligand can form a specific, stabilizing bond with a backbone carbonyl or a side chain heteroatom in a protein's active site, significantly enhancing binding affinity and selectivity.[3]

Caption: Schematic of a Halogen Bond (XB).

Impact on Reactivity

The theoretical properties discussed directly translate into predictable patterns of chemical reactivity.

Nucleophilic Addition to the Carbonyl

The primary reaction of the aldehyde group is nucleophilic addition.[18] The electron-withdrawing nature of halogens enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[6][7] Therefore, the reactivity of halogenated benzaldehydes in nucleophilic addition reactions is generally higher than that of unsubstituted benzaldehyde. However, this electronic activation can be counteracted by steric hindrance, especially from a bulky halogen in the ortho position.[19]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[20]

Electrophilic Aromatic Substitution (EAS)

As established, halogens are deactivating but ortho-, para-directing. When performing EAS on a halogenated benzaldehyde, one must also consider the directing effect of the aldehyde group itself. The aldehyde group is a powerful deactivating, meta-director due to both inductive withdrawal and resonance withdrawal of electron density from the ring.

When these two substituents are present, the regiochemical outcome depends on their relative positions. For example, in p-chlorobenzaldehyde, the directing effects are opposed, and the reaction outcome can be complex, often requiring specific reaction conditions to achieve selectivity. In m-chlorobenzaldehyde, both groups direct incoming electrophiles to the 4- and 6-positions, reinforcing the outcome.[21]

Spectroscopic Signatures

The electronic and structural changes induced by halogenation are readily observable through various spectroscopic techniques.

TechniquePropertyEffect of Halogenation
¹H NMR Aldehydic Proton (CHO)Downfield shift (deshielding) due to the electron-withdrawing nature of halogens. Typically observed around 10 δ.[22]
¹³C NMR Carbonyl Carbon (C=O)Downfield shift (deshielding), indicating increased electrophilicity. Resonances typically appear in the 190-215 δ range.[22]
IR Spectroscopy C=O StretchThe C=O stretching frequency is sensitive to electronic effects. Electron-withdrawing groups increase the bond order and shift the absorption to higher wavenumbers (e.g., >1700 cm⁻¹). Conjugation with the ring lowers this frequency.[22]
UV-Vis Spectroscopy π → π* TransitionsHalogen substituents act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima (λ_max) of the aromatic ring.[23]
Table 2: Expected Spectroscopic Properties of Halogenated Benzaldehydes.

Computational Modeling and Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the properties of halogenated benzaldehydes.[24][25] A typical workflow allows for the in-silico determination of key structural and electronic parameters before embarking on experimental synthesis.

Protocol: Standard DFT Workflow
  • Structure Optimization: Build the initial molecular structure of the desired halogenated benzaldehyde. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[26]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties:

    • Molecular Electrostatic Potential (MEP) Map: Visualize the electron density distribution, identifying electrophilic (positive, blue) and nucleophilic (negative, red) regions. This is particularly useful for visualizing the σ-hole on the halogen.[25]

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap (ΔE) between them provides insights into the molecule's chemical reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: Quantify charge distributions and analyze donor-acceptor interactions within the molecule.

  • Spectra Simulation: Simulate ¹H and ¹³C NMR chemical shifts and UV-Vis absorption spectra for comparison with experimental data.

DFT_Workflow cluster_properties Property Analysis cluster_spectra Spectral Simulation start Define Molecule (e.g., 2-chlorobenzaldehyde) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No imaginary frequencies) freq_calc->validation prop_calc Calculate Electronic Properties validation->prop_calc Valid spec_sim Simulate Spectra validation->spec_sim Valid end Analysis & Comparison with Experimental Data prop_calc->end MEP MEP Map prop_calc->MEP HOMO_LUMO HOMO-LUMO Gap prop_calc->HOMO_LUMO NBO NBO Charges prop_calc->NBO spec_sim->end NMR NMR Shifts spec_sim->NMR UV_Vis UV-Vis λ_max spec_sim->UV_Vis

Caption: Workflow for DFT Analysis of Halogenated Benzaldehydes.

Conclusion and Outlook

The theoretical properties of halogenated benzaldehydes are a result of a sophisticated interplay between inductive effects, resonance, steric hindrance, and non-covalent interactions like halogen bonding. A thorough understanding of these principles empowers medicinal chemists and materials scientists to move beyond serendipitous discovery towards rational, property-based design. By modulating the halogen's identity and position, one can fine-tune a molecule's reactivity, conformation, and intermolecular recognition capabilities. As computational tools become more powerful and our understanding of interactions like halogen bonding deepens, the strategic use of halogenated benzaldehydes will undoubtedly continue to be a key driver of innovation in drug discovery and beyond.[27]

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link][2]
  • Scholfield, M. R. (2018). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Future Medicinal Chemistry, 10(1), 7-10. [Link][4]
  • Carlsson, A. C., & Erdélyi, M. (2017). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 57(11), 2639-2651. [Link][16]
  • Paris, K., & Wilcken, R. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link][3]
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. R Discovery. [Link][28]
  • ResearchGate. (n.d.). Structural and spectroscopic properties of 3-halogenobenzaldehydes: DFT and TDDFT simulations.
  • ResearchGate. (n.d.). Hammett parameters for halogen substituents.[29].
  • Postolnyi, B., et al. (2025).
  • Singh, R., Khanam, H., & Pandey, J. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. MDPI. [Link][25]
  • Postolnyi, B., et al. (2025).
  • Sal-page, C. J., & Hardie, M. J. (2012).
  • Singh, R., Khanam, H., & Pandey, J. (2023). Optimization, First order hyper-polarizibility studies of o, m and p-Chloro Benzaldehydes by using DFT studies. Sciforum. [Link][32]
  • University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships.
  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Study.com. [Link][18]
  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link][6]
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link][20]
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Source institution not provided]. [Link][12]
  • YouTube. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. YouTube. [Link][21]
  • NIH. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. [Link][15]
  • McMurry, J. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]
  • JoVE. (2023). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. JoVE. [Link][7]
  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link][5]
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link][8]
  • NIH. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link][27]
  • Wiley Online Library. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of α‐Halo Ketones. Angewandte Chemie. [Link][19]
  • University of Wisconsin-Madison. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. [Source institution not provided]. [Link][9]
  • ResearchGate. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

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Navigating the Unknown: A Technical Safety Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

In the landscape of chemical synthesis and drug discovery, novel compounds often outpace the availability of comprehensive safety data. 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS No. 861928-26-9) is one such molecule. As a substituted aromatic aldehyde, it holds potential as a key intermediate, yet a fully characterized safety and toxicological profile is not publicly available.[1][2] This guide, therefore, adopts a position of informed caution. It synthesizes the known physicochemical properties of the target compound with a hazard assessment derived by analogy from closely related structures and the established reactivity of the aromatic aldehyde class. This document is intended not as a definitive declaration of hazard, but as a robust framework for risk assessment and safe handling, empowering the researcher to proceed with the highest standards of laboratory safety.

Section 1: Physicochemical Identity

Understanding a compound's physical characteristics is the foundation of safe handling and storage. These properties dictate its behavior under laboratory conditions and inform decisions on engineering controls and emergency procedures.

PropertyValueSource
CAS Number 861928-26-9[2]
Molecular Formula C₈H₆BrFO[2][3]
Molecular Weight 217.04 g/mol [2][3]
Appearance Powder or liquid[2]
Melting Point 68-70 °C[2][3]
Boiling Point 261.2 °C at 760 mmHg[2][3]
Density ~1.6 g/cm³[2][3]
Flash Point ~111.8 °C[2][3]

The relatively high boiling point and flash point suggest the compound is not highly volatile or flammable at ambient temperatures, though it is classified as a combustible liquid.[4][5] Its solid form at room temperature indicates that inhalation of dust is a primary exposure risk.

Section 2: Hazard Profile by Analogy

In the absence of specific GHS classification for this compound, we turn to its close structural isomer, 5-Bromo-2-fluorobenzaldehyde (CAS No. 93777-26-5) , for which a complete hazard profile is available. The similar arrangement of a brominated, fluorinated benzene ring with an aldehyde functional group provides the most reliable available model for its potential biological activity.

Inferred GHS Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation

Source: Classification based on 5-Bromo-2-fluorobenzaldehyde.[6]

Causality Behind the Hazards:

  • Irritation (Skin, Eyes, Respiratory): The aldehyde functional group is inherently reactive and can act as an irritant to mucous membranes and skin.[7][8] It can react with proteins and other biomolecules, leading to an inflammatory response. The presence of halogens (bromine and fluorine) on the aromatic ring can further enhance this reactivity and potential for irritation.

  • Target Organ Toxicity (Respiratory): As a fine powder or if heated to produce vapor, the compound can be inhaled.[7] The irritant nature of aldehydes can directly affect the respiratory tract, causing symptoms like coughing and sore throat.[4][8]

Section 3: The Self-Validating Safety Protocol: A Workflow for Safe Handling

The following protocol is designed as a self-validating system. Each step is a checkpoint to ensure the subsequent action is performed under the safest possible conditions. This workflow should be a mandatory precursor to any experimental work involving this compound.

Caption: A mandatory workflow for handling this compound.

Section 4: Detailed Protocols & Procedures

4.1 Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct countermeasure to the identified hazards.

  • Hand Protection: Use gloves made of nitrile or butyl rubber. These materials provide resistance to a broad range of organic chemicals, including aromatic aldehydes.[7] Latex gloves are not suitable.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe irritation potential, a full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[7]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

4.2 Storage and Incompatibility

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. Benzaldehydes can be oxidized by air to form benzoic acids, and under certain conditions, can form explosive peroxides.[4][5]

4.3 First-Aid Measures

Immediate and appropriate first aid is critical to minimizing harm from exposure.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists or if breathing becomes difficult, seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

4.4 Spill Response

A prepared response is essential for containing and mitigating accidental releases.

Caption: Step-by-step protocol for responding to a spill.

Section 5: Toxicological and Ecological Data Gaps

A critical aspect of a trustworthy safety guide is acknowledging what is not known. For this compound, there is no available data on the following endpoints:[1]

  • Acute toxicity (oral, dermal, inhalation LD₅₀/LC₅₀)

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Persistence and degradability

  • Bioaccumulative potential

This absence of data necessitates a precautionary approach, treating the compound as potentially hazardous until proven otherwise. All waste must be considered hazardous and disposed of according to institutional and local regulations for halogenated organic compounds. Do not allow the material to enter drains or the environment.[4]

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]
  • Aldehydes. Chemical Safety Facts. [Link]
  • SAFETY DATA SHEET - XI ALDEHYDE. The John D. Walsh Company. [Link]
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9.
  • Safety Assessment of Benzaldehyde as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
  • ICSC 0102 - BENZALDEHYDE.
  • 4-Fluoro-2-methylbenzaldehyde. PubChem. [Link]
  • BENZALDEHYDE CAS Number - HAZARD SUMMARY. NJ.gov. [Link]
  • Benzaldehyde. Ohio Department of Health. [Link]
  • 5-Bromo-2-fluorobenzaldehyde. PubChem. [Link]

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A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-fluoro-2-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Chemical Synthesis and Pharmaceutical Development

In the landscape of organic synthesis and drug discovery, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate application. For a molecule like 4-Bromo-5-fluoro-2-methylbenzaldehyde, a versatile intermediate in the synthesis of complex chemical entities, a thorough understanding of its solubility profile is not merely academic—it is a prerequisite for efficient process development, reaction optimization, and formulation design. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering predictive insights and robust experimental protocols for its characterization.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of the various functional groups on the benzaldehyde scaffold defines its interactions with different solvent environments.

PropertyValueSource
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance Powder or liquid[1]
Melting Point 68-70 °C[1][2]
Boiling Point 261.2 °C at 760 mmHg[1][2]
Calculated XLogP3 2.5[1][2]

The XLogP3 value of 2.5 indicates a degree of lipophilicity, suggesting that this compound will favor organic solvents over aqueous media.[2] The melting point of 68-70 °C is also a key parameter, as the energy required to overcome the crystal lattice forces will influence its solubility.[3]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" remains a powerful, albeit simplified, guiding principle in solubility prediction.[4] The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent.

  • Polarity and Dipole Moment : The aldehyde group (-CHO) and the carbon-fluorine and carbon-bromine bonds introduce polarity to the molecule. The electronegative oxygen, fluorine, and bromine atoms create partial negative charges, while the corresponding carbon atoms bear partial positive charges. This allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding : The aldehyde oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[1]

  • Van der Waals Forces : The aromatic ring and the methyl group contribute to the molecule's nonpolar character, enabling London dispersion forces with nonpolar solvents.

Given its structure—a moderately polar aromatic aldehyde—it is anticipated to exhibit favorable solubility in a range of organic solvents. The bulky, hydrophobic benzene ring and halogen substituents suggest that its solubility in water will be very low, a common characteristic of benzaldehyde and its derivatives.[1][5]

Predictive Solubility Profile

While empirical data is the gold standard, a predictive assessment can guide solvent selection. Based on the physicochemical properties and general principles of solubility for substituted benzaldehydes, the following profile can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Medium These solvents can act as hydrogen bond donors to the aldehyde oxygen, in addition to dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length of the alcohol.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving moderately polar organic compounds.
Aromatic Hydrocarbons Toluene, XyleneMedium The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Medium The overall polarity of the solute will likely limit its solubility in these nonpolar solvents, though some solubility is expected due to Van der Waals forces.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very High These solvents are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.[4]

A Strategic Approach to Solvent Selection for Industrial and Research Applications

Choosing a solvent extends beyond mere dissolving power; it involves a critical evaluation of safety, environmental impact, and process viability.[6] Solvent selection guides, such as those developed by pharmaceutical companies like Sanofi, provide a framework for making sustainable choices.[6][7]

Recommended Solvents for Initial Screening (Categorized by Class):

  • Alcohols : Ethanol, Isopropanol

  • Ketones : Acetone, Methyl Ethyl Ketone (MEK)

  • Esters : Ethyl Acetate, Isopropyl Acetate

  • Ethers : Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

  • Hydrocarbons : Heptane, Toluene

  • Dipolar Aprotic : Acetonitrile, Dimethyl Sulfoxide (DMSO)

Experimental Determination of Solubility: A Practical Guide

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid test provides a preliminary, non-quantitative measure of solubility.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Continue adding the solvent up to a total volume of 1-2 mL.

  • Observe if the solid dissolves completely.

  • Categorize the solubility as:

    • Soluble : Dissolves completely.

    • Partially Soluble : A portion of the solid remains undissolved.

    • Insoluble : No apparent dissolution.

G cluster_qualitative Qualitative Solubility Workflow start Start: Weigh Solute add_solvent Add Solvent Incrementally start->add_solvent agitate Agitate Mixture add_solvent->agitate observe Observe Dissolution agitate->observe categorize Categorize Solubility (Soluble, Partially, Insoluble) observe->categorize end End categorize->end

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[3][8]

Protocol:

  • Preparation : Add an excess amount of this compound to several vials (a minimum of three is recommended for reproducibility). The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition : Add a precise volume of the desired organic solvent to each vial.

  • Equilibration : Seal the vials and place them in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Sampling : Carefully withdraw a sample from the clear supernatant of each vial. To avoid aspirating solid particles, it is highly recommended to filter the sample through a syringe filter (e.g., a 0.45 µm PTFE filter compatible with organic solvents).

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification : Analyze the concentration of the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

G cluster_quantitative Quantitative Solubility Workflow (Shake-Flask) start Start: Add Excess Solute to Vials add_solvent Add Precise Volume of Solvent start->add_solvent equilibrate Equilibrate (24-48h) with Agitation at Constant Temperature add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Filter Supernatant settle->sample dilute Dilute Sample Accurately sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Sources

Methodological & Application

Use of 4-Bromo-5-fluoro-2-methylbenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now starting with extensive Google searches to gather data. My focus is on the properties, reactivity, and applications of 4-Bromo-5-fluoro-2-methylbenzaldehyde in organic synthesis. I will specifically prioritize its usage, looking for any relevant use cases.

Deepening Research Protocols

I'm now diving into the specifics. I'm focusing on finding detailed reaction protocols for this molecule, targeting Suzuki, Sonogashira, Buchwald-Hartwig, aldol condensations, and Wittig reactions. I'm prioritising detailed procedures and yields from reputable sources. Simultaneously, I'm working to uncover mechanistic details for a more thorough understanding of the underlying chemistry.

Expanding Application Scope

I'm now expanding my search to focus on this compound's role in synthesizing pharmaceuticals and complex organic molecules. I will hunt for reaction protocols and mechanistic details for Suzuki, Sonogashira, Buchwald-Hartwig, aldol, and Wittig reactions. I'm prioritizing data from reputable journals and suppliers.

Considering Halogenated Benzaldehydes

I've assembled a solid base of information. I'm focusing on how halogenated benzaldehydes function in specific reactions, like Buchwald-Hartwig amination and Suzuki couplings, as well as several others. My goal is to grasp the scope of their utility.

Searching for Specific Protocols

I'm now zeroing in on this compound specifically. While I have a general overview of its reactivity in some key reactions, like Suzuki and Buchwald-Hartwig, I need to obtain specific protocols and outcomes, especially for this precise compound. I'm pivoting to more focused searches, hunting for its use in named compound syntheses, for example, the FGFR inhibitor CH5183284/Debio 1347. Finding these examples will unlock the detailed, validated procedures required for my analysis.

Analyzing Reaction Protocols

I've compiled a useful set of general protocols for common coupling reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Wittig, focusing on substituted aryl halides. I also located some articles on the use of boronic acids within these reactions. I'm now looking for reaction time.

Synthesizing Protocol Details

I have a robust set of protocols for common coupling reactions and identified some key articles using related compounds, but I still lack a specific, validated protocol for the exact substrate: this compound. Although, the research into the CH5183284/Debio 1347 has been unfruitful regarding public domain synthesis routes, so, to compensate, I will synthesize a useful guide based on the reactivity of similarly substituted benzaldehydes.

Accumulating Reaction Details

I've made headway in assembling detailed information about this compound and similar compounds. I've found common Suzuki reaction protocols, and I am currently working on extracting critical yield and selectivity data. I am preparing to shift my focus to potential applications in drug discovery.

Analyzing Synthesis Strategies

I've significantly expanded my understanding of the reactions involving this compound. I have found and cataloged a number of synthetic routes, and I am confident that I can develop detailed protocols and application notes. These reactions include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Wittig reactions. I found CH5183284 /Debio 1347 synthesis as a specific example, and I can now proceed to draft the full response.

Application Notes for 4-Bromo-5-fluoro-2-methylbenzaldehyde: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

4-Bromo-5-fluoro-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its strategic importance lies in the orthogonal reactivity of its substituents: an aldehyde for condensation and nucleophilic addition reactions, a bromine atom for cross-coupling chemistries, and fluorine and methyl groups that modulate the electronic and steric properties of the molecule. This unique combination allows for the precise and sequential introduction of molecular complexity, making it an invaluable intermediate for constructing targeted therapeutics, particularly in the realm of oncology.[2]

Protein kinases are a major class of enzymes whose dysregulation is a known driver of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and intermediates like this compound are central to the discovery and manufacturing of these next-generation drugs. This document provides an in-depth guide for researchers, covering the compound's properties and its application in the synthesis of key pharmaceutical precursors, with a focus on the synthesis of an intermediate for the ALK/ROS1 inhibitor, Lorlatinib.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 861928-26-9[1][3]
Molecular Formula C₈H₆BrFO[1][3]
Molecular Weight 217.04 g/mol [1][3]
Appearance Powder or liquid[1]
Melting Point 68-70 °C[1][3]
Boiling Point 261.2 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 111.8 ± 27.3 °C[3]
Refractive Index 1.575[3]
Purity Typically ≥98%[4]

Core Application: Synthesis of a Lorlatinib Precursor

Lorlatinib (PF-06463922) is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor that has demonstrated efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with resistance mutations.[5][6] A key structural component of Lorlatinib is the 5-fluoro-3-methylisobenzofuran-1(3H)-one moiety.[7][8] this compound serves as a readily available starting material for the synthesis of this critical lactone intermediate.

The synthetic logic involves a two-step transformation: a Grignard reaction to introduce the methyl group and form a secondary alcohol, followed by an intramolecular cyclization to form the lactone. While many patented syntheses start from the corresponding acetophenone, the conversion from the aldehyde is a fundamental and instructive synthetic route.[8]

Workflow for Lactone Intermediate Synthesis

G A This compound B Grignard Reaction (MeMgBr, Anhydrous THF) A->B Step 1 C 1-(4-Bromo-5-fluoro-2-methylphenyl)ethanol (Secondary Alcohol Intermediate) B->C D Intramolecular Cyclization (e.g., via carboxylation & acid catalysis) C->D Step 2 E 5-Fluoro-3-methylisobenzofuran-1(3H)-one (Key Lactone Intermediate) D->E F Further Elaboration E->F Multi-step synthesis G Lorlatinib API F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants (Aryl Bromide, Boronic Acid, Base, Pd Catalyst) B Add Degassed Solvent C Heat and Stir (80-100°C) A->C D Monitor Progress (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Final Biaryl Product F->G

Sources

Synthesis of heterocyclic compounds from 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

I'm starting with focused Google searches to get data on heterocyclic compound synthesis using 4-Bromo-5-fluoro-2-methylbenzaldehyde. The emphasis is on specific reaction conditions and yields. I'll prioritize peer-reviewed literature and patents.

Analyzing Synthesis Strategies

I'm now diving deeper, dissecting potential synthetic routes for heterocyclic compounds. I'm focusing on multicomponent, cyclization, and cross-coupling reactions, probing the causality behind experimental choices made in each process. I'm seeking detailed protocols from journals and patents to build a comprehensive guide, highlighting the significance of the starting material. I'll include chemical principles and provide the information requested.

Developing A Synthesis Plan

I'm now starting with a plan to structure my research. I'll search Google to gather data on heterocyclic compound synthesis, emphasizing the role of this compound and reaction schemas, with the goal of identifying synthetic pathways like multicomponent, cyclization, and cross-coupling reactions. I'll look for detailed protocols and create a comprehensive guide with tables, diagrams, and a complete references section.

Examining Early Research

I've made headway in my research, finding preliminary data on synthesizing pyrimidines and quinolines from substituted benzaldehydes. The data includes information on multicomponent reactions, which could be helpful later.

Seeking Specific Examples

I'm now focusing on finding more specific protocols and examples. While the initial search gave general info on pyrimidines and quinolines, I need detailed procedures using this compound. I'm also prioritizing authoritative sources like peer-reviewed articles and patents. I'm looking for reaction schemes to help create the Graphviz diagrams.

Analyzing Existing Data

I've uncovered some promising leads in the second round of my investigation. Specifically, I've located several patents detailing methods for producing substituted benzaldehydes. This has provided me with crucial context regarding the synthesis of the starting material, including halogenated variations.

Investigating Heterocycle Syntheses

I've discovered additional avenues. I'm focusing on multicomponent reactions featuring substituted benzaldehydes, revealing methods for pyrimidoquinolines, pyrimidines, and quinolines. Details include catalysts like DABCO and reaction conditions. I'm also considering Knoevenagel condensations. While protocols are close, I still seek a direct, step-by-step example starting from the target aldehyde. My focus is on synthesizing directly from the starting material.

Deepening Reaction Understanding

I'm now diving into the specifics of several protocols. I've located a wealth of examples using substituted benzaldehydes in multicomponent and condensation reactions, though not an exact match. My focus is on extracting detailed, quantitative data from these sources, and even if they are for similar substrates. Specifically, I'm analyzing reaction conditions, yields, and reagent quantities to build up comparative data. I am also planning to search for reviews to deepen my understanding of the relevant mechanistic considerations.

Reviewing Synthesis Reactions

I've been looking at named reactions for quinoline and pyrimidine synthesis, focusing on established methods. The Friedländer synthesis, Biginelli reaction, and Hantzsch pyridine synthesis are key. I'm assessing their utility in this context.

Refining Protocol Specificity

I've been examining the wealth of information gathered on named reactions like the Friedländer, Biginelli, and Hantzsch syntheses, and Gewald synthesis. While general protocols and mechanistic details are plentiful, I still lack a specific, step-by-step example using this compound. I'm focusing on inferring optimal conditions for this specific substrate based on general principles, leading to the creation of a coherent guide.

Analyzing Detailed Procedures

I've gathered extensive information on named reactions for quinoline and pyrimidine synthesis, including the Friedländer, Biginelli, and Hantzsch reactions, plus the Gewald synthesis. I now possess general protocols, mechanisms, and examples with similar substrates, which provides a strong basis. However, a specific, detailed protocol for this compound is still elusive. I'm focusing on adapting general methods, explaining procedural steps via reaction mechanisms, and creating tables of expected outcomes from relevant examples. My next step involves structuring the response, after a final search for any relevant specific protocols.

The Strategic Application of 4-Bromo-5-fluoro-2-methylbenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic use of highly functionalized synthetic intermediates is a cornerstone of this endeavor. Among these, halogenated benzaldehydes serve as versatile scaffolds for the construction of complex molecular architectures. This document provides a detailed examination of the application of 4-Bromo-5-fluoro-2-methylbenzaldehyde , a key building block whose unique substitution pattern offers significant advantages in the synthesis of next-generation pesticides.

The presence of bromine, fluorine, and a methyl group on the benzaldehyde ring imparts a distinct reactivity and steric and electronic profile to the molecule. The fluorine atom, in particular, is a common feature in modern agrochemicals, often enhancing metabolic stability, binding affinity to target proteins, and overall biological activity. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity. This application note will elucidate the utility of this compound through a representative synthetic pathway to a hypothetical, yet plausible, agrochemical target.

Core Principles of Application: A Versatile Intermediate

This compound is primarily utilized as an intermediate in multi-step synthetic sequences. Its aldehyde functionality is a gateway to a wide range of chemical transformations, including:

  • Condensation reactions: To form Schiff bases, oximes, and hydrazones, which can be further cyclized to generate heterocyclic systems common in fungicides and insecticides.

  • Oxidation: To produce the corresponding benzoic acid, a key component in many herbicidal and fungicidal scaffolds.

  • Reduction: To form the benzyl alcohol, which can be used in ether or ester linkages.

  • Wittig and related reactions: For carbon-carbon bond formation and the introduction of alkenyl moieties.

The following sections will detail a hypothetical, yet representative, workflow for the synthesis of a pyrazole carboxamide fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.

Experimental Protocols: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

This section provides a detailed, step-by-step protocol for a plausible synthetic route starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Workflow Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of a Phenylhydrazone Intermediate: Condensation of this compound with a suitable hydrazine.

  • Cyclization to a Pyrazole Core: Formation of the key heterocyclic scaffold.

  • Amidation to the Final Product: Coupling of the pyrazole intermediate with an appropriate amine, a common final step in the synthesis of many commercial fungicides.

Diagram of the Experimental Workflow

G cluster_0 Stage 1: Phenylhydrazone Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Amidation A 4-Bromo-5-fluoro-2- methylbenzaldehyde C Condensation Reaction A->C B Hydrazine Hydrate B->C D Phenylhydrazone Intermediate C->D F Cyclization Reaction D->F E Cyclizing Agent (e.g., Ethyl Acetoacetate) E->F G Pyrazole Carboxylic Acid Ester F->G H Saponification G->H I Pyrazole Carboxylic Acid H->I J Activation (e.g., SOCl2) I->J K Pyrazole Acyl Chloride J->K M Amidation Reaction K->M L Amine Component L->M N Final Product: Hypothetical Pyrazole Carboxamide Fungicide M->N

Caption: A three-stage workflow for the synthesis of a hypothetical pyrazole carboxamide fungicide.

Protocol 1: Synthesis of (E)-1-((4-bromo-5-fluoro-2-methylphenyl)methylene)hydrazine
  • Principle: This step involves a classic condensation reaction between the aldehyde group of the starting material and hydrazine hydrate to form a phenylhydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol. Stir until the starting material is fully dissolved.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.

    • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add deionized water to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the phenylhydrazone intermediate.

  • Trustworthiness (Self-Validation): The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the product should be sharp and consistent across batches.

Protocol 2: Synthesis of a Substituted Pyrazole Intermediate
  • Principle: This protocol describes a plausible cyclization reaction to form the core pyrazole ring. The choice of the cyclizing agent will determine the substituents on the final pyrazole ring. For this example, we will use a generic cyclizing agent for illustrative purposes.

  • Materials:

    • (E)-1-((4-bromo-5-fluoro-2-methylphenyl)methylene)hydrazine (1.0 eq)

    • A suitable cyclizing agent (e.g., ethyl acetoacetate) (1.1 eq)

    • Sodium ethoxide (as base)

    • Ethanol (as solvent)

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen), dissolve the phenylhydrazone intermediate in anhydrous ethanol in a round-bottom flask.

    • Add sodium ethoxide to the solution and stir for 15-20 minutes at room temperature.

    • Add the cyclizing agent dropwise to the reaction mixture.

    • Heat the reaction to reflux and maintain for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pyrazole intermediate.

Protocol 3: Synthesis of the Final Pyrazole Carboxamide
  • Principle: The final step involves the amidation of the pyrazole carboxylic acid (obtained after hydrolysis of the ester from Protocol 2) with a selected amine. This is a common and crucial step in the synthesis of many bioactive molecules.

  • Materials:

    • Pyrazole carboxylic acid intermediate (1.0 eq)

    • Thionyl chloride (SOCl₂) or a similar activating agent (1.2 eq)

    • A selected amine (1.1 eq)

    • A suitable base (e.g., triethylamine)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • Suspend the pyrazole carboxylic acid in anhydrous DCM under a nitrogen atmosphere.

    • Slowly add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours to form the acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Re-dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the selected amine and triethylamine in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 861928-26-9
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance Powder or liquid
Melting Point 68-70 °C
Boiling Point 261.2 °C at 760 mmHg

Table 2: Representative Reaction Conditions and Expected Outcomes

Reaction StageKey ReagentsSolventTemperatureTypical Yield
Phenylhydrazone Formation Hydrazine hydrate, Acetic acidEthanolReflux>90%
Pyrazole Cyclization Ethyl acetoacetate, Sodium ethoxideEthanolReflux60-80%
Amidation Thionyl chloride, Amine, TriethylamineDCM0 °C to RT70-90%

Mechanistic Insights

The unique substitution pattern of this compound plays a crucial role in directing the synthetic outcomes.

Diagram of a Key Reaction Mechanism: Phenylhydrazone Formation

G cluster_0 Mechanism of Phenylhydrazone Formation Aldehyde R-CHO (this compound) Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde Protonation Hydrazine H₂N-NH₂ (Hydrazine) Intermediate_1 R-CH(O⁺H)-NH₂-NH₂ Protonation H⁺ Protonated_Aldehyde->Intermediate_1 Nucleophilic Attack by N of Hydrazine Nucleophilic_Attack Nucleophilic Attack Intermediate_2 R-CH(OH)-NH-NH₂ Intermediate_1->Intermediate_2 Proton Transfer Proton_Transfer Proton Transfer Intermediate_3 R-CH(O⁺H₂)-NH-NH₂ Intermediate_2->Intermediate_3 Protonation of OH Protonation_OH H⁺ Intermediate_4 R-CH=N⁺H-NH₂ Intermediate_3->Intermediate_4 Elimination of Water Elimination_H2O Elimination of H₂O Phenylhydrazone R-CH=N-NH₂ (Final Product) Intermediate_4->Phenylhydrazone Deprotonation Deprotonation Deprotonation (-H⁺)

Caption: Acid-catalyzed mechanism for the formation of a phenylhydrazone from an aldehyde.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex agrochemicals. Its unique combination of reactive functional groups and halogen substituents provides a powerful tool for medicinal and agrochemical chemists to generate novel compounds with potentially enhanced biological activity. The protocols and workflows detailed in this document, while based on a hypothetical target, are grounded in well-established chemical principles and are representative of the synthetic strategies employed in modern agrochemical development. The continued exploration of such building blocks is essential for the innovation pipeline of the crop protection industry.

References

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • Cui, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109713.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence.
  • Google Patents. (n.d.). US Patent 9,850,229 B2.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde.
  • Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Google Patents. (n.d.). US4348538A - Preparation of 3-bromo-4-fluoro-benzaldehyde acetals and intermediates therefor.
  • Zhang, L., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2953-2962.
  • Google Patents. (n.d.). US4845249A - 4-fluoro-3-bromo benzaldehyde acetals.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Acta Crystallographica Section E: Structure Reports Online. (2013). 2-Bromo-5-fluoro-benzaldehyde.

Suzuki-Miyaura coupling reactions with 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-5-fluoro-2-methylbenzaldehyde

Introduction: Synthesizing Complex Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide focuses on a particularly valuable yet challenging substrate: This compound . This molecule is a trifecta of synthetic considerations. The biaryl aldehydes derived from it are highly sought-after scaffolds, where the fluorine atom can enhance metabolic stability or modulate electronic properties, the methyl group provides a specific steric profile, and the aldehyde serves as a versatile handle for further chemical transformations.

However, the successful coupling of this substrate is not trivial. The reaction must navigate three key challenges:

  • Steric Hindrance : The ortho-methyl group significantly encumbers the reaction center, potentially impeding the catalyst's access to the carbon-bromine bond.[5][6][7]

  • Electronic Effects : The combined electron-withdrawing properties of the fluoro and aldehyde groups influence the reactivity of the aryl bromide.

  • Functional Group Compatibility : The aldehyde group is sensitive to certain reaction conditions and must remain intact throughout the coupling process.[4][8]

This document provides a detailed exploration of the mechanistic principles, key parameter optimization, and a robust experimental protocol for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations for a Hindered Substrate

The efficacy of a Suzuki-Miyaura reaction is governed by the smooth operation of its catalytic cycle.[2][9] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with a sterically demanding substrate.

The Catalytic Cycle

The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)n-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex  Product sub1 4-Bromo-5-fluoro- 2-methylbenzaldehyde (Ar-Br) sub1->oa_complex sub2 Ar'-B(OH)₂ + Base sub2->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : This is often the rate-determining step. The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. For this to occur efficiently, the steric bulk of the ortho-methyl group must be overcome. This step is favored by electron-rich, bulky phosphine ligands on the palladium center, which promote the reaction and stabilize the resulting Pd(II) complex.[5][10]

  • Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[11][12] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions, such as decomposition of the aldehyde.

  • Reductive Elimination : The two organic partners (the benzaldehyde derivative and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Steric congestion around the palladium center, created by both the substrate and the ancillary ligands, can accelerate this final, product-forming step.

Optimizing Key Experimental Parameters

Success with this substrate hinges on the careful selection of four components: the palladium catalyst/ligand system, the base, the solvent, and the boron source.

Catalyst and Ligand Selection

For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ are often inefficient. The modern catalyst systems of choice involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized, bulky, and electron-rich phosphine ligand.

  • Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulk facilitates the reductive elimination of sterically congested biaryls, while their electron-donating nature promotes the initial oxidative addition.[10]

  • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphines. They form very stable and highly active palladium complexes capable of overcoming significant steric barriers.[5][6]

Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice can significantly influence yield and side-product formation.

  • Potassium Carbonate (K₂CO₃) : A common, moderately strong base often used in a biphasic solvent system with water.

  • Potassium Phosphate (K₃PO₄) : A non-nucleophilic base that is often effective for challenging couplings and is known to be compatible with many functional groups.

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can accelerate slow reactions, but care must be taken to avoid base-mediated degradation of the aldehyde.

For sensitive substrates like this compound, starting with a milder base like K₃PO₄ is often a prudent choice.[13]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases if a biphasic system is used.[14]

  • 1,4-Dioxane/Water : A classic, highly effective solvent system for Suzuki couplings.

  • Toluene/Water : Another excellent choice, particularly for higher-temperature reactions.

  • Tetrahydrofuran (THF)/Water : Suitable for many couplings, often at slightly lower temperatures.

Thoroughly degassing the solvent before use is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

Boron Source

While arylboronic acids are most common, they can be prone to decomposition via protodeboronation, especially at elevated temperatures.[13] For valuable or sensitive coupling partners, more stable alternatives can be used:

  • Boronate Esters (e.g., Pinacol Esters) : These are significantly more stable than the corresponding boronic acids and can be used under anhydrous conditions if necessary.[1] They participate in the reaction by slowly hydrolyzing to the active boronic acid under the basic, aqueous conditions.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Ethyl acetate, brine, anhydrous magnesium or sodium sulfate (for workup)

  • Silica gel (for chromatography)

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution : Immerse the reaction vessel in a preheated oil bath (typically 80–100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4 to 24 hours).[8][13]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic salts.

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[15]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Data Summary and Troubleshooting

Table of Recommended Starting Conditions
ParameterRecommended RangeRationale
Aryl Boronic Acid1.2–1.5 equivAn excess helps drive the reaction to completion.
Pd Precatalyst1–3 mol%Sufficient for most couplings; higher loading may be needed for very challenging substrates.
Ligand (e.g., SPhos)1.1–1.5 equiv relative to PdEnsures full coordination to the metal center, preventing catalyst decomposition.
Base (e.g., K₃PO₄)2.0–3.0 equivEnsures complete activation of the boronic acid.
SolventDioxane/H₂O or Toluene/H₂OProven solvent systems for a broad range of Suzuki couplings.
Temperature80–110 °CProvides sufficient thermal energy to overcome activation barriers, especially for oxidative addition.
Concentration0.05–0.2 MA balance between reaction rate and solubility.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inefficient oxidative addition (steric hindrance).1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Increase reaction temperature.3. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos) or an NHC-based catalyst system.
Reaction Stalls 1. Catalyst decomposition over time.2. Boronic acid decomposition (protodeboronation).1. Increase catalyst/ligand loading or add a second portion of catalyst mid-reaction.2. Use a more stable boronate ester instead of the boronic acid. Use a milder base or lower temperature.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation of the boronic acid.3. Aldehyde degradation.1. Ensure an oxygen-free environment. Lower catalyst loading.2. Use a boronate ester. Use KF as the base. Shorten reaction time.3. Use a milder base (K₃PO₄ or KF instead of Cs₂CO₃). Lower the reaction temperature.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Bromide, Boronic Acid, Base) setup 2. Assemble & Purge Glassware (Schlenk Flask, Inert Gas) reagents->setup add_catalyst 3. Add Catalyst & Ligand setup->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat & Stir (80-100°C, 4-24h) add_solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Dilute & Extract cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
  • Zhang, Z., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling reaction. [Link]
  • Riddell, S. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
  • Vale, J. A., & Dykstra, K. D. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
  • Karatas, M. O., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Vechorkin, O., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
  • Boruah, P., et al. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Google Patents. (n.d.).
  • Semantic Scholar. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. [Link]
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]

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Application Notes and Protocols for the Heck Coupling of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of the Heck Coupling Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] This Nobel Prize-winning transformation provides a powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available precursors.[1] The reaction's broad functional group tolerance and stereoselectivity have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This application note provides a detailed protocol for the Heck coupling of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a versatile building block in medicinal chemistry. The presence of fluoro, methyl, and aldehyde functionalities on the aromatic ring presents a unique set of electronic and steric challenges that necessitate careful optimization of reaction conditions. These application notes will serve as a comprehensive guide for researchers aiming to successfully employ this substrate in their synthetic endeavors.

Reaction Principle: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the alkene double bond.

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkyl-palladium intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of H-Br from the palladium-hydride species, regenerating the active Pd(0) catalyst to continue the cycle.[4]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ ArPd(II)BrL2->AlkeneComplex Alkene Coordination AlkylPdComplex R-CH₂-CH(Ar)-Pd(II)BrL₂ AlkeneComplex->AlkylPdComplex Migratory Insertion ProductComplex [HPd(II)(Product)L₂]⁺Br⁻ AlkylPdComplex->ProductComplex β-Hydride Elimination ProductComplex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base⁺Br⁻) Product Substituted Alkene Product ProductComplex->Product ArBr This compound ArBr->ArPd(II)BrL2 Alkene Alkene (e.g., Styrene or Methyl Acrylate) Alkene->AlkeneComplex Base Base (e.g., Et₃N, K₂CO₃) Base->ProductComplex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound

This protocol provides a robust starting point for the Heck coupling of this compound with a generic alkene partner such as styrene or an acrylate. Optimization may be required based on the specific alkene used.

Materials and Reagents
  • This compound

  • Alkene (e.g., Styrene or Methyl Acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Safety Precautions
  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Solvents: DMF and DMAc are harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids are dissolved.

    • Add the alkene (1.2 mmol, 1.2 equiv) via syringe.

    • Add Triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Conditions:

    • Immerse the reaction flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired substituted alkene.

Optimization Strategies and Troubleshooting

The success of the Heck reaction with this compound is highly dependent on the careful selection and optimization of several parameters. The interplay of the ortho-methyl group (steric hindrance) and the electronic effects of the fluoro (electron-withdrawing) and aldehyde (electron-withdrawing) groups can influence reactivity.

ParameterRecommended Starting Conditions & RationaleOptimization Strategies & Troubleshooting
Palladium Source Pd(OAc)₂ (1-2 mol%) : A common, reliable, and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[4]Low Conversion: Increase catalyst loading to 3-5 mol%. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ if catalyst activation is suspected to be an issue.
Ligand PPh₃ (2-4 mol%) : A standard monodentate phosphine ligand that is effective for many Heck reactions. The PPh₃:Pd ratio of 2:1 helps to stabilize the active catalyst.Low Yield/Side Reactions: For sterically hindered substrates, bulky electron-rich phosphines like P(o-tol)₃ or P(t-Bu)₃ can be beneficial.[5] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[6]
Base Et₃N (1.5-2.0 equiv) : A common organic base that is soluble in many organic solvents.Incomplete Reaction: Stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective, particularly if the reaction is sluggish.[7]
Solvent DMF or DMAc : High-boiling polar aprotic solvents that are excellent for Heck reactions.[6]Side Product Formation: If side reactions are observed, consider switching to a less polar solvent like dioxane or toluene.
Temperature 100-120 °C : A typical temperature range for Heck reactions with aryl bromides.Slow Reaction: If the reaction is slow, the temperature can be cautiously increased to 140 °C. Decomposition: If decomposition of starting materials or products is observed, lower the temperature to 80-90 °C.
Alkene Partner Styrene or Acrylates (1.1-1.5 equiv) : Electron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.[1]Poor Reactivity: For less reactive alkenes, increasing the stoichiometry to 2.0 equivalents may improve the reaction rate.

Conclusion

The Heck coupling of this compound offers a valuable synthetic route to a variety of substituted benzaldehyde derivatives. The protocol and optimization strategies outlined in these application notes provide a comprehensive framework for researchers to successfully implement this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, the challenges posed by this uniquely substituted substrate can be overcome, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(2), 649-659.
  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2005). Organometallics, 24(17), 4136-4144.
  • Unexpected ortho-Heck Reaction under the Catellani Conditions. (2012). Journal of the American Chemical Society, 134(42), 17456-17459.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22384.
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Heck Reaction—State of the Art. (2015). Catalysts, 5(3), 1010-1040.
  • Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. (2005). Semantic Scholar.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (1999). The Journal of Organic Chemistry, 64(1), 10-11.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2016). Beilstein Journal of Organic Chemistry, 12, 2456-2465.
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2017). Tetrahedron, 73(33), 5036-5042.
  • Heck reaction - Wikipedia. (n.d.).
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters, 3(10), 1511-1514.
  • Heck coupling reaction of aryl bromide with methyl acrylate. (2017). ResearchGate.
  • Scope of the Heck reaction between aryl halides and methyl acrylate using 1 or 2 as a water-soluble ligand. (2011). ResearchGate.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
  • The Heck coupling reaction of aryl bromides with styrene. (2010). ResearchGate.

Sources

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Wittig reaction on 4-Bromo-5-fluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. These notes offer a detailed experimental protocol, mechanistic insights, and practical advice for the successful synthesis of the corresponding styrene derivative.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][2] Its remarkable reliability and functional group tolerance have established it as a favored method for converting aldehydes and ketones into alkenes.[3][4] In the context of drug development and materials science, the ability to introduce a vinyl group onto a complex aromatic scaffold like this compound opens avenues for further functionalization, such as polymerization or cross-coupling reactions.

The core of the Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[5] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]

Mechanistic Considerations for Substituted Benzaldehydes

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed.[9]

  • Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[10]

  • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[11]

For the synthesis of a terminal alkene (a styrene derivative) from an aldehyde, the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically used.

Analysis of the Substrate: this compound

The substrate, this compound, presents several structural features that can influence the course of the Wittig reaction:

  • Electronic Effects: The bromine and fluorine atoms are electron-withdrawing groups, which can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the ylide.

  • Steric Hindrance: The methyl group at the ortho position introduces steric bulk around the carbonyl group. This may hinder the approach of the Wittig reagent, possibly requiring slightly more forcing reaction conditions (e.g., elevated temperature or longer reaction times) compared to an un-substituted benzaldehyde.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Bromo-5-fluoro-2-methylstyrene from this compound using methylenetriphenylphosphorane.

4.1. Reagents and Equipment

  • Methyltriphenylphosphonium bromide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, septa

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard glassware for extraction and filtration

4.2. Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

  • Perform the reaction in a well-ventilated fume hood.

4.3. Step-by-Step Procedure

Part A: In situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Flush the flask with an inert gas (nitrogen or argon).

  • Add anhydrous THF via syringe to the flask to create a suspension (concentration of ~0.2-0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change to deep red or orange-yellow indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

Part B: The Wittig Reaction

  • In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution from Part A back to 0 °C.

  • Slowly add the solution of the aldehyde to the ylide suspension dropwise via syringe over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.[12]

Part C: Work-up and Purification

  • Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.[12]

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-Bromo-5-fluoro-2-methylstyrene.

Visualizing the Experimental Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Part A: Ylide Generation cluster_wittig_reaction Part B: Wittig Reaction cluster_workup Part C: Work-up & Purification reagents_A Methyltriphenylphosphonium Bromide in Anhydrous THF base n-BuLi, 0 °C to RT reagents_A->base 1. Add Base ylide Ph₃P=CH₂ (Ylide) (Orange/Red Solution) base->ylide 2. Stir 1-1.5h reaction Reaction Mixture 0 °C to RT aldehyde This compound in Anhydrous THF aldehyde->reaction 3. Add to Ylide quench Quench with Sat. NH₄Cl reaction->quench 4. Stir 2-4h extract Extract with Ether/EtOAc quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Pure Product: 4-Bromo-5-fluoro-2-methylstyrene purify->product

Caption: Workflow for the Wittig reaction of this compound.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Ylide Precursor Methyltriphenylphosphonium bromideTo generate the simplest ylide for a terminal alkene.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt.[13]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reactants and is compatible with n-BuLi.
Temperature 0 °C to Room TemperatureYlide generation is typically done at 0°C to control exothermicity. The reaction with the aldehyde can proceed at room temperature.
Stoichiometry 1.2 eq. Ylide Precursor, 1.1 eq. BaseA slight excess of the ylide is used to ensure complete consumption of the aldehyde.
Reaction Time 2-4 hoursMonitor by TLC. The ortho-methyl group may slightly increase the required reaction time.
Purification Flash Column ChromatographyNecessary to remove the non-polar triphenylphosphine oxide byproduct.[14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive n-BuLi.- Wet glassware or solvent.- Incomplete ylide formation.- Titrate the n-BuLi solution before use.- Ensure all glassware is oven-dried and the solvent is anhydrous.- Confirm the characteristic color change during ylide generation.
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance from the ortho-methyl group.- Extend the reaction time at room temperature.- Gently warm the reaction mixture (e.g., to 40 °C) and monitor by TLC.
Difficult Purification - Triphenylphosphine oxide co-elutes with the product.- Optimize the mobile phase for chromatography (try different polarity solvent systems).- In some cases, the crude mixture can be triturated with a non-polar solvent like hexanes to precipitate some of the triphenylphosphine oxide.

Alternative Methodologies

For cases where the Wittig reaction proves problematic, or if a high (E)-selectivity for a substituted alkene is desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[15] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[14] A key advantage of the HWE reaction is that its byproduct, a phosphate ester, is water-soluble and easily removed during aqueous work-up, simplifying purification.[16]

References

  • Schlosser, M. (n.d.). Schlosser Modification. SynArchive.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2023). Wittig reaction.
  • Chemistry LibreTexts. (2023). Wittig reaction.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685.
  • ResearchGate. (n.d.). Wittig-Schlosser reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • YouTube. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
  • Organic Chemistry Tutor. (n.d.). The Wittig Reaction.
  • Royal Society of Chemistry. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(1), 275-280.
  • ACS Publications. (2023). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Omega.
  • YouTube. (2022). The Wittig Reaction.
  • ResearchGate. (2023). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination.
  • ACS Publications. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • ChemRxiv. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials.
  • Wikipedia. (2023). Wittig reagents.
  • ChemEurope. (n.d.). Wittig reaction.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • University of Massachusetts Amherst. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

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Application Notes and Protocols for Grignard Reactions Involving 4-Bromo-5-fluoro-2-methylbenzaldehyde Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Multi-functionalized Aryl Grignard Reagents

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Grignard reactions, discovered by Victor Grignard in 1900, remain a cornerstone for carbon-carbon bond formation due to their reliability and versatility.[1][2] This application note focuses on the nuanced preparation and utilization of a Grignard reagent derived from 4-Bromo-5-fluoro-2-methylbenzaldehyde, a precursor that presents both unique opportunities and challenges.

The presence of multiple functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—on the aromatic ring makes this precursor a valuable building block.[3] The aldehyde offers a reactive site for nucleophilic attack, while the bromo-substituent provides a handle for Grignard reagent formation. The fluoro and methyl groups modulate the electronic properties and steric environment of the molecule, influencing reactivity and potentially directing subsequent transformations.[3] However, the inherent reactivity of the aldehyde group poses a significant challenge, as it can react with the Grignard reagent once formed, leading to undesired side products. This guide provides a comprehensive overview of the mechanistic considerations, experimental protocols, and optimization strategies to successfully navigate the synthesis and application of the Grignard reagent from this versatile precursor.

Mechanistic Considerations: Navigating the Reactivity Landscape

The success of a Grignard reaction hinges on a thorough understanding of the underlying chemical principles. The formation of the Grignard reagent from this compound and its subsequent reaction are governed by a delicate balance of electronic and steric effects.

Formation of the Grignard Reagent

The initial step involves the oxidative insertion of magnesium into the carbon-bromine bond of this compound.[4] This reaction is highly sensitive to the presence of water or other protic sources, which will rapidly quench the Grignard reagent as it forms.[1][5] Therefore, the use of anhydrous solvents and flame-dried glassware is critical for success.[5][6]

The electron-withdrawing nature of the fluorine and aldehyde groups can influence the rate of Grignard formation. While aryl bromides are generally good substrates for this reaction, the presence of these functionalities can sometimes complicate the initiation.

Challenges and Mitigation Strategies

A primary challenge in preparing the Grignard reagent from this compound is the potential for the newly formed organometallic species to react with the aldehyde group of a neighboring molecule. This can lead to the formation of dimeric or polymeric byproducts. To circumvent this, several strategies can be employed:

  • Low-Temperature Formation: Carrying out the reaction at low temperatures (-78 °C to 0 °C) can significantly reduce the rate of the undesired side reaction with the aldehyde.[7][8][9]

  • Use of Activated Magnesium: Highly reactive magnesium, such as Rieke magnesium, can facilitate the oxidative addition at lower temperatures, further minimizing side reactions.[7][8]

  • Halogen-Magnesium Exchange: An alternative to direct oxidative addition is a bromine-magnesium exchange reaction using a pre-formed, more stable Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride (iPrMgCl·LiCl).[10][11][12] This method can proceed at lower temperatures and often shows greater functional group tolerance.[11]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.

Protocol 1: Preparation of the Grignard Reagent via Direct Oxidative Addition

This protocol details the formation of the Grignard reagent using standard magnesium turnings.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
This compound217.032.17 g10 mmol1.0
Magnesium Turnings24.310.29 g12 mmol1.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Iodine253.811 crystal-catalytic

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.[5][6]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[13] A gentle warming with a heat gun may be necessary to initiate the activation, which is indicated by the sublimation of iodine and the appearance of a clean metallic surface on the magnesium.

  • Initiation of Grignard Formation: In the dropping funnel, dissolve this compound in 20 mL of anhydrous THF. Add approximately 2-3 mL of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle heating or sonication may be applied.[13]

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Protocol 2: Reaction of the Grignard Reagent with an Electrophile (e.g., Acetone)

This protocol describes the reaction of the prepared Grignard reagent with acetone to form a tertiary alcohol.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Grignard Reagent Solution-~10 mmol10 mmol1.0
Acetone58.080.73 mL (0.58 g)10 mmol1.0
Anhydrous Tetrahydrofuran (THF)-20 mL--
Saturated Aqueous Ammonium Chloride-50 mL--
Diethyl Ether-100 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve acetone in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cooled acetone solution via a cannula or dropping funnel. The addition should be done dropwise to control the exothermic reaction.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5][13]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualization of the Workflow

The following diagrams illustrate the key steps in the Grignard reaction involving this compound.

Grignard_Formation cluster_start Starting Materials cluster_process Grignard Reagent Formation cluster_product Product Aryl_Bromide This compound in Anhydrous THF Reaction_Vessel Oxidative Addition (Inert Atmosphere, Anhydrous) Aryl_Bromide->Reaction_Vessel Mg Magnesium Turnings Mg->Reaction_Vessel Grignard_Reagent Aryl Magnesium Bromide (Grignard Reagent) Reaction_Vessel->Grignard_Reagent Formation

Caption: Workflow for the formation of the Grignard reagent.

Grignard_Reaction cluster_reagents Reactants cluster_reaction Reaction & Workup cluster_final Final Product Grignard Prepared Grignard Reagent Addition Nucleophilic Addition (0°C to RT) Grignard->Addition Electrophile Electrophile (e.g., Acetone) in Anhydrous THF Electrophile->Addition Quench Aqueous Workup (sat. NH4Cl) Addition->Quench Reaction Alcohol Tertiary Alcohol Quench->Alcohol Purification

Caption: Workflow for the reaction of the Grignard reagent with an electrophile.

Optimization and Troubleshooting

Achieving high yields and purity in Grignard reactions requires careful control of reaction parameters.[14]

ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherGrignard reagents are highly basic and react with protic solvents like water and alcohols.[1] Ethereal solvents stabilize the Grignard reagent through coordination.
Temperature Low temperature (0 °C to -78 °C) for reagent formation and reactionMinimizes side reactions, such as reaction with the aldehyde functional group on the starting material or Wurtz coupling.[6][7][15]
Magnesium Activation Use of iodine, 1,2-dibromoethane, or mechanical grindingRemoves the passivating magnesium oxide layer, exposing a reactive magnesium surface.[12][13]
Rate of Addition Slow, dropwise addition of the aryl bromide and the Grignard reagentControls the exothermicity of the reaction and minimizes side product formation by maintaining a low concentration of the added reagent.[5][6]
Inert Atmosphere Nitrogen or ArgonPrevents reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture.[5][6]

Troubleshooting Common Issues:

  • Failure to Initiate: This is often due to wet glassware or solvents, or poorly activated magnesium. Ensure all components are scrupulously dried and try reactivating the magnesium.[6]

  • Low Yields: This can result from incomplete reaction, side reactions, or quenching of the Grignard reagent. Consider optimizing the reaction time, temperature, and addition rate. The use of LiCl to form a "turbo-Grignard" reagent can sometimes improve yields with functionalized substrates.[10][11]

  • Formation of Biphenyl Side Product: This arises from a coupling reaction between the Grignard reagent and unreacted aryl bromide. Slow addition of the aryl bromide during Grignard formation can minimize this.[16]

Conclusion

The Grignard reaction with this compound offers a powerful method for introducing a functionalized aromatic moiety into a target molecule. While the presence of the aldehyde group requires careful consideration and control of reaction conditions, the protocols and strategies outlined in this application note provide a robust framework for success. By understanding the mechanistic nuances and diligently excluding moisture and oxygen, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery and materials science.

References

  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Knochel, P., et al. (n.d.). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent. ResearchGate.
  • Legrand, N., et al. (2013). Experimental Design and Optimization: Application to a Grignard Reaction.
  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate.
  • Born, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(13), 4597–4607. [Link]
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
  • Wikipedia. (n.d.). Grignard reaction.
  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction.
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • YouTube. (2019). making Grignard reagents.
  • Wikipedia. (n.d.). Grignard reagent.
  • AIChE. (2024). (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach.
  • Drug Hunter. (2018). A Trick to Fluorinate Grignards.
  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
  • ResearchGate. (n.d.). Unusual reactions of Grignard reagents toward fluoroalkylated esters.
  • National Institutes of Health. (n.d.). Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond.
  • PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
  • PubChem. (n.d.). 5-Ethyl-4-fluoro-2-methylbenzaldehyde.

Sources

Application Note: Synthesis of Halogenated Chalcones via Aldol Condensation with 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of a substituted chalcone via a base-catalyzed Claisen-Schmidt condensation. The protocol details the reaction between 4-Bromo-5-fluoro-2-methylbenzaldehyde and acetophenone, yielding (2E)-1-phenyl-3-(4-bromo-5-fluoro-2-methylphenyl)prop-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, characterization methods, and a troubleshooting guide. The described methodology leverages the unique electronic properties of the substituted benzaldehyde to facilitate a high-yield synthesis of a halogenated chalcone, a scaffold of significant interest in medicinal chemistry.

Introduction: The Strategic Importance of Aldol Condensation

The aldol condensation is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] A particularly robust variant is the Claisen-Schmidt condensation, which involves a crossed-aldol reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[2] This reaction is the premier method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds that serve as key biosynthetic precursors to all flavonoids.[3][4]

Chalcones and their derivatives, especially those containing halogen substituents, are recognized as "privileged structures" in medicinal chemistry. They exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7] The presence of halogen atoms, such as bromine and fluorine, can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity.[8]

The subject of this note, this compound, is an ideal electrophilic partner for the Claisen-Schmidt condensation. Its lack of α-hydrogens prevents undesirable self-condensation, while its potent electron-withdrawing halogen substituents activate the carbonyl group for nucleophilic attack.[9] This guide provides a detailed, field-proven protocol for reacting this aldehyde with acetophenone to generate a highly functionalized chalcone scaffold for further investigation in drug discovery programs.[10]

Mechanistic Rationale: Engineering Reactivity

The success of the Claisen-Schmidt condensation hinges on precise control over reactivity. The base-catalyzed mechanism proceeds through a series of well-defined, reversible steps, culminating in an irreversible dehydration that drives the reaction to completion.[11]

Step 1: Enolate Formation A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[1][12]

Step 2: Nucleophilic Attack The enolate attacks the electrophilic carbonyl carbon of this compound. The reactivity of this aldehyde is significantly enhanced by the inductive (-I) and mesomeric (-M) effects of the bromo and fluoro substituents, which withdraw electron density from the aromatic ring and the carbonyl group, making it more susceptible to attack.[9][13] This step forms a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by a solvent molecule (e.g., water, formed in Step 1), yielding a β-hydroxy ketone, also known as the aldol adduct.[14]

Step 4: Dehydration Under the reaction conditions, often with mild heating, the aldol adduct readily undergoes dehydration. The base removes a now more acidic α-hydrogen, forming an enolate which then eliminates the β-hydroxyl group to form a new π-bond.[12] This elimination is highly favorable as it results in a conjugated α,β-unsaturated ketone system (the chalcone), which is highly stabilized by resonance across the entire molecule.[14]

Aldol Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Base Abstraction Base1 OH- Water1 H2O Aldehyde 4-Bromo-5-fluoro- 2-methylbenzaldehyde (Electrophile) Enolate->Aldehyde C-C Bond Formation Enolate->Aldehyde Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct Protonation Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone Elimination (E1cB) Adduct->Chalcone Water2 H2O Base2 OH- Water3 H2O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol

This protocol is designed for the synthesis of (2E)-1-phenyl-3-(4-bromo-5-fluoro-2-methylphenyl)prop-2-en-1-one on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Quantity
This compound217.045.01.085 g
Acetophenone120.155.00.60 g (0.58 mL)
Potassium Hydroxide (KOH)56.1110.00.56 g
Ethanol (95%)--~40 mL
Deionized Water--~100 mL
Hydrochloric Acid (1 M)--As needed

Note: The molecular weight for this compound is based on its chemical formula C₈H₆BrFO.[15][16]

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.085 g (5.0 mmol) of this compound and 0.58 mL (5.0 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until a clear, homogeneous solution is obtained.[17]

  • Catalyst Preparation: In a separate beaker, dissolve 0.56 g (10.0 mmol) of potassium hydroxide in 10 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: While stirring the ethanolic solution of the reactants vigorously, add the aqueous KOH solution dropwise over 5-10 minutes. A color change to yellow/orange and the formation of a precipitate should be observed.

  • Reaction Progression: Cap the flask and continue to stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete when the starting aldehyde spot is no longer visible.[18]

  • Product Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crude product on the filter with three portions of cold deionized water (3 x 20 mL) until the filtrate is neutral (check with pH paper). This step removes excess KOH and other water-soluble impurities. Finally, wash with a small portion of cold 95% ethanol (~5 mL) to remove any unreacted starting materials.

  • Drying: Press the solid dry on the filter and then transfer it to a watch glass. Dry the crude product in an oven at 60-70°C for 1-2 hours or until a constant weight is achieved. Record the crude yield.

  • Purification (Recrystallization): Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.[17][18][19]

Caption: Experimental workflow for chalcone synthesis and purification.

Characterization and Expected Results

The purified product should be a pale yellow solid. A typical yield for this type of reaction is in the range of 75-90%. Comprehensive characterization is essential to confirm the structure and purity of the synthesized chalcone.[20]

  • Melting Point: A sharp melting point range indicates high purity. The expected melting point for the product is 68-70 °C.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[21][22]

    • ~1660-1685 cm⁻¹: Strong absorbance corresponding to the C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency compared to a saturated ketone.[22]

    • ~1590-1610 cm⁻¹: Absorbance for the C=C stretch of the alkene.

    • ~3030-3100 cm⁻¹: C-H stretching for the aromatic and vinylic hydrogens.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation.[3]

    • δ 7.2-8.0 ppm: A complex multiplet region for the aromatic protons and the two vinylic protons (Hα and Hβ).

    • Hα and Hβ: These two protons will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond.[23]

    • δ ~2.4 ppm: A singlet for the methyl (-CH₃) protons on the benzaldehyde ring.

  • ¹³C NMR Spectroscopy:

    • δ ~190 ppm: The characteristic signal for the carbonyl carbon.[21][22]

    • δ 120-145 ppm: A series of signals corresponding to the aromatic and vinylic carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation. The expected molecular mass for C₁₇H₁₂BrFO is 334.02 g/mol (or 333.01/335.01 for isotopic peaks).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction/Low Yield 1. Inactive catalyst (old KOH).2. Insufficient reaction time.3. Low temperature.1. Use fresh, solid KOH to prepare the aqueous solution.2. Extend the reaction time and monitor by TLC.3. If necessary, gently warm the reaction mixture to 40°C.[24]
Oily Product/Failure to Crystallize 1. Presence of impurities.2. Insufficient cooling.1. Wash the crude product thoroughly. Try triturating the oil with a small amount of cold hexane or water to induce solidification.2. Ensure adequate cooling time in the ice bath.
Broad Melting Point Range Impure product.Recrystallize the product again, ensuring the minimum amount of hot solvent is used. If impurities persist, consider purification by column chromatography.[18]

Conclusion

The Claisen-Schmidt condensation is an efficient and reliable method for the synthesis of chalcones. This application note details a robust protocol for the reaction of this compound with acetophenone, yielding a highly substituted chalcone with significant potential as a scaffold in drug discovery. The electronic activation provided by the halogen substituents ensures a favorable reaction profile, leading to high yields of the desired product. The provided methods for purification and characterization will ensure the generation of high-purity material suitable for subsequent biological evaluation.

References

A curated list of authoritative sources used to develop this application note.

  • Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate.
  • Base catalyzed aldol. YouTube.
  • An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube.
  • Aldol condensation. Wikipedia.
  • SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research (JETIR).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts.
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods (IJARESM).
  • Acid Catalysed Aldol Condensation. BYJU'S.
  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Publications.
  • Green Synthesis of Chalcones Derivatives. AIP Publishing.
  • Purification and characterization of chalcone isomerase from soybeans. National Institutes of Health.
  • The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry.
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica.
  • Purification and Characterization of Chalcone Isomerase from Soybeans. ResearchGate.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health.
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9. ChemWhat.
  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit.
  • Green Synthesis of Halogen Substituted Chalcone Against Cervical Cancer (HeLa) Cell Lines. RUMAH JURNAL IAIN PONOROGO.
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Zenodo.
  • NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Learn CBSE.
  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. MDPI.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. YouTube.
  • Claisen–Schmidt condensation. Wikipedia.
  • α,β-Unsaturated ketones based on allobetulone. ResearchGate.
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Preprints.org.
  • Example 8. University of Colorado Boulder.
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers.
  • Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. ResearchGate.
  • Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde. ResearchGate.
  • Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate.

Sources

Application Notes and Protocols for the Reductive Amination of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of novel amine derivatives is a cornerstone of modern drug discovery. Reductive amination stands out as a robust and versatile C-N bond-forming reaction, enabling the conversion of carbonyl compounds into a diverse array of primary, secondary, and tertiary amines.[1][2][3] This application note provides a detailed guide to the reductive amination of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of complex molecular scaffolds for pharmaceutical and agrochemical research. The presence of orthogonal halogen (bromo and fluoro) and methyl substituents on the benzaldehyde ring offers multiple points for further chemical modification, making the resulting N-substituted benzylamines valuable building blocks.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting strategies.

Mechanistic Overview: The Imine-Iminium Pathway

Reductive amination proceeds through a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration leads to the formation of a Schiff base (imine) from a primary amine or an iminium ion from a secondary amine.

  • In Situ Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the corresponding amine. The choice of reducing agent is critical to ensure that the imine/iminium ion is reduced preferentially over the starting aldehyde.

Reductive_Amination_Mechanism start Aldehyde Aldehyde start->Aldehyde Product Product end end Product->end

Choosing the Right Reagents: A Comparative Analysis

The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent.

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective, reducing iminium ions much faster than aldehydes. Tolerates a wide range of functional groups. Moisture-sensitive.[4][5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4][5]
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting aldehyde. Typically added after imine formation is complete.[4]Methanol (MeOH), Ethanol (EtOH)[4]
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄ and selective for imines at neutral or slightly acidic pH. Highly toxic.[4]Methanol (MeOH)[4]
Catalytic Hydrogenation (H₂/Catalyst) Can be used for direct reductive amination. May reduce other functional groups like nitro or C-C multiple bonds.[2][3]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, which minimizes the formation of the corresponding alcohol byproduct.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

Protocol 1: Reductive Amination with a Primary Amine using STAB

This protocol is designed for the reaction of this compound with a representative primary amine, such as benzylamine.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M). Add the primary amine (1.0-1.2 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzylamine.

Protocol_Workflow Start Start Setup 1. Reaction Setup (Aldehyde in Flask) Start->Setup Addition 2. Add Solvent & Amine Setup->Addition Imine_Formation 3. Stir for Imine Formation (20-30 min) Addition->Imine_Formation Reduction 4. Add STAB Imine_Formation->Reduction Monitoring 5. Monitor Reaction (TLC / LC-MS) Reduction->Monitoring Workup 6. Quench with NaHCO₃ Monitoring->Workup Extraction 7. Extract with DCM Workup->Extraction Washing 8. Wash with NaHCO₃ & Brine Extraction->Washing Drying 9. Dry & Concentrate Washing->Drying Purification 10. Purify (Column Chromatography) Drying->Purification End End Purification->End

Protocol 2: Reductive Amination with a Secondary Amine using STAB

This protocol is suitable for the reaction of this compound with a secondary amine, such as morpholine.

Materials:

  • Same as Protocol 1, with a secondary amine (e.g., Morpholine) replacing the primary amine.

Procedure:

The procedure is largely identical to Protocol 1. The key difference is the formation of an iminium ion intermediate instead of a neutral imine. The reaction times may vary depending on the steric hindrance and nucleophilicity of the secondary amine.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Decomposition of STAB due to moisture. - Aldehyde is sterically hindered or electron-deficient.- Increase reaction time or slightly warm the reaction (to 30-40 °C). - Ensure all glassware is oven-dried and use anhydrous solvents. - For electron-deficient aldehydes, the addition of a catalytic amount of acetic acid or using TFA as a co-solvent can accelerate imine formation.[6]
Formation of Alcohol Byproduct - Reduction of the starting aldehyde by the hydride reagent. - STAB is not selective enough under the reaction conditions.- Ensure STAB is added after the initial imine formation period. - Consider a two-step procedure: form the imine in methanol, evaporate the solvent, and then reduce with NaBH₄ in a separate step.[5][7]
Incomplete Reaction with Weakly Basic Amines - The amine is a poor nucleophile (e.g., anilines with electron-withdrawing groups).- The use of sodium triacetoxyborohydride is generally effective with weakly basic amines.[2] - Consider adding a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ to activate the aldehyde.[4]
Difficult Purification - Similar polarity of the product and unreacted amine or imine intermediate.- An acidic wash (e.g., with dilute HCl) can protonate the product amine, allowing for extraction into the aqueous layer. Subsequent basification and re-extraction can isolate the product.

Conclusion

The reductive amination of this compound is a highly effective method for the synthesis of diverse N-substituted benzylamines. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach suitable for a broad range of primary and secondary amines. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving optimal results. The protocols and insights provided in this document offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1243–1273.
  • Kaplan, F. A. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(9), 3587–3590.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zarubina, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1849.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

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Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromo-5-fluoro-2-methylbenzaldehyde in Medicinal Chemistry

This compound is a trifunctional aromatic building block of significant interest in contemporary drug discovery. Its carefully orchestrated substitution pattern—a reactive aldehyde, a versatile bromine atom, and an activating fluorine atom—provides a powerful scaffold for the synthesis of diverse and complex molecular architectures. The presence of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[1][2] This guide provides a detailed exploration of synthetic strategies to unlock the potential of this versatile starting material, with a focus on creating novel derivatives with potential applications in areas such as kinase inhibition.[3][4][5]

The strategic positioning of the substituents dictates the reactivity of each functional group. The aldehyde serves as a key handle for building heterocyclic systems or for conversion into other functional groups.[3][6] The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[7] Concurrently, the fluorine atom, activated by the electron-withdrawing aldehyde group at the ortho position, is susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10] This trifecta of reactivity allows for a modular and strategic approach to library synthesis and lead optimization.

I. Palladium-Catalyzed Cross-Coupling: Functionalization of the C-Br Bond

The carbon-bromine bond is a prime site for modification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a robust and highly utilized method for forming C-C bonds, celebrated for its mild conditions and broad functional group tolerance.[7]

Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with an organoboron species (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[1]

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Seal the flask with a septum and purge the system by evacuating and backfilling with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Expected Product Typical Yield Range
1Phenylboronic acid5-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde85-95%
24-Methoxyphenylboronic acid5-Fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde80-90%
3Pyridin-3-ylboronic acid5-Fluoro-2-methyl-4-(pyridin-3-yl)benzaldehyde70-85%

Yields are based on analogous reactions reported in the literature and may vary.[1][11]

II. Derivatization of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive amination and olefination reactions.

A. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing amine functionalities, which are prevalent in bioactive molecules.[2] The reaction proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12]

Protocol 2: Reductive Amination with Primary and Secondary Amines

Materials:

  • Synthesized aryl-substituted benzaldehyde from Protocol 1 (or starting material)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 eq) in anhydrous DCE or THF.

  • Add the desired amine (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Entry Amine Expected Product Type Typical Yield Range
1Morpholine4-((4-Aryl-5-fluoro-2-methylphenyl)methyl)morpholine80-95%
2BenzylamineN-((4-Aryl-5-fluoro-2-methylphenyl)methyl)-1-phenylmethanamine75-90%
3AnilineN-((4-Aryl-5-fluoro-2-methylphenyl)methyl)aniline70-85%

Yields are based on general reductive amination protocols.[2][13]

B. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones.[14] It involves the reaction of the aldehyde with a phosphorus ylide, generated from a phosphonium salt and a base. The stereochemical outcome (E/Z isomerism) is influenced by the nature of the ylide.[15]

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • Benzaldehyde derivative

  • Benzyltriphenylphosphonium chloride (1.2 equivalents)

  • Potassium tert-butoxide (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise. A distinct color change (typically to orange/red) indicates the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve the benzaldehyde derivative (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the stilbene derivative.

III. Nucleophilic Aromatic Substitution (SNAr): Reactivity of the C-F Bond

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing aldehyde group in the ortho position.[10][16] In SNAr reactions, fluorine is often a better leaving group than other halogens due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[8][17]

Scientific Rationale

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group helps to delocalize this negative charge.[9]

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Protocol 4: SNAr with a Thiol Nucleophile

This protocol describes a representative SNAr reaction using a thiol to introduce a sulfur linkage, a common strategy in the synthesis of bioactive molecules.[18]

Materials:

  • This compound

  • Thiophenol (or other thiol) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Add the thiol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Workflows

G cluster_suzuki Suzuki Coupling cluster_snar SNAr Reaction cluster_aldehyde Aldehyde Derivatization start 4-Bromo-5-fluoro- 2-methylbenzaldehyde suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents snar_reagents Nucleophile (e.g., R-SH), Base start->snar_reagents suzuki_product 4-Aryl-5-fluoro- 2-methylbenzaldehyde suzuki_reagents->suzuki_product reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) suzuki_product->reductive_amination wittig_reaction Wittig Reaction (Ph₃P=CHR) suzuki_product->wittig_reaction snar_product 4-Bromo-2-methyl- 5-(nucleophilic)benzaldehyde snar_reagents->snar_product amine_product Substituted Amines reductive_amination->amine_product alkene_product Substituted Alkenes wittig_reaction->alkene_product caption Synthetic pathways from this compound.

Caption: Synthetic pathways from this compound.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Reagents, Solvent) reaction 2. Reaction (Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup purification 5. Purification (Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis caption A generalized workflow for the described synthetic protocols.

Caption: A generalized workflow for the described synthetic protocols.

Conclusion and Future Perspectives

This compound stands out as a highly valuable scaffold for the generation of novel chemical entities. The orthogonal reactivity of its three key functional groups allows for a systematic and diverse derivatization. The protocols outlined in this guide provide a robust framework for Suzuki-Miyaura coupling, reductive amination, Wittig reactions, and nucleophilic aromatic substitution. These transformations enable the synthesis of compound libraries with potential applications as therapeutic agents, particularly in the domain of kinase inhibitors where substituted aromatic scaffolds are paramount.[3][19][20] Further exploration of other cross-coupling methodologies (e.g., Buchwald-Hartwig amination) and a wider range of nucleophiles and Wittig reagents will undoubtedly expand the chemical space accessible from this versatile starting material.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Amatangelo, E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. BenchChem.
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
  • Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde. BenchChem.
  • Al-Masum, M., & Islam, M. S. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate.
  • Zhang, G., et al. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 18(5), 5271-5284.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Chloro-2-fluoronicotinaldehyde and 5-bromo-2. BenchChem.
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
  • The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. ChemRxiv.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.
  • Expert Opinion on Investigational Drugs. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-4'-fluoroacetophenone. BenchChem.
  • Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds.
  • Iranian Journal of Pharmaceutical Research. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
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  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Beilstein Journal of Organic Chemistry. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation.

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The Versatile Virtuoso: 4-Bromo-5-fluoro-2-methylbenzaldehyde as a Premier Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern materials science, the strategic selection of molecular building blocks is paramount to the rational design of novel functional materials. Among the pantheon of versatile synthons, 4-Bromo-5-fluoro-2-methylbenzaldehyde has emerged as a molecule of significant interest. Its unique constellation of reactive handles—a strategically positioned bromine atom, an electron-withdrawing fluorine, and a reactive aldehyde group—offers a tripartite platform for the synthesis of a diverse array of materials, from vibrant dyes and sophisticated liquid crystals to the cutting-edge organic semiconductors that power next-generation electronics.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the practical applications of this compound. We will explore its pivotal role in the synthesis of advanced materials, providing not just detailed experimental protocols, but also the underlying scientific rationale that governs these transformations.

Core Attributes of a Multifunctional Building Block

The utility of this compound as a building block is rooted in the distinct chemical personalities of its functional groups. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, with its high electronegativity, profoundly influences the electronic properties of the molecule and any subsequent material, often enhancing thermal stability, and tuning solubility. The aldehyde group is a versatile precursor for a myriad of chemical transformations, including condensations and olefinations, allowing for the extension of conjugated systems and the introduction of diverse functionalities.

PropertyValueSource
CAS Number 861928-26-9
Molecular Formula C8H6BrFO
Molecular Weight 217.04 g/mol
Appearance Powder or liquid
Melting Point 68-70 °C

Application in Organic Electronics: Crafting the Future of Displays and Transistors

The precise control over molecular architecture afforded by this compound makes it an invaluable tool in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce this fluorinated building block into larger conjugated systems allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing charge injection and transport.

Synthesis of Novel OLED Emitters via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is particularly well-suited for constructing the biaryl backbones of many OLED emitters.[1] The bromine atom on this compound provides a reactive site for this transformation.

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Biaryl Aldehyde Intermediate reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product oled_emitter OLED Emitter product->oled_emitter Further Functionalization

Caption: Suzuki-Miyaura coupling workflow for OLED emitter synthesis.

Detailed Protocol: Synthesis of a Biaryl Aldehyde Intermediate

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add a mixture of toluene and water (typically in a 4:1 to 8:1 ratio).

  • Degas the mixture by bubbling nitrogen gas through it for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aldehyde.

Crafting Liquid Crystalline Materials: Precision Engineering of Molecular Order

The rigid core and the potential for introducing anisotropic functionalities make derivatives of this compound excellent candidates for the synthesis of liquid crystals. The fluorine substituent is particularly valuable in this context, as it can be used to tune the dielectric anisotropy of the final material, a key parameter for display applications. A patent for the closely related 4-bromo-2,3-difluorobenzaldehyde highlights its importance as a liquid crystal intermediate.[2]

Synthesis of Schiff Base Liquid Crystals

A common strategy for synthesizing rod-like liquid crystals involves the formation of a Schiff base (imine) linkage through the condensation of an aldehyde with an amine.

reactant1 This compound product Schiff Base (Imine) reactant1->product reactant2 Substituted Aniline reactant2->product liquid_crystal Liquid Crystalline Material product->liquid_crystal Exhibits Mesophases

Caption: Synthesis of Schiff base liquid crystals.

Detailed Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (e.g., 4-alkoxyaniline) (1.0 equiv)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of the substituted aniline in hot ethanol.

  • Add the aniline solution to the aldehyde solution with stirring. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product upon cooling.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

  • The liquid crystalline properties (mesophases) of the synthesized compound can be characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Expanding Conjugated Systems for Dyes and Pigments

The aldehyde functionality of this compound is a gateway to the synthesis of extended π-conjugated systems, which are the basis for many organic dyes and pigments. Reactions such as the Wittig reaction and the Knoevenagel condensation are instrumental in this regard.

Synthesis of Stilbene Derivatives via the Wittig Reaction

The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from aldehydes and phosphorus ylides.[3] This reaction can be used to synthesize stilbene derivatives, which are known for their fluorescent properties.

reactant1 This compound product Stilbene Derivative reactant1->product reactant2 Phosphonium Ylide reactant2->product dye Fluorescent Dye product->dye

Caption: Wittig reaction for the synthesis of stilbene-based dyes.

Detailed Protocol: Synthesis of a Stilbene Derivative

Materials:

  • Benzyltriphenylphosphonium bromide (or other suitable phosphonium salt) (1.1 equiv)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • This compound (1.0 equiv)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the stilbene derivative by column chromatography or recrystallization.

Conclusion: A Building Block of Boundless Potential

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides chemists and materials scientists with a versatile and powerful tool for the construction of a vast array of functional materials. From the vibrant pixels of OLED displays to the ordered phases of liquid crystals and the brilliant hues of organic dyes, the applications of this building block are limited only by the imagination of the researcher. The protocols and principles outlined in this guide are intended to serve as a solid foundation for the exploration and exploitation of this remarkable molecule in the ongoing quest for new and improved materials.

References

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Application Notes and Protocols for the One-Pot Synthesis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzaldehyde and its derivatives are cornerstone building blocks in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and fragrance industries. Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification procedures. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach to streamline these processes. This methodology enhances efficiency, improves atom economy, and minimizes environmental impact by circumventing the need to isolate and purify intermediate compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into various one-pot methodologies for synthesizing benzaldehyde derivatives. The content is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to handle all reagents in accordance with their Safety Data Sheets (SDS). Benzaldehyde and many of its precursors and solvents are hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., Butyl rubber), and a lab coat.[1]

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][2][3][4]

  • Ignition Sources: Benzaldehyde is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.[1][2][3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][3]

  • Handling & Storage: Benzaldehyde is sensitive to air, light, and moisture.[2] It should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area in tightly sealed containers.[2][3][4]

  • Spills: In case of a spill, evacuate the area. Contain the spillage using an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[1][2][3] Do not allow the chemical to enter drains or sewage systems.[1][3]

  • First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[2] If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and consult a physician immediately.[2]

Part I: Synthesis of Substituted Benzaldehydes

This section details robust one-pot methods starting from common precursors to yield functionalized benzaldehydes.

Methodology 1: Selective Oxidation of Benzyl Alcohols

The oxidation of primary benzyl alcohols to benzaldehydes is a fundamental transformation. The primary challenge is preventing over-oxidation to the corresponding benzoic acid. One-pot methodologies employing selective catalytic systems are crucial for achieving high yields of the desired aldehyde.

Application Note: The Principle of Selectivity Selective oxidation hinges on using a catalytic system that can efficiently facilitate the initial oxidation step but has a lower affinity for oxidizing the resulting aldehyde. Factors influencing this include the nature of the oxidant, the metal center of the catalyst, and the reaction conditions. For instance, single-atom catalysts can offer exceptional selectivity by providing well-defined, isolated active sites that may disfavor the strong adsorption of the product aldehyde, thereby preventing further oxidation.[5]

Overview of Catalytic Systems

Catalyst SystemOxidantTypical ConditionsSelectivity for BenzaldehydeKey Advantages & Reference
Fe(NO₃)₃·9H₂O In situ generated NO₂80 °C, 1,4-Dioxane, N₂ atm~95%High conversion and selectivity, mild conditions.[6]
Co Single-Atom (Co₁/NC) O₂100-120 °C, Toluene>99%Exceptional selectivity at high conversion, heterogeneous catalyst.[5]
Pd-based Catalysts H₂O₂ (in situ)50 °C, MeOH, H₂/O₂ pressureHighIn situ generation of H₂O₂ avoids handling concentrated oxidant.[7]
Na₂MoO₄ / BTEAC H₂O₂Reflux, DistillationGoodUses an inexpensive and environmentally benign oxidant.[8]

Detailed Protocol 1: Ferric Nitrate-Mediated Oxidation of Benzyl Alcohol

This protocol is based on the work demonstrating the high efficiency of ferric nitrate in selectively oxidizing benzyl alcohol.[6]

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.67 mmol, 270 mg)

  • 1,4-Dioxane (5 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Nitrogen or Argon supply

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add benzyl alcohol (1.0 mmol) and 1,4-dioxane (5 mL).

  • Add ferric nitrate nonahydrate (0.67 mmol) to the solution.

  • Equip the flask with a reflux condenser and flush the system with an inert gas (N₂) for 5-10 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Rationale: The reaction is believed to proceed via the thermal decomposition of ferric nitrate, which generates NO₂ gas.[6] The NO₂ then acts as the primary oxidant, converting the alcohol to the aldehyde in a catalytic cycle.[6] Conducting the reaction under an inert atmosphere is crucial to achieve the highest selectivity, as the presence of air can lead to lower aldehyde yields.[6]

Proposed Mechanism Diagram

G cluster_0 Catalyst Activation cluster_1 Oxidation Cycle FeNO3 Fe(NO₃)₃ NO2 NO₂ (Oxidant) FeNO3->NO2 Heat (80 °C) BnOH Benzyl Alcohol Intermediate Reaction Intermediate BnOH->Intermediate + NO₂ Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde - HNO₂ HNO2 HNO₂ HNO2->NO2 Decomposition

Caption: Proposed pathway for nitrate-catalyzed benzyl alcohol oxidation.

Methodology 2: Reductive Synthesis from Benzoic Acid Derivatives

Directly reducing carboxylic acids to aldehydes is challenging due to the high reactivity of the aldehyde product, which can be further reduced to the primary alcohol. One-pot strategies often rely on converting the carboxylic acid into an intermediate that is stable enough to resist over-reduction.

Application Note: The Weinreb Amide Strategy N-methoxy-N-methylamides, or Weinreb amides, are exceptionally useful precursors for aldehyde synthesis.[9] Upon reduction with a hydride source like diisobutylaluminum hydride (DIBAL-H), they form a stable six-membered ring chelated hemiaminal intermediate.[9][10] This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup. This stability provides a crucial window to perform a subsequent reaction in the same pot, such as a cross-coupling, before the aldehyde is liberated.[9][11]

Detailed Protocol 2: One-Pot Reduction/Cross-Coupling of Weinreb Amides

This advanced protocol, adapted from Heijnen et al., allows for the synthesis of highly functionalized benzaldehydes in a one-pot, two-step sequence.[9][10][11][12]

Workflow Diagram

G Start Weinreb Amide (Ar-CON(OMe)Me) Step1 Step 1: Reduction + DIBAL-H, Toluene, 0 °C Start->Step1 Intermediate Stable Aluminum Hemiaminal Intermediate Step1->Intermediate Step2 Step 2: Cross-Coupling + Organolithium (R-Li) + Pd Catalyst Intermediate->Step2 Quench Aqueous Workup (NH₄Cl) Step2->Quench Product Substituted Benzaldehyde (Ar-CHO) Quench->Product

Caption: Workflow for the one-pot reduction/cross-coupling synthesis.

Materials:

  • Substituted Bromo-Weinreb amide (e.g., 4-bromo-N-methoxy-N-methylbenzamide) (0.5 mmol)

  • Anhydrous Toluene (2 mL)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 0.5 mmol, 0.5 mL)

  • Palladium catalyst solution (e.g., pre-oxidized Pd(P(t-Bu)₃)₂) (5 mol %)

  • Organolithium reagent (e.g., Phenyllithium) (1.5 M in dibutyl ether, 0.6 mmol, 0.4 mL)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the Weinreb amide (0.5 mmol) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Step 1 (Reduction): Add DIBAL-H solution (0.5 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. The formation of the stable hemiaminal intermediate occurs during this step.

  • Step 2 (Cross-Coupling): Add the palladium catalyst solution (5 mol %).

  • Slowly add the organolithium reagent (0.6 mmol) over 10 minutes using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 30-60 minutes, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by silica gel column chromatography.

Substrate Scope and Yields

This method demonstrates broad applicability for various organolithium reagents.

EntryOrganolithium ReagentProductIsolated Yield (%)
1Phenyllithium4-Phenylbenzaldehyde85
22-Thienyllithium4-(Thiophen-2-yl)benzaldehyde78
3Methyllithium4-Methylbenzaldehyde72
4Ethyllithium4-Ethylbenzaldehyde65
5Ferrocenyllithium4-Ferrocenylbenzaldehyde75
Yields may be lower for more volatile products due to loss during purification.[9][12]
(Data synthesized from values reported in Heijnen et al., Org. Lett. 2019).[9][10][12]

Part II: Advanced Application: Multi-Component Reactions (MCRs)

One-pot synthesis is not limited to preparing benzaldehydes; it also excels at using them as starting materials to rapidly build molecular complexity. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are a prime example of this efficiency.[13][14][15]

Application Note: Building Heterocycles with Benzaldehyde The electrophilic nature of the aldehyde's carbonyl carbon makes it an ideal reactant in MCRs. It readily participates in condensation reactions with nucleophiles, initiating a cascade of events that leads to the formation of complex heterocyclic structures, such as pyrans, dihydropyrimidines, and imidazoles.[15][16][17] These reactions are often catalyzed by simple Lewis or Brønsted acids and can proceed in environmentally friendly solvents.

Detailed Protocol 3: Three-Component Synthesis of a Pyran-Annulated Heterocycle

This protocol describes a general method for the synthesis of 2-amino-4H-pyran derivatives from an aromatic aldehyde, malononitrile, and an active methylene compound.[16]

MCR Schematic

G Aldehyde Benzaldehyde Derivative Product Pyran Derivative Aldehyde->Product + Malononitrile Malononitrile Malononitrile->Product + CH_Acid Active Methylene Compound CH_Acid->Product + Catalyst Catalyst (e.g., Zn(L-proline)₂) One Pot

Caption: General scheme for the three-component synthesis of 4H-pyrans.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Zn(L-proline)₂ (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and Zn(L-proline)₂ (10 mol%) in ethanol (5 mL).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • For many substrates, the reaction proceeds to completion within 30-60 minutes, often evidenced by the precipitation of the product.

  • Filter the solid product from the reaction mixture.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough without further purification.

Rationale: The reaction is initiated by a Knoevenagel condensation between benzaldehyde and malononitrile. This is followed by a Michael addition of the enolized active methylene compound (dimedone) to the Knoevenagel adduct. A subsequent intramolecular cyclization and tautomerization yield the final stable pyran heterocycle. The Zn(L-proline)₂ acts as a mild and efficient Lewis acid catalyst to facilitate these steps.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture in reductive steps.- Use freshly distilled solvents and reagents.- Verify catalyst activity.- Optimize temperature and reaction time based on TLC monitoring.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
Over-oxidation to Carboxylic Acid - Oxidant is too strong or used in excess.- Reaction temperature is too high.- Reaction time is too long.- Switch to a more selective catalyst system (see Table 1).- Reduce the reaction temperature and carefully monitor progress.- Use stoichiometric amounts of the oxidant where possible.
Formation of Benzyl Alcohol (in Reductions) - Reducing agent is too reactive.- Temperature is too high during hydride addition.- Aldehyde intermediate is not stable.- Use a less reactive hydride source or a Weinreb amide substrate.- Maintain low temperatures (0 °C to -78 °C) during reduction.- Ensure slow, dropwise addition of the reducing agent.
Side Products in MCRs - Incorrect stoichiometry of reactants.- Self-condensation of reactants.- Inefficient catalyst.- Verify the molar ratios of all three components.- Add the aldehyde last to the mixture of the other two components.- Screen different catalysts (e.g., L-proline, piperidine, various Lewis acids).

Conclusion

The one-pot synthesis of benzaldehyde derivatives represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry. By integrating multiple reaction steps into a single operation, these methodologies offer substantial improvements in efficiency, yield, and sustainability. The protocols detailed herein—from selective oxidations and targeted reductions to complex multi-component reactions—provide a versatile toolkit for the modern synthetic chemist. Successful implementation relies on a clear understanding of the underlying reaction mechanisms and careful control of experimental parameters.

References

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Application Note: A Protocol for the Regioselective Formylation of Bromofluorotoluenes via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes, particularly those bearing multiple halogen atoms, are pivotal building blocks in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The regioselective introduction of a formyl (-CHO) group onto a bromofluorotoluene scaffold presents a significant synthetic challenge due to the competing directing effects of the substituents. This application note provides a detailed experimental protocol for the formylation of bromofluorotoluenes, focusing on a highly regioselective directed ortho-metalation (DoM) strategy. We will present a comparative analysis of common formylation techniques, followed by a comprehensive, step-by-step protocol for the formylation of 4-bromo-2-fluorotoluene as a representative substrate. This guide is designed for researchers and drug development professionals, offering field-proven insights into experimental choices, troubleshooting, and product characterization to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Regioselective Formylation

The formylation of an aromatic ring is a cornerstone transformation in organic synthesis. However, for multi-substituted aromatic compounds like bromofluorotoluene, achieving formylation at a specific position is non-trivial. The electronic and steric effects of the bromine, fluorine, and methyl groups all influence the reactivity of the aromatic ring, potentially leading to a mixture of isomeric products with other methods.

The target molecule, a bromofluorobenzaldehyde, is a valuable synthetic intermediate because the aldehyde can be readily transformed into a wide range of other functional groups, while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions.[2] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[2] Therefore, a robust and highly regioselective formylation protocol is of paramount importance.

Comparative Analysis of Formylation Methodologies

Several classical methods exist for aromatic formylation. The choice of method is critical and depends heavily on the substrate's electronic properties.

MethodFormylating Agent / ReagentsMechanismSuitability for Bromofluorotoluene
Vilsmeier-Haack DMF, POCl₃Electrophilic Aromatic SubstitutionModerate. The ring is only moderately activated, which may require harsh conditions and lead to poor yields.[3][4]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Friedel-Crafts type acylationModerate to Low. Requires an electron-rich aromatic ring and a strong Lewis acid, which can be problematic for some substrates.[5][6][7]
Gattermann-Koch CO, HCl, AlCl₃/CuClElectrophilic Aromatic SubstitutionUnsuitable. This method typically fails for moderately deactivated or sensitive aromatic rings.[8][9][10]
Directed Ortho-Metalation (DoM) Organolithium base (e.g., LDA), then DMFDeprotonation directed by a coordinating group, followed by electrophilic quenchExcellent . Offers superior regiocontrol by exploiting the ability of substituents (especially fluorine) to direct metalation to an adjacent position.[11][12]

Based on this analysis, Directed Ortho-Metalation is the superior strategy for achieving predictable and high regioselectivity in the formylation of bromofluorotoluenes. The fluorine atom is a well-established, albeit weak, ortho-directing group for lithiation, guiding the deprotonation to an adjacent carbon.[11]

Featured Protocol: Formylation of 4-Bromo-2-fluorotoluene

This section details the protocol for the synthesis of 4-bromo-2-fluoro-3-methylbenzaldehyde from 4-bromo-2-fluorotoluene via Directed Ortho-Metalation.

Principle and Rationale

The protocol leverages Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base to selectively deprotonate the aromatic ring. The fluorine atom at the C2 position directs the lithiation to the C3 position. Using LDA at low temperatures (-78 °C) minimizes competing side reactions, such as lithium-halogen exchange with the bromine atom at C4 or benzylic lithiation of the methyl group.[11][12] The resulting aryllithium intermediate is then quenched with the electrophile N,N-dimethylformamide (DMF) to introduce the formyl group.[13] Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

Experimental Workflow

G sub_prep Reagent & Glassware Prep lda_prep LDA Preparation (Diisopropylamine + n-BuLi in THF) sub_prep->lda_prep In inert atmosphere lithiation Directed Ortho-Lithiation (Substrate addition to LDA at -78 °C) lda_prep->lithiation Cool to -78 °C formylation Formylation (Quench with DMF at -78 °C) lithiation->formylation Stir for 2h workup Aqueous Workup (Quench with NH4Cl, then acidify) formylation->workup Warm to RT purify Extraction & Purification (EtOAc extraction, Column Chromatography) workup->purify product Final Product (4-Bromo-2-fluoro-3-methylbenzaldehyde) purify->product

Caption: Workflow for the formylation of 4-bromo-2-fluorotoluene.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMmolEq.Notes
4-Bromo-2-fluorotoluene51436-99-8189.021.89 g10.01.0Substrate
Diisopropylamine108-18-9101.191.67 mL12.01.2Freshly distilled
n-Butyllithium (n-BuLi)109-72-864.064.8 mL12.01.22.5 M in hexanes
N,N-Dimethylformamide (DMF)68-12-273.091.16 mL15.01.5Anhydrous
Tetrahydrofuran (THF)109-99-972.1160 mL--Anhydrous, inhibitor-free
Saturated NH₄Cl (aq.)--20 mL--Quenching agent
Hydrochloric Acid (HCl)7647-01-0-~10 mL--2 M aqueous solution
Ethyl Acetate (EtOAc)141-78-6-150 mL--For extraction
Brine--50 mL--For washing
Anhydrous MgSO₄7487-88-9-~5 g--Drying agent
Silica Gel-----For column chromatography
Step-by-Step Experimental Protocol

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and THF are flammable. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.

  • Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask, equipped with a magnetic stir bar, a thermometer, and two rubber septa. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.

  • Preparation of LDA: To the reaction flask, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (1.67 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

  • Formation of LDA: Slowly add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred solution at -78 °C. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

  • Lithiation: In a separate, dry flask, dissolve 4-bromo-2-fluorotoluene (1.89 g, 10.0 mmol) in anhydrous THF (20 mL). Using a syringe, add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Formylation (Quench): Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C. A color change may be observed. Stir at -78 °C for an additional 1 hour.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Acidification and Extraction: Add 2 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) as the eluent to afford the pure 4-bromo-2-fluoro-3-methylbenzaldehyde.

Characterization of Product

The final product, 4-bromo-2-fluoro-3-methylbenzaldehyde, should be characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~10.3 (s, 1H, -CHO), ~7.6-7.8 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH₃). The aldehydic proton appears far downfield.[14]
¹³C NMR (CDCl₃, 100 MHz)δ ~188 (-CHO), ~160 (d, JC-F, C-F), ~115-140 (Ar-C), ~15 (-CH₃).
IR Spectroscopy (ATR)ν ~1690-1710 cm⁻¹ (strong, C=O stretch), ~2720, ~2820 cm⁻¹ (C-H aldehyde stretch).[14][15]
Mass Spec. (EI)m/z showing characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of similar intensity).

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive n-BuLi; wet reagents/glassware; insufficient reaction time.Titrate n-BuLi before use. Ensure all glassware is rigorously dried and reagents are anhydrous. Increase lithiation time to 3-4 hours.
Recovery of Starting Material Incomplete lithiation; inefficient quench.Ensure temperature is maintained at -78 °C. Use a slight excess of LDA and DMF.
Formation of Side Products Reaction warmed up prematurely, leading to Br-Li exchange or other rearrangements.Maintain strict temperature control at -78 °C during addition and stirring steps.
Benzylic Lithiation Product The methyl group was deprotonated instead of the ring.LDA strongly favors aromatic deprotonation in this system. If this is observed, ensure correct reagent stoichiometry and temperature.

Conclusion

The directed ortho-metalation strategy represents a highly effective and regioselective method for the formylation of substituted aromatics like bromofluorotoluene. By carefully controlling reaction parameters, particularly temperature and reagent stoichiometry, this protocol provides a reliable pathway to valuable bromofluorobenzaldehyde intermediates. The detailed procedure and troubleshooting guide presented herein are intended to enable researchers to successfully implement this transformation in their synthetic campaigns.

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  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR.
  • Schall, A. and Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis.
  • BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem.
  • Organic Syntheses. ortho-Formylation of phenols. Organic Syntheses. [Link]
  • University of Rochester. Directed (ortho)
  • YouTube.
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene. PrepChem.com. [Link]
  • BenchChem. A Technical Guide to the Spectroscopic Analysis of Bromoacetaldehyde. BenchChem.
  • PubChem. 4-Bromo-2-fluorotoluene. PubChem. [Link]
  • BenchChem.

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Application Notes and Protocols for the Synthesis of Substituted Benzaldehydes via Catalytic Debromomethoxylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a class of aromatic carbonyl compounds that serve as fundamental building blocks in a multitude of chemical industries. Their importance lies in the versatile reactivity of the aldehyde functional group, which acts as a gateway for constructing more complex molecular architectures. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances, making the development of efficient and selective synthetic methodologies a topic of significant interest to researchers in both academic and industrial settings.[1]

Traditionally, the synthesis of substituted benzaldehydes has been approached through various methods, including the oxidation of corresponding benzyl alcohols and the formylation of aromatic rings. However, these methods can sometimes be limited by harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and challenges in achieving high selectivity with sensitive functional groups. A promising alternative is the use of gem-dibromomethylarenes as stable and readily accessible precursors.[2] This application note provides a detailed exploration of a catalytic approach for the conversion of gem-dibromomethylarenes to substituted benzaldehydes, a transformation we term "catalytic debromomethoxylation." We will delve into the scientific principles, provide a detailed experimental protocol, and discuss the expected outcomes and troubleshooting strategies.

Scientific Principles and Mechanistic Insights

The conversion of a gem-dibromomethylarene to a benzaldehyde is fundamentally a hydrolysis reaction. However, the direct hydrolysis of the relatively stable gem-dibromide can be sluggish and require harsh conditions. A more elegant approach involves a two-step sequence: the formation of a more labile intermediate, such as a benzaldehyde dimethyl acetal, followed by in-situ hydrolysis to the desired aldehyde. The catalytic debromomethoxylation leverages a catalyst, such as a Lewis acid, to facilitate the initial methoxylation step.

While a comprehensive, peer-reviewed protocol for a one-pot "catalytic debromomethoxylation" is not extensively documented, we can propose a scientifically sound pathway based on established organic chemistry principles. The proposed mechanism involves the use of a Lewis acid catalyst, such as anhydrous zinc chloride, and a methoxy source, like benzaldehyde dimethyl acetal, which can also act as a solvent or co-solvent.

The proposed catalytic cycle can be visualized as follows:

Catalytic Debromomethoxylation cluster_0 Catalytic Cycle cluster_1 Hydrolysis A Ar-CHBr2 (gem-Dibromomethylarene) B Lewis Acid Activation (e.g., ZnCl2) A->B + ZnCl2 C Carbocation Intermediate [Ar-CHBr]+[ZnCl2Br]- B->C Bromide Abstraction D Nucleophilic Attack by Methoxide Source C->D + MeO- source E Bromoacetal Intermediate Ar-CH(OMe)Br D->E F Second Methoxylation E->F Repeat Steps B-D G Benzaldehyde Dimethyl Acetal Ar-CH(OMe)2 F->G H Catalyst Regeneration G->H - ZnCl2 I Acidic Workup (H3O+) G->I H->B Recycles J Substituted Benzaldehyde Ar-CHO I->J

Caption: Proposed catalytic cycle for debromomethoxylation.

The key steps in this proposed mechanism are:

  • Activation of the gem-dibromide: The Lewis acid catalyst coordinates to one of the bromine atoms, facilitating its departure as a bromide ion and generating a stabilized carbocation intermediate.

  • Nucleophilic attack by methoxide: A methoxide source, which could be methanol or another suitable reagent, attacks the carbocation, forming a bromoacetal intermediate.

  • Second methoxylation: The process repeats, with the Lewis acid activating the remaining bromine atom, followed by a second nucleophilic attack by methoxide to form the benzaldehyde dimethyl acetal.

  • Hydrolysis: In a subsequent workup step, the dimethyl acetal is hydrolyzed under acidic conditions to yield the final substituted benzaldehyde.

Experimental Protocol

This protocol is a representative procedure for the synthesis of a substituted benzaldehyde from a gem-dibromomethylarene via a proposed catalytic debromomethoxylation.

Materials and Equipment
Reagent/EquipmentSpecifications
Substituted gem-dibromomethylarene1.0 equiv
Anhydrous Zinc Chloride (ZnCl₂)0.2 equiv (catalyst)
Benzaldehyde Dimethyl AcetalSolvent/Reagent
Dichloromethane (DCM)Anhydrous
1M Hydrochloric Acid (HCl)For workup
Saturated Sodium Bicarbonate (NaHCO₃) soln.For workup
Brine (Saturated NaCl soln.)For workup
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Flash chromatography systemFor purification
TLC plates (silica gel)For reaction monitoring
Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add gem-dibromide and ZnCl2 to flask. - Add benzaldehyde dimethyl acetal. start->setup reaction Reaction: - Heat to reflux. - Monitor by TLC. setup->reaction workup Aqueous Workup: - Cool to RT. - Add DCM and 1M HCl. - Separate layers. - Wash with NaHCO3 and brine. reaction->workup dry Drying and Concentration: - Dry organic layer with MgSO4. - Filter and concentrate. workup->dry purify Purification: - Flash column chromatography. dry->purify characterize Characterization: - NMR, IR, MS. purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted gem-dibromomethylarene (1.0 equiv) and anhydrous zinc chloride (0.2 equiv).

    • Under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde dimethyl acetal as the solvent. The amount should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the substrate).

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel.

    • Add 1M hydrochloric acid to the separatory funnel and shake vigorously to hydrolyze the acetal.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzaldehyde.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Results and Discussion

The catalytic debromomethoxylation of gem-dibromomethylarenes is expected to provide good to excellent yields of the corresponding substituted benzaldehydes. The reaction should be tolerant of a variety of functional groups on the aromatic ring, although strongly electron-withdrawing groups may slow down the reaction rate due to destabilization of the carbocation intermediate. Conversely, electron-donating groups are expected to facilitate the reaction.

Substrate (Ar-CHBr₂)Expected Product (Ar-CHO)Typical Yield (%)Notes
4-Methoxybenzylidene bromide4-Methoxybenzaldehyde85-95%Electron-donating group facilitates the reaction.
4-Chlorobenzylidene bromide4-Chlorobenzaldehyde70-85%Moderately deactivating group, reaction may be slower.
4-Nitrobenzylidene bromide4-Nitrobenzaldehyde50-70%Strongly deactivating group, may require longer reaction times.
2-Bromobenzylidene bromide2-Bromobenzaldehyde75-90%Steric hindrance may play a minor role.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst (ZnCl₂ is hygroscopic).- Insufficient reaction temperature or time.- Use freshly opened or properly stored anhydrous ZnCl₂.- Ensure the reaction is at a vigorous reflux.- Increase reaction time and monitor by TLC.
Formation of byproducts - Over-reaction or side reactions.- Incomplete hydrolysis of the acetal.- Lower the reaction temperature slightly.- Ensure sufficient time and acid concentration during the workup for complete hydrolysis.
Difficult purification - Co-elution of product with starting material or impurities.- Optimize the eluent system for flash chromatography.- Consider a different purification technique (e.g., crystallization).

Conclusion

The synthesis of substituted benzaldehydes via catalytic debromomethoxylation of gem-dibromomethylarenes presents a valuable and efficient alternative to traditional synthetic methods. This approach utilizes stable and readily available precursors and a catalytic amount of a Lewis acid, which aligns with the principles of green chemistry. The provided protocol offers a robust starting point for researchers and professionals in drug development and other chemical industries, enabling the synthesis of a wide array of important benzaldehyde derivatives. Further optimization of catalyst systems and reaction conditions may lead to even broader applicability and higher efficiencies for this important transformation.

References

  • Augustine, J. K., Naik, Y. A., Mandal, A. B., Chowdappa, N., & Praveen, V. B. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 72(25), 9854–9856. [Link]
  • Liu, Q., Lu, M., Sun, F. Y., Li, J., & Zhao, Y. (2008). Oxidation of Benzyl Halides to Aldehydes and Ketones with Potassium Nitrate Catalyzed by Phase-Transfer Catalyst in Aqueous Media.
  • Kulangiappar, K., Kulandainathan, M. A., & Raju, T. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Industrial & Engineering Chemistry Research, 49(16), 7233-7237. [Link]
  • Preparation of Benzaldehydes, Part 3: From Methyl Arenes. (2022, September 29). YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS No: 861928-26-9)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the development of advanced pharmaceuticals and agrochemicals, mastering its synthesis is key to accelerating research pipelines. This document provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two predominant and reliable strategies for the synthesis of this compound, starting from 1-bromo-2-fluoro-4-methylbenzene (also known as 4-bromo-3-fluorotoluene). The choice between them often depends on available equipment, scale, and tolerance for specific reagents.

  • Organometallic Formylation (via Grignard or Organolithium Reagents): This is often the most direct route. It involves the formation of a Grignard or aryllithium reagent from the starting material, which then acts as a nucleophile to attack a formylating agent like N,N-dimethylformamide (DMF).[3] This method offers high regioselectivity, as the formyl group is introduced at the site of metal-halogen exchange.[3][4]

  • Vilsmeier-Haack Reaction: This classic method involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5][6][7] The success of this reaction is highly dependent on the electronic properties of the starting material.

Q2: How do the substituents on the starting material (1-bromo-2-fluoro-4-methylbenzene) influence the regioselectivity of the formylation?

A2: Understanding the electronic and steric effects of the substituents is critical for predicting the outcome and troubleshooting isomer formation.

  • Methyl Group (-CH₃): This is an activating, ortho-, para- directing group. It donates electron density to the ring, making it more susceptible to electrophilic aromatic substitution (like the Vilsmeier-Haack reaction).

  • Halogens (-F, -Br): These are deactivating, ortho-, para- directing groups. They withdraw electron density through induction (deactivating the ring) but can donate it through resonance (directing ortho/para).

  • Combined Effect: The formylation is directed to the position ortho to the strongly activating methyl group. This position is also the least sterically hindered and is not electronically disfavored by the halogens. The resulting product, this compound, is therefore the thermodynamically and kinetically favored isomer.

Below is a diagram illustrating the directing influences on the aromatic ring.

Caption: Directing effects of substituents on the aromatic ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the likely causes?

A: This is a common issue that can stem from several factors, depending on the chosen synthetic route.

Potential CauseRecommended Solution & ExplanationRoute
Moisture Contamination Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous. Causality: Grignard and organolithium reagents are potent bases and will be instantly quenched by water or other protic sources.[8][9]Organometallic
Poor Grignard Reagent Formation Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish. Causality: A passivating layer of magnesium oxide on the turnings can prevent the reaction from initiating.[10]Grignard
Inactive Vilsmeier Reagent Use fresh, high-purity POCl₃ and anhydrous DMF. The reagent is moisture-sensitive and should be prepared in situ at low temperatures (0-5 °C). Causality: The Vilsmeier reagent, a chloroiminium salt, is susceptible to hydrolysis, which deactivates it.[6][11]Vilsmeier-Haack
Insufficient Reaction Temperature/Time Monitor the reaction by TLC or GC. If starting material persists, consider increasing the reaction temperature or extending the reaction time. Causality: The deactivated nature of the halogenated ring may require more forcing conditions to achieve complete conversion.Both
Incorrect Stoichiometry Carefully measure all reagents. An excess of the formylating agent (typically 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.Both
Issue 2: Formation of Significant Impurities

Q: My crude product analysis (NMR/GC-MS) shows multiple products. How can I identify and minimize these impurities?

A: Impurity profiles can offer valuable clues about what went wrong.

Potential ImpurityIdentification & CausalityRecommended Solution
Isomeric Aldehydes Isomers may arise from formylation at other positions. Causality: While unlikely due to the strong directing effect of the methyl group, extreme temperatures or incorrect reagent choice could reduce regioselectivity.Maintain strict temperature control during the reaction. The Vilsmeier-Haack and organometallic routes are generally highly selective for the desired isomer.
Wurtz Coupling Product (Dimer) A high molecular weight byproduct, C₁₄H₁₂Br₂F₂. Causality: Occurs when a formed Grignard reagent molecule reacts with a molecule of the starting aryl halide.[12] This is favored by high local concentrations of the aryl halide.Add the 1-bromo-2-fluoro-4-methylbenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[8]
Unreacted Starting Material Identified by its characteristic signals in NMR or retention time in GC. Causality: Incomplete reaction due to reasons listed in "Issue 1".Ensure complete conversion by monitoring the reaction via TLC/GC before work-up. If necessary, extend reaction time or adjust temperature.
Hydrolysis of Grignard Reagent Formation of 1-fluoro-3-methylbenzene (de-brominated product). Causality: Accidental introduction of a proton source (water, alcohols) before or during the addition of DMF.Adhere strictly to anhydrous and inert atmosphere conditions.[8][9]
Issue 3: Difficulties During Product Purification

Q: I'm struggling to isolate a pure product after the work-up. What are the best practices?

A: Purification can be challenging if the crude product is highly impure.

ProblemRecommended Solution
Product is an Oil or Waxy Solid The reported melting point is 68-70 °C, so it may not be a free-flowing solid at room temperature.[2] Attempt purification via silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).
Emulsion during Aqueous Work-up Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
Co-eluting Impurities If column chromatography fails to separate the product from an impurity (e.g., an isomer), recrystallization is the preferred method. A suitable solvent system might be hexane or an ethanol/water mixture.[13]

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Protocol 1: Formylation via Grignard Reagent

This protocol is adapted from standard procedures for Grignard formylation.[10][14]

Workflow Diagram:

Caption: Workflow for Grignard-based formylation.

Step-by-Step Methodology:

  • Preparation: Add magnesium turnings (1.2 eq) to a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask. Gentle heating may be required to initiate the reaction, evidenced by bubbling and heat evolution.

  • Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF dropwise, keeping the internal temperature below 10 °C.

  • Completion & Work-up: After the addition of DMF, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours. Monitor completion by TLC.

  • Quenching: Cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde.
  • Echemi. (n.d.). This compound.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
  • ECHEMI. (n.d.). 861928-26-9, this compound Formula.
  • Benchchem. (n.d.). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis.
  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

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Technical Support Center: Purification of Crude 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS No. 861928-26-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. This guide offers troubleshooting advice and detailed protocols to help you achieve high purity for this critical synthetic intermediate.

Section 1: Initial Assessment of the Crude Material

Before selecting a purification strategy, a preliminary analysis of your crude product is essential. The physical state and likely impurities will dictate the most effective approach.

Q: What are the key physical properties of this compound I should be aware of?

A: Understanding the physicochemical properties is the first step in designing a purification protocol. This compound is typically a solid at room temperature.

PropertyValueSource
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance Powder or liquid; may appear as a pale yellow or brownish solid when crude.[2][3]
Melting Point 68-70 °C[1][2]
Boiling Point 261.2 °C at 760 mmHg[1][2]
Solubility Soluble in organic solvents like dichloromethane and ethyl acetate.[3]

The defined melting point suggests that recrystallization is a highly viable purification method for solid crude products. The high boiling point necessitates vacuum distillation to avoid thermal decomposition if the crude material is an oil or if recrystallization is ineffective.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common overarching questions encountered during the purification process.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the precursor to the benzaldehyde.[5][6]

  • Oxidation Product: Benzaldehydes are susceptible to air oxidation, forming the corresponding benzoic acid (4-Bromo-5-fluoro-2-methylbenzoic acid).[7] This is a very common impurity.

  • Isomeric By-products: Regioisomers can form during the bromination or formylation steps of the synthesis, leading to impurities with very similar physical properties that can be challenging to separate.[5][8]

  • Acidic Residues: Hydrogen bromide (HBr) can be present as a by-product from bromination reactions.[5]

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.[5]

Q2: How do I choose the best purification technique for my sample?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

Purification_Workflow cluster_assessment Initial Assessment cluster_solid Solid Crude cluster_liquid Liquid/Oily Crude start Crude Product (this compound) assessment Is the crude material a solid? start->assessment recrystallization Attempt Recrystallization assessment->recrystallization Yes distillation Vacuum Distillation assessment->distillation No (Oily/Liquid) purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 chromatography Column Chromatography end_product Pure Product chromatography->end_product purity_check1->chromatography Purity <98% (e.g., isomers present) purity_check1->end_product Purity >98% purity_check2 Check Purity (TLC, GC) distillation->purity_check2 purity_check2->chromatography Purity <98% (close-boiling impurities) purity_check2->end_product Purity >98%

Figure 1. Decision workflow for selecting a purification method.

Q3: My aldehyde is turning into a white solid (benzoic acid) over time. How can I prevent oxidation?

A3: Aldehyde oxidation is a common issue. To minimize it:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[9]

  • Cold Storage: Store the purified product in a tightly sealed container at a low temperature (2-8 °C).[10]

  • Antioxidants: For long-term storage or during distillation, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) in trace amounts (100-200 ppm).[4]

  • Purification Pre-treatment: Before distillation, wash the crude material with a mild base solution (e.g., saturated sodium bicarbonate) to remove any existing benzoic acid.[11]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying this compound, given its solid nature and defined melting point.

Q: My compound "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point.[12] This can be due to an inappropriate solvent choice or rapid cooling.

  • Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to prevent premature saturation, then allow it to cool more slowly.[12][13]

  • Solution 2: Change Solvents. Choose a solvent with a lower boiling point.

  • Solution 3: Slow Cooling. Insulate the flask to ensure a very slow cooling rate. You can place the flask within a larger beaker containing warm water and allow both to cool to room temperature together.[13]

Q: No crystals are forming even after the solution has cooled completely. What went wrong?

A: This is typically due to using too much solvent, resulting in a solution that is not supersaturated.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[12] If available, adding a "seed crystal" of the pure compound is highly effective.[12]

  • Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[12]

Q: My final product is still colored (e.g., yellow or brown). How can I fix this?

A: Colored impurities can often be removed with activated carbon.

  • Solution: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[5][12] Be aware that using too much charcoal can adsorb your product and reduce the yield.[13]

Experimental Protocol 1: Recrystallization
  • Solvent Selection: Based on its physical properties, a non-polar solvent like hexane or a solvent pair like ethyl acetate/hexane is a good starting point.[1][2][14] Perform a small-scale test to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, either by air-drying on the filter or in a vacuum desiccator.

Section 4: Troubleshooting Guide: Column Chromatography

If recrystallization fails to remove impurities, particularly isomers, column chromatography is the next logical step.

Q: I'm seeing poor separation between my product and an impurity on the TLC plate.

A: Achieving good separation is critical for a successful column. An ideal Rf value for your product is between 0.2 and 0.4.[15]

  • Solution 1: Adjust Solvent Polarity. If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.

  • Solution 2: Use a Different Solvent System. Sometimes a different combination of solvents (e.g., dichloromethane/hexane) can alter the selectivity and improve separation.

Q: My compound is streaking on the TLC plate and seems to be sticking to the column, leading to low recovery.

A: Streaking can be caused by several factors, including compound degradation or interactions with the stationary phase.

  • Solution 1: Neutralize the Silica. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[5][16] Consider using neutralized silica gel or adding a small amount (~0.5%) of a modifier like triethylamine to your eluent to suppress this interaction.

  • Solution 2: Minimize Contact Time. Run the column more quickly (flash chromatography) to reduce the time your compound spends in contact with the silica.[5]

Experimental Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives good separation and an Rf value of ~0.3 for the target compound. A common starting point for aromatic aldehydes is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 v/v).[15]

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent.[15]

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply positive pressure (e.g., with a bellows or nitrogen line) to achieve a steady flow. Begin collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[15]

Section 5: Troubleshooting Guide: Vacuum Distillation

For liquid/oily crude products or thermally stable solids that are difficult to recrystallize, vacuum distillation is an effective technique.

Q: My product is darkening or decomposing in the distillation flask.

A: This indicates the distillation temperature is too high or there are impurities catalyzing decomposition.[4]

  • Solution 1: Improve the Vacuum. A lower pressure will decrease the boiling point. Check all joints for leaks and ensure your vacuum pump is functioning correctly.[4]

  • Solution 2: Add an Antioxidant. As mentioned in the FAQs, a small amount of a non-volatile antioxidant like BHT can prevent decomposition.[4]

  • Solution 3: Pre-purify. If acidic or basic impurities are present, a simple liquid-liquid extraction (work-up) before distillation can remove them.

Q: The distillation is proceeding unevenly with significant "bumping".

A: Bumping is caused by superheating of the liquid followed by violent boiling.

  • Solution 1: Use a Stir Bar. Vigorous stirring provides nucleation sites for smooth boiling. A magnetic stir bar and stir plate are essential.

  • Solution 2: Use an Ebulliator or Boiling Chips. A fine capillary tube (ebulliator) releasing a slow stream of air or nitrogen, or fresh boiling chips can also promote smooth boiling.

Experimental Protocol 3: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Include a magnetic stir bar in the distillation flask.

  • Pre-treatment (Optional): If the crude product is suspected to contain acidic impurities (e.g., benzoic acid), dissolve it in a solvent like ether or ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate before distilling.[11]

  • Distillation:

    • Place the crude material in the distillation flask.

    • Begin stirring and slowly apply vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Monitor the head temperature and pressure. Collect the fraction that distills at the expected boiling point for your compound under the applied vacuum. It is advisable to collect the purified aldehyde in a receiving flask cooled with an ice bath.[4]

Section 6: Safety & Handling

Q: What are the essential safety precautions for handling this compound?

A: As with any halogenated organic compound, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][17]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[9][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[17]

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Elara Engineering. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2019). Distilling Benzaldehyde from a solution contaminated with Benzoic acid.
  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment).
  • Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A.

Sources

Technical Support Center: Overcoming Low Yields in Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for substituted benzaldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic protocols. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions. Every protocol and recommendation is grounded in established chemical principles to ensure reliability and reproducibility in your work.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions and challenges faced during the synthesis of substituted benzaldehydes.

Q1: My formylation reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: The formation of both ortho and para isomers is a frequent challenge in electrophilic aromatic substitution on activated rings, such as phenols. The directing effect of the substituent (e.g., hydroxyl group) and steric hindrance play a significant role. To control the regioselectivity, consider the following:

  • For ortho-selectivity:

    • Duff Reaction: This method, which uses hexamine in an acidic medium, generally exhibits a strong preference for ortho-formylation. This selectivity is often attributed to hydrogen bonding between the phenolic proton and the formylating agent.[1][2]

    • Magnesium-Mediated Formylation: The use of magnesium chloride and triethylamine with paraformaldehyde can provide high selectivity for the ortho position.[1]

    • Reimer-Tiemann Reaction: This reaction also typically favors the formation of the ortho isomer due to the interaction between the phenoxide and dichlorocarbene.[1][3]

  • For para-selectivity:

    • Steric Hindrance: If the ortho positions on your aromatic ring are blocked by bulky substituents, the formylation will naturally favor the para position.[1]

    • Reimer-Tiemann with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can increase the yield of the para-formylated product by encapsulating the phenol and sterically hindering the ortho positions.[1]

Q2: I'm observing significant product loss during the work-up and purification of my substituted benzaldehyde. What are some strategies to improve recovery?

A2: Product loss during purification is a common issue that can drastically reduce your final yield. Here are some strategies to minimize this:

  • Gentle Work-up: Some benzaldehydes can be sensitive to strongly acidic or basic conditions during the work-up. Consider using milder quenching and extraction procedures. A slow and well-stirred quench can improve the precipitation of the crude product.[4]

  • Aqueous Work-up Optimization: For reactions like the Vilsmeier-Haack, ensure complete hydrolysis of the intermediate iminium salt during the aqueous work-up.[1]

  • Purification Method: While column chromatography is common, consider if your product is amenable to other purification techniques like distillation or recrystallization, which can sometimes lead to higher recovery. For volatile aldehydes, significant loss can occur during purification, so optimizing these methods is crucial.[5][6]

  • Hydrogenation of Impurities: For crude benzaldehyde containing impurities from toluene oxidation, a mild hydrogenation step prior to distillation can remove these without significantly reducing the benzaldehyde.[7]

Q3: My starting material is an electron-poor aromatic ring, and the formylation reaction is not proceeding. What are my options?

A3: Many classical formylation reactions, such as the Vilsmeier-Haack and Gattermann-Koch, are electrophilic aromatic substitutions and thus work best with electron-rich substrates.[8][9][10] For electron-deficient rings, you may need to consider alternative strategies:

  • Alternative Synthetic Routes: Instead of direct formylation, consider a multi-step approach. For example, you could introduce a group that can be later converted to an aldehyde, such as the oxidation of a pre-installed methyl group or the reduction of a carboxylic acid derivative.

  • Harsh Reaction Conditions: For some reactions, more forcing conditions like higher temperatures or longer reaction times might be necessary for less reactive substrates. However, this also increases the risk of side reactions and degradation.[4]

  • Different Formylation Methods: Explore methods that are more suitable for electron-poor systems. While less common, specific methodologies have been developed for such substrates.

Q4: I suspect my aldehyde product is unstable and degrading during the reaction or work-up. How can I protect it?

A4: Aldehydes can be susceptible to oxidation, polymerization, or other degradation pathways, especially under harsh reaction conditions. The use of a protecting group can be an effective strategy.

  • Acetal Protection: Aldehydes can be readily protected as acetals, which are stable under basic conditions, and in the presence of nucleophiles and reducing agents.[11][12][13][14][15] Cyclic acetals formed with diols are particularly common and stable.[11] The aldehyde can be easily regenerated by acidic hydrolysis.[11][14]

  • Thioacetal Protection: Thioacetals are another effective protecting group for aldehydes and are stable in acidic conditions.[15] They can be removed using reagents like mercuric chloride.[15]

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common low-yield scenarios in specific substituted benzaldehyde synthesis reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[16][17]

Common Issues and Solutions:

SymptomPossible CauseSuggested Solution
Reaction fails to start or is very sluggish Impure or wet reagents (DMF, POCl₃).Use freshly distilled or new bottles of reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Low substrate reactivity (electron-withdrawing groups).For less reactive substrates, consider using higher temperatures or longer reaction times. A larger excess of the Vilsmeier reagent may also be beneficial.[4]
Insufficient reaction temperature.While the initial formation of the Vilsmeier reagent is exothermic, the subsequent reaction with the aromatic substrate may require heating (e.g., 60-70 °C) to proceed at a reasonable rate.[4]
Multiple spots on TLC and low yield of desired product Di-formylation of highly activated substrates.Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point.[4]
Incomplete hydrolysis of the iminium salt intermediate.Ensure the aqueous work-up is thorough to completely hydrolyze the intermediate to the aldehyde.[1]
Side reactions due to impure DMF.DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent. If the DMF has a fishy odor, it should be replaced.[18]
Low isolated yield despite good conversion on TLC Product loss during work-up.Perform the quenching step slowly and with vigorous stirring to ensure efficient hydrolysis and precipitation of the crude product.[4]
Product degradation.Some aldehydes are sensitive to the acidic or basic conditions of the work-up. Consider a milder work-up procedure.[1]

Troubleshooting Workflow for Vilsmeier-Haack Reactions

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack reactions.

Gattermann and Gattermann-Koch Reactions

The Gattermann-Koch reaction involves the formylation of aromatic compounds using carbon monoxide and HCl in the presence of a Lewis acid catalyst.[9][19] A modification by Gattermann allows for the formylation of phenols and their ethers using HCN or, more commonly, Zn(CN)₂ and HCl (Adams modification).[19]

Limitations and Optimization:

  • Substrate Scope: The Gattermann-Koch reaction is generally limited to alkylbenzenes and does not work well for phenols and phenolic ethers.[9][10][20][21] The Gattermann reaction is more suitable for these substrates.[19]

  • Catalyst System: In the Gattermann-Koch reaction, when using zinc chloride as the catalyst, a co-catalyst like copper(I) chloride is often required.[9][10]

  • Reagent Handling: The original Gattermann reaction required the use of hazardous anhydrous HCN. The Adams modification, which generates HCN in situ from zinc cyanide, is a safer and more widely used alternative.[19]

Reimer-Tiemann Reaction

This reaction is used for the ortho-formylation of phenols using chloroform in a basic solution.[22]

Common Issues and Solutions:

SymptomPossible CauseSuggested Solution
Low overall yield Two-phase reaction system limiting mass transfer.Use of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane can improve the reaction rate and yield.[3][23]
Sub-optimal reaction temperature.The reaction often requires heating to initiate, but can become highly exothermic. Careful temperature control is crucial to prevent thermal runaway.[23]
Formation of undesired byproducts Reaction with other functional groups.The dichlorocarbene intermediate can react with alkenes and amines. This reaction may not be suitable for substrates containing these functional groups.[22][23]
Formation of carboxylic acid.If carbon tetrachloride is used instead of chloroform, the product will be a carboxylic acid (salicylic acid from phenol).[22]
Abnormal reaction products With certain heterocyclic substrates like pyrroles and indoles.These substrates can undergo rearrangement to form products like 3-halopyridines or quinolines in what is known as an abnormal Reimer-Tiemann reaction.[3]

Reaction Mechanism of the Reimer-Tiemann Reaction

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine as the formylating agent in an acidic medium.[2][24]

Key Considerations:

  • Substrate Requirements: This reaction requires strongly electron-donating substituents on the aromatic ring, such as in phenols.[24]

  • Selectivity: It shows a strong preference for ortho-formylation, unless these positions are sterically hindered, in which case para-formylation occurs.[24]

  • Yields: The Duff reaction is often described as being generally inefficient, though it can be improved.[24][25] Microwave-assisted protocols have been shown to improve yields.[26]

  • Mechanism: The reaction proceeds through an electrophilic aromatic substitution involving an iminium ion generated from hexamine.[2][24]

Oxidation of Benzyl Alcohols

The oxidation of substituted benzyl alcohols is a common and effective route to the corresponding benzaldehydes.

Common Issues and Solutions:

SymptomPossible CauseSuggested Solution
Low yield and formation of benzoic acid (over-oxidation) Oxidizing agent is too strong.Use milder and more selective oxidizing agents. MnO₂ in DCM or CCl₄ is often effective for this transformation.[27] Green alternatives like H₂O₂ with a suitable catalyst can also provide good selectivity.[28][29]
Harsh reaction conditions.Optimize reaction temperature and time to favor the formation of the aldehyde and minimize over-oxidation.[30]
Incomplete reaction Insufficient amount of oxidizing agent or catalyst deactivation.Ensure the correct stoichiometry of the oxidizing agent. If using a catalyst, ensure it is active and not poisoned.[28]
Incompatible solvent.The choice of solvent can significantly impact the selectivity of the oxidation.[27]

Typical Yields for Oxidation of Benzyl Alcohols to Benzaldehydes

Benzyl Alcohol SubstrateOxidizing Agent/CatalystSolventYield (%)Reference
Benzyl alcoholPd/AlO(OH) nanoparticles, O₂Solvent-free99[31]
4-Nitrobenzyl alcoholPd/AlO(OH) nanoparticles, O₂Solvent-free>99[31]
4-(Dimethylamino)benzyl alcoholPd/AlO(OH) nanoparticles, O₂Solvent-free72[31]
Benzyl alcoholFe(NO₃)₃·9H₂O, O₂1,4-Dioxane91.5[30]
Reduction of Benzoyl Chlorides (Rosenmund Reduction)

The Rosenmund reduction is a hydrogenation reaction that reduces an acyl chloride to an aldehyde.[32]

Key to Success:

  • Catalyst: The reaction utilizes a palladium catalyst on a barium sulfate support (Pd/BaSO₄).[32][33][34]

  • Catalyst Poisoning: Barium sulfate's low surface area helps to prevent the over-reduction of the aldehyde to an alcohol.[35] In some cases, a catalyst poison like thioquinanthrene or thiourea is added to further deactivate the catalyst and prevent this side reaction.[35]

Experimental Protocol: Rosenmund Reduction of Benzoyl Chloride

  • Catalyst Preparation: Prepare the Rosenmund catalyst (palladium on barium sulfate).

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas inlet, dissolve benzoyl chloride in an appropriate solvent (e.g., toluene).

  • Hydrogenation: Add the Pd/BaSO₄ catalyst (and a catalyst poison if necessary). Heat the mixture to reflux and bubble hydrogen gas through the solution.

  • Monitoring: Monitor the reaction progress by TLC or GC to observe the disappearance of the benzoyl chloride and the formation of benzaldehyde.

  • Work-up: Once the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting benzaldehyde by distillation.

References

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • YouTube. (2019, January 8). acetals and ketals as protecting groups.
  • Brainly.in. (2016, December 20). convert benzoyl chloride to benzaldehyde.
  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples.
  • CollegeSearch. (2025). Gattermann Koch Reaction Mechanism - Definition, Limitations.
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
  • Science Info. (2023, August 21). Gattermann Koch Reaction: Mechanism, Application, Limitation.
  • Allen. (n.d.). How will you convert benzoyl chloride into benzaldehyde?.
  • Wikipedia. (n.d.). Duff reaction.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes.
  • Vedantu. (n.d.). Benzoyl chloride on reduction with H2PdBaSO4 produces class 11 chemistry CBSE.
  • Scribd. (n.d.). Advancements in Duff Reaction Mechanism.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • YouTube. (2021, May 16). Reimer-Tiemann Reaction - Phenol to Salicylaldehyde.
  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.
  • University Chemistry. (n.d.). Green and Selective Oxidation of Benzyl Alcohol.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
  • PMC - NIH. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions.
  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • ResearchGate. (2015, November 22). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

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Side-product formation in the synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction outcomes, efficiently identify and mitigate side-product formation, and ensure the high purity of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the formylation of 1-bromo-2-fluoro-4-methylbenzene, the likely precursor, can stem from several factors. A common synthetic route is the Vilsmeier-Haack reaction, which involves an electrophilic aromatic substitution.[1] The efficiency of this reaction is highly dependent on the electronic nature of the aromatic substrate and the reaction conditions.

  • Incomplete Reaction: The Vilsmeier-Haack reagent, formed from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a moderately strong electrophile.[2] The starting material, 1-bromo-2-fluoro-4-methylbenzene, is substituted with both electron-donating (methyl) and electron-withdrawing (bromo, fluoro) groups, leading to a moderately activated or deactivated ring system. Ensure your reaction is running for a sufficient amount of time and at an appropriate temperature to drive it to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction temperature can range from below 0°C to 80°C, depending on the substrate's reactivity.[3] For a moderately reactive substrate like 1-bromo-2-fluoro-4-methylbenzene, starting at a lower temperature (e.g., 0-10°C) and gradually warming to room temperature or slightly above may be necessary to balance reaction rate and side-product formation.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water will quench the reagent and significantly reduce the yield.

  • Reagent Quality: The quality of DMF and POCl₃ is paramount. Use freshly distilled or high-purity reagents to avoid impurities that can interfere with the reaction.

Question 2: I am observing multiple spots on my TLC plate after workup, indicating the presence of impurities. What are the likely side-products?

Answer:

The formation of isomeric side-products is a common challenge in electrophilic aromatic substitution on polysubstituted benzene rings. The regiochemical outcome is determined by the directing effects of the existing substituents.[4] In the case of 1-bromo-2-fluoro-4-methylbenzene, we have the following directing influences:

  • -CH₃ (Methyl): An activating, ortho-, para-director.[5]

  • -F (Fluoro): A deactivating, ortho-, para-director.[6]

  • -Br (Bromo): A deactivating, ortho-, para-director.[6]

The formylation will occur at the positions most activated by the synergistic effects of these groups and least sterically hindered. The primary site of attack for the Vilsmeier reagent is the position ortho to the activating methyl group and para to the bromo group, yielding the desired This compound .

However, other isomers can form as side-products:

  • 5-Bromo-2-fluoro-4-methylbenzaldehyde: Formylation at the position ortho to both the fluoro and methyl groups is a likely side-reaction.

  • 2-Bromo-3-fluoro-6-methylbenzaldehyde: Formylation at the position ortho to the bromo and meta to the other groups is also possible, though likely a minor product due to steric hindrance from the adjacent bromo and methyl groups.

The relative amounts of these isomers will depend on the precise reaction conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the primary synthetic route and the formation of a key isomeric side-product.

Main_Reaction_Pathway Start 1-Bromo-2-fluoro-4-methylbenzene Reagents 1. DMF, POCl₃ 2. H₂O workup Product This compound (Desired Product) Reagents->Product Formylation at C5

Caption: Main pathway to the desired product.

Side_Product_Formation Start 1-Bromo-2-fluoro-4-methylbenzene Reagents 1. DMF, POCl₃ 2. H₂O workup SideProduct 5-Bromo-2-fluoro-4-methylbenzaldehyde (Isomeric Impurity) Reagents->SideProduct Formylation at C6

Caption: Formation of a common isomeric impurity.

Question 3: How can I effectively purify the desired this compound from its isomers?

Answer:

Separating positional isomers of substituted benzaldehydes can be challenging due to their similar physical properties.[7] A multi-step purification strategy is often required.

  • Column Chromatography: This is the most common and effective method for separating isomers.

    • Stationary Phase: Silica gel is a standard choice. For difficult separations, alumina may offer different selectivity.[8]

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10), and gradually increase the polarity. The isomers will likely have slightly different retention factors (Rf) on TLC, which can be used to optimize the solvent system for column chromatography. Phenyl-based HPLC columns can also offer enhanced selectivity for aromatic positional isomers.[9]

  • Crystallization: If the crude product is a solid, recrystallization can be a powerful purification technique.

    • Solvent Selection: The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Hexane is a potential solvent for the crystallization of related compounds.[10] Experiment with a range of solvents (e.g., heptane, ethanol, isopropanol, or mixtures) to find the optimal conditions.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can sometimes be used to separate aldehydes from non-aldehydic impurities. However, it is less likely to be effective for separating isomeric aldehydes from each other.

Question 4: My purified product appears to be degrading over time (color change, decreased purity). How should I handle and store it?

Answer:

Aldehydes are susceptible to air oxidation to the corresponding carboxylic acids.[11] This is often accelerated by light and impurities.

  • Storage: Store the purified this compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended.

  • Handling: Minimize exposure to air and light during handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most probable and widely used method is the formylation of 1-bromo-2-fluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a common choice for this transformation, offering mild reaction conditions.[12]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic protons, the methyl group, and the aldehyde proton. ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the sample and detecting the presence of isomeric impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. The Vilsmeier reagent itself is also moisture-sensitive and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 1-Bromo-2-fluoro-4-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous DMF (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Starting Material: Dissolve 1-bromo-2-fluoro-4-methylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by cold water.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if applicable.

Data Presentation: Common Side-Products and Their Identification

Compound Name Potential Cause Identification Notes
5-Bromo-2-fluoro-4-methylbenzaldehyde Formylation at the electronically and sterically accessible C6 position.Will have a similar mass spectrum to the desired product. ¹H NMR will show different chemical shifts and coupling patterns for the aromatic protons. Will likely have a slightly different Rf value on TLC.
Unreacted 1-Bromo-2-fluoro-4-methylbenzene Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Can be identified by GC-MS or by comparing its ¹H NMR spectrum to that of the starting material.
4-Bromo-5-fluoro-2-methylbenzoic acid Air oxidation of the aldehyde product during workup or storage.Can be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution). Will have a characteristic broad -OH peak in the ¹H NMR spectrum.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
  • Adawurilam, S. M., et al. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environ Monit Assess2021, 193(1), 29. [Link]
  • MicroSolv Technology Corporation.
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  • Mathews, R. G., et al. Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. J. Chromatogr. Sci.1977, 15(3-4), 125-128. [Link]
  • U.S. Patent 20130090498A1, "Processes for producing 4-bromo-2-methoxybenzaldehyde," filed October 10, 2012.
  • ACS Publications. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. Anal. Chem.2022, 94(48), 16775–16782. [Link]
  • U.S. Patent 4622429A, "Process for the preparation of substituted benzaldehydes," filed April 22, 1982.
  • The Organic Chemistry Tutor. Vilsmeier-Haack Reaction. YouTube. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Chinese Patent CN109809977A, "A kind of preparation method of 2-bromo-4-fluorobenzaldehyde," filed November 29, 2018.
  • Chinese Patent CN103025696B, "For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy," filed September 29, 2011.
  • Patel, K. R., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences2014, 3(9), 426-444. [Link]
  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • Wikipedia.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • European Patent EP1313690B1, "Method of producing fluorinated and chlorinated benzaldehydes," filed November 15, 2002.
  • Organic Chemistry Explained.
  • Reddit. In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions... Reddit. [Link]
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Technical Support Center: Optimizing Reactions of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered when working with halogenated benzaldehydes. These substrates are pivotal building blocks in medicinal chemistry and materials science, yet their reactivity can be nuanced. This resource is designed to help you navigate these complexities, maximize yields, and ensure the integrity of your synthetic routes.

Section 1: Troubleshooting Guide - Common Issues in Cross-Coupling Reactions

Halogenated benzaldehydes are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The interplay between the halogen's reactivity (I > Br > Cl > F) and the electronic nature of the aldehyde group often leads to predictable, yet avoidable, side reactions.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the most common causes and how do I fix them?

This is a frequent issue, often stemming from catalyst deactivation, slow reaction kinetics, or competing side reactions. A systematic approach is the key to diagnosis.

Initial Diagnosis: Is the Catalyst the Problem?

  • Cause: The active Pd(0) species is sensitive to oxygen.[1] Inadequate degassing allows oxidation to inactive Pd(II) species, which can also promote unwanted side reactions like boronic acid homocoupling.[1]

  • Solution: Ensure rigorous exclusion of air. Use a Schlenk line or a glovebox. Solvents must be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] All glassware should be flame- or oven-dried immediately before use.[3][4]

Troubleshooting Workflow for a Failing Suzuki Coupling

Below is a logical workflow to diagnose and solve common issues in Suzuki-Miyaura coupling reactions involving halogenated benzaldehydes.

G cluster_start cluster_checks cluster_solutions cluster_outcome start Low Yield / No Reaction degas 1. Check Inert Atmosphere (Degas Solvents/Reagents) start->degas Is O2 excluded? catalyst 2. Evaluate Catalyst/Ligand (Activity & Choice) degas->catalyst Yes solution_degas Solution: Improve degassing (freeze-pump-thaw) Use fresh, air-stable precatalyst degas->solution_degas No base 3. Assess Base/Solvent (Strength & Compatibility) catalyst->base Yes solution_catalyst Solution: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) Increase catalyst loading slightly catalyst->solution_catalyst No reagents 4. Verify Reagent Quality (Purity & Stability) base->reagents Yes solution_base Solution: Use weaker base (K3PO4, Cs2CO3) Switch to aprotic solvent (Dioxane, Toluene) base->solution_base solution_reagents Solution: Use fresh boronic acid or a stable ester (Bpin) Ensure anhydrous conditions reagents->solution_reagents No end Reaction Optimized reagents->end Yes solution_degas->degas solution_catalyst->catalyst solution_base->base solution_reagents->reagents

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q2: I'm seeing a significant amount of dehalogenated benzaldehyde in my crude reaction mixture. How can I prevent this?

Dehalogenation (or hydrodehalogenation) is a common side reaction where the halogen is replaced by a hydrogen atom.[5][6] This is particularly prevalent with electron-deficient or heteroaromatic halides.[2][5]

  • Causality (The "Why"): The primary culprit is the formation of a palladium-hydride (Pd-H) species.[5][6] This can arise from trace water, alcohol solvents, or certain bases. The Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate, yielding the dehalogenated product.[5][7]

  • Strategic Solutions:

    • Ligand Choice: The ligand sphere around the palladium is your primary tool for control. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the desired reductive elimination step to form the C-C bond, helping it outcompete the dehalogenation pathway.[5][8][9]

    • Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are often implicated in generating Pd-H species. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly effective at suppressing dehalogenation.[5][6]

    • Solvent System: Avoid protic solvents like alcohols. Aprotic solvents such as dioxane, THF, or toluene are preferred.[2][6] While DMF is common, it can decompose at high temperatures to generate formate, a hydride source.[6]

    • Temperature Control: Elevated temperatures can sometimes favor dehalogenation.[6] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[5]

ParameterRecommendation to Minimize DehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)Promotes faster C-C bond formation (reductive elimination).[5]
Base Weaker, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[5][6]
Solvent Aprotic (e.g., Toluene, Dioxane, THF)Avoids potential hydride sources like alcohols.[6]
Temperature Lower (e.g., 80-100 °C)Dehalogenation may have a higher activation energy.[5]
Q3: My Buchwald-Hartwig amination with a chlorobenzaldehyde is not working. What should I change?

Aryl chlorides are the least reactive of the aryl halides, and their activation (oxidative addition) is often the rate-limiting step in the catalytic cycle.[10]

  • Causality (The "Why"): The C-Cl bond is strong, requiring a highly active catalyst to break it. The catalyst must be electron-rich enough to facilitate oxidative addition.[11] Standard ligands like PPh₃ are often insufficient.

  • Strategic Solutions:

    • Advanced Ligands: This is the most critical factor. Use modern, bulky, and electron-donating dialkylbiaryl phosphine ligands. The Buchwald laboratory has developed several generations of these, with ligands like BrettPhos and RuPhos being particularly effective for challenging aryl chlorides.[9] Bidentate ligands like DPPF or Josiphos-type ligands can also be effective, as they prevent catalyst dimerization and improve stability.[12][13]

    • Strong Base: Unlike in Suzuki couplings where weaker bases are sometimes preferred, Buchwald-Hartwig aminations often require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine and facilitate the C-N bond-forming step.

    • Precatalyst Choice: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined precatalyst (e.g., G3 or G4 palladacycles).[10] These form the active Pd(0) species more cleanly and reproducibly.

Section 2: Frequently Asked Questions (FAQs)

Q: Which halogen is best for my benzaldehyde substrate? A: It's a trade-off between reactivity and cost/availability. The reactivity order for oxidative addition is I > Br > OTf > Cl.[6]

  • Aryl Iodides/Bromides: Highly reactive and reliable. Excellent for initial route-scouting and when high yields are paramount.

  • Aryl Chlorides: More cost-effective for large-scale synthesis but require more specialized, highly active catalyst systems (e.g., Buchwald ligands) to achieve good results.[10][14]

Q: My boronic acid seems to be decomposing. What's happening? A: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or homocoupling.[7][15]

  • Protodeboronation: This is often catalyzed by the base or trace acid and is exacerbated by excess water and high temperatures.[7][15] Electron-deficient boronic acids are particularly susceptible.[16]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[1][7]

  • Solution: Use a boronic ester, such as a pinacol ester (Bpin), which is more stable and less prone to these side reactions.[7][15] They often release the active boronic acid slowly under the reaction conditions.[17][18] Alternatively, ensure your boronic acid is fresh and pure, and use strictly anhydrous/degassed conditions.[16]

Q: How do I properly set up a reaction under an inert atmosphere without a glovebox? A: Standard Schlenk line techniques are highly effective.

  • Dry Glassware: Flame-dry your reaction flask and stir bar under vacuum (or oven-dry at >120 °C for several hours) and allow it to cool under a stream of inert gas (argon or nitrogen).[3][4]

  • Purge: Seal the flask with a rubber septum, then perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with inert gas.[2][4]

  • Reagent Addition: Add solid reagents under a positive pressure of inert gas. Add anhydrous, degassed solvents via a cannula or a dry syringe.[3][19][20] Maintain a slight positive pressure throughout the reaction, often by using a balloon filled with inert gas.[19]

Caption: Standard workflow for setting up an inert reaction.

Q: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a fluorobenzaldehyde, but the reaction is slow. Why? A: For an SNAr reaction to proceed, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen).[21][22]

  • Causality (The "Why"): The mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). This intermediate is only stabilized if the negative charge can be delocalized onto an EWG (like -NO₂, -CN, or even the -CHO of the benzaldehyde itself).[22] If the ring is not sufficiently electron-deficient, the energy barrier for this step is too high.

  • Reactivity Paradox: For SNAr, the halide reactivity order is F > Cl > Br > I.[22] This is opposite to cross-coupling reactions. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, accelerating the rate-determining nucleophilic attack step.[23]

  • Solution: If your fluorobenzaldehyde is not sufficiently activated, SNAr is likely not the ideal reaction. Consider a metal-catalyzed method like the Buchwald-Hartwig amination instead, which operates via a completely different mechanism (oxidative addition/reductive elimination) and does not require strong ring activation.[24][25]

Section 3: Detailed Experimental Protocol

Representative Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol is a robust starting point designed to minimize common side reactions like dehalogenation and homocoupling.

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.[2]

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11845–11853. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3781–3793. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11845–11853. [Link]
  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3781-3793. [Link]
  • Chemistry Online.
  • St. John's University & College of St. Benedict.
  • Chan, K. S. (2016). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1560. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
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  • Lisa Nichols. (2018).
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  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 625-633. [Link]
  • Hartwig, J. F. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758-9769. [Link]
  • Reddit.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
  • Ghorai, S., & Li, P. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1878–1883. [Link]
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5248-5270. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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  • Pitre, S. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
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Challenges in the scale-up of 4-Bromo-5-fluoro-2-methylbenzaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 861928-26-9). This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a robust and scalable process.

Section 1: Recommended Synthetic Route & Mechanism
Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely applicable method for synthesizing this compound is through a directed ortho-metalation (lithiation) of a suitable precursor, followed by formylation with N,N-dimethylformamide (DMF). This approach offers high regioselectivity, which is crucial for this specific substitution pattern.

The logical starting material is 1-bromo-2-fluoro-4-methylbenzene . The ortho-lithiation is directed to the C6 position, which is ortho to the methyl group. This position is activated by the methyl group and the directing effect of the fluorine atom. The subsequent reaction with DMF introduces the aldehyde group.

Reaction Scheme: 1-bromo-2-fluoro-4-methylbenzene + n-BuLi → Lithiated Intermediate Lithiated Intermediate + DMF → Aldehyde (after hydrolysis)

This strategy, known as lithium-halogen exchange or directed metalation followed by electrophilic quench, is a powerful tool for constructing highly substituted aromatic rings.[1][2] The use of organolithium reagents allows the reaction to proceed under kinetically controlled conditions, often at very low temperatures to prevent side reactions.[3]

Ortho-lithiation Formylation Mechanism Figure 1. Reaction Mechanism SM 1-Bromo-2-fluoro-4-methylbenzene BuLi n-BuLi (n-Butyllithium) Int1 Lithiated Intermediate SM->Int1 -78 °C, THF DMF DMF (Dimethylformamide) H3O H3O+ Int2 Tetrahedral Intermediate Int1->Int2 Nucleophilic Attack Prod This compound Int2->Prod Aqueous Workup (Hydrolysis) Scale-Up Process Flow Figure 2. Key Scale-Up Operations A Reactor Preparation (Dry-out, Inerting) B Solvent & SM Charging A->B C Cooling to -78°C B->C D Controlled n-BuLi Dosing (Exotherm Management) C->D E Controlled DMF Dosing D->E F Controlled Quench E->F G Phase Separation F->G H Solvent Swap (to Crystallization Solvent) G->H I Crystallization (Controlled Cooling Profile) H->I J Filtration & Washing (Filter-Dryer) I->J K Vacuum Drying J->K L QC Analysis & Packaging K->L

Sources

Preventing decomposition of 4-Bromo-5-fluoro-2-methylbenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of 4-Bromo-5-fluoro-2-methylbenzaldehyde

This compound is a valuable substituted benzaldehyde derivative used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an electron-withdrawing bromine and fluorine atom alongside an electron-donating methyl group, creates a nuanced electronic environment that influences the reactivity of the aldehyde functional group. While this complex interplay of electronic effects is key to its utility, it also renders the molecule susceptible to several decomposition pathways during chemical transformations.

The primary challenges encountered when working with this aldehyde are its propensity for oxidation to the corresponding carboxylic acid and its potential for decarbonylation under certain conditions, particularly at elevated temperatures or in the presence of metal catalysts.[2][3] This guide will provide a structured approach to identifying and mitigating these and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown, and I'm observing a new spot on my TLC analysis. What could be happening?

A1: Discoloration and the appearance of new, often more polar, spots on a TLC plate are common indicators of aldehyde decomposition. The most likely culprit is the oxidation of the aldehyde to the corresponding carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid. This can be initiated by atmospheric oxygen, especially under prolonged reaction times, elevated temperatures, or in the presence of certain reagents that can act as oxidants.[4][5]

Q2: I'm getting a significant amount of a non-polar byproduct. What could it be?

A2: The formation of a non-polar byproduct, where the aldehyde functionality is absent, strongly suggests decarbonylation.[3][6][7] This reaction involves the loss of carbon monoxide (CO) from the aldehyde group, resulting in the formation of 1-bromo-2-fluoro-4-methylbenzene. Decarbonylation is often catalyzed by transition metals (like rhodium, palladium, or nickel) and can be promoted by high temperatures.[2][3]

Q3: Can the halogen substituents on the aromatic ring cause any side reactions?

A3: Yes, while generally stable, the bromo and fluoro groups can participate in side reactions under specific conditions. For instance, in the presence of strong bases or certain metal catalysts, you might observe nucleophilic aromatic substitution, although this is less common for bromine and fluorine compared to other halogens. More likely, these electron-withdrawing groups can influence the reactivity of the aldehyde, making it more susceptible to nucleophilic attack.

Q4: Are there any general precautions I should take when working with this compound?

A4: To minimize decomposition, it is advisable to store this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. When setting up reactions, use freshly distilled solvents and degas your reaction mixture to remove dissolved oxygen. If the subsequent reaction steps are sensitive to aldehydes, consider protecting the aldehyde group.[8][9][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions involving this compound.

Issue 1: Low Yield of Desired Product with Significant Carboxylic Acid Formation

Symptoms:

  • A significant spot on the TLC plate corresponding to the carboxylic acid byproduct.

  • Difficult purification due to the similar polarity of the product and the carboxylic acid.

  • A lower than expected yield of the desired product.

Root Cause Analysis:

The aldehyde group is susceptible to oxidation, which can be exacerbated by several factors:

  • Atmospheric Oxygen: Reactions run open to the air or with solvents that have not been degassed can lead to significant oxidation.

  • Oxidizing Reagents: The reaction may contain reagents that are acting as unintended oxidants.

  • Light Exposure: Some oxidation reactions can be photochemically induced.[5]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.

Mitigation Strategies:

StrategyDescription
Inert Atmosphere Always run reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
Degassed Solvents Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.
Antioxidants In some cases, the addition of a radical inhibitor or antioxidant can suppress oxidation.
Temperature Control Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Protecting Groups If the reaction conditions are inherently oxidizing, consider protecting the aldehyde as an acetal.[8][9][11]

Experimental Protocol: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and effective protecting group for aldehydes.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.

Deprotection: The acetal can be easily removed by treatment with aqueous acid (e.g., dilute HCl) to regenerate the aldehyde.[8]

Issue 2: Formation of a Decarbonylated Byproduct

Symptoms:

  • Presence of a significant, less polar byproduct in the crude reaction mixture.

  • Gas evolution (carbon monoxide) may be observed, though often not readily apparent on a small scale.

  • Reduced yield of the expected product.

Root Cause Analysis:

Decarbonylation is the cleavage of the C-C bond between the aromatic ring and the formyl group.

  • Metal Catalysis: This is a common issue in reactions that employ transition metal catalysts, especially those based on rhodium, palladium, and nickel.[2][3]

  • High Temperatures: Thermal decarbonylation can occur at elevated temperatures, even in the absence of a metal catalyst.[2]

Mitigation Strategies:

StrategyDescription
Catalyst Choice If a metal-catalyzed reaction is being performed, screen different catalysts and ligands to find a system that is less prone to promoting decarbonylation.
Lower Reaction Temperature Conduct the reaction at the lowest possible temperature that still affords a reasonable conversion rate.
Alternative Synthetic Routes If decarbonylation is unavoidable, consider a different synthetic strategy that introduces the aldehyde functionality at a later stage.
Protecting Groups Protecting the aldehyde as an acetal can prevent its interaction with the metal catalyst, thus inhibiting decarbonylation.[8][9][10]
Visualization of Decomposition Pathways

The following diagram illustrates the primary decomposition pathways for this compound.

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation cluster_decarbonylation Decarbonylation C8H6BrFO This compound CarboxylicAcid 4-Bromo-5-fluoro-2-methylbenzoic acid C8H6BrFO->CarboxylicAcid [O] DecarbonylatedProduct 1-Bromo-2-fluoro-4-methylbenzene C8H6BrFO->DecarbonylatedProduct -CO

Caption: Primary decomposition pathways of this compound.

Conclusion

By understanding the inherent reactivity of this compound and the common decomposition pathways it can undergo, researchers can proactively design experiments to minimize side reactions and maximize the yield of their desired products. The troubleshooting strategies and protocols provided in this guide offer a practical framework for addressing the challenges associated with the use of this versatile reagent. Careful control of reaction conditions, particularly temperature and atmosphere, and the judicious use of protecting groups are key to achieving successful and reproducible synthetic outcomes.

References

  • Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes.
  • Decarbonyl
  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
  • Notes: Decarbonylation of Aromatic Aldehydes. The Journal of Organic Chemistry.
  • Notes: Decarbonylation of Aromatic Aldehydes. The Journal of Organic Chemistry.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Protecting Groups Alcohols and Aldehydes. Scribd.
  • Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives.
  • Oxidation of aromatic aldehydes to their carboxylic acid.
  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • Benzaldehyde: Properties, Reactions, Production And Uses. Chemcess.
  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry (RSC Publishing).
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • This compound Formula. ECHEMI.
  • This compound Safety D
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • This compound. Echemi.
  • Substituted Benzaldehyde: Significance and symbolism.
  • 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety D
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9.
  • 4-Fluoro-2-methylbenzaldehyde. Chem-Impex.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • 5-Bromo-2-fluoro-4-methylbenzaldehyde. BLD Pharm.
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE. Chemrio.

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Removal of impurities from 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-Bromo-5-fluoro-2-methylbenzaldehyde, designed for chemistry professionals. This guide provides detailed troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this important synthetic intermediate.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route and subsequent handling. The most common species include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 1-bromo-2-fluoro-4-methylbenzene may remain.

  • Over-brominated Byproducts: If the synthesis involves a bromination step, di-brominated species can form.[1]

  • Isomeric Byproducts: Formylation or bromination reactions can sometimes yield small quantities of other positional isomers.[1]

  • Oxidation Product: The most common degradation product is 4-bromo-5-fluoro-2-methylbenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air. This is a very common issue with aldehydes.[2]

  • Residual Solvents: Solvents from the reaction and workup (e.g., THF, Dichloromethane, Hexanes) may be present.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace oxygen and prevent oxidation to the corresponding carboxylic acid. Storage at refrigerated temperatures (2-8 °C) is also advisable.[5]

Q3: What analytical techniques are best for assessing the purity of my sample?

A3: A combination of techniques provides the most complete picture of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can identify and quantify impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, including residual solvents and starting materials.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying the main component and detecting less volatile impurities like the carboxylic acid byproduct.[2]

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and monitor the progress of a purification process like column chromatography.[1]

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during purification and provides detailed, step-by-step protocols for the most effective methods.

Decision-Making Workflow for Purification

Before selecting a method, it's crucial to identify the nature of the impurities. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude this compound Purity Check (TLC/NMR) impurity_type What is the primary impurity? start->impurity_type non_polar_impurity Mainly non-polar impurities (e.g., starting material) impurity_type->non_polar_impurity Non-polar polar_impurity Mainly polar impurities (e.g., carboxylic acid) impurity_type->polar_impurity Polar (non-aldehydic) mixed_impurities Mixture of polar/non-polar impurities or isomers impurity_type->mixed_impurities Mixed / Isomeric recrystallize Recrystallization column Column Chromatography bisulfite Bisulfite Extraction non_polar_impurity->recrystallize If product is solid polar_impurity->bisulfite Highly specific for aldehydes mixed_impurities->column Most versatile method

Caption: Purification method selection guide.

Method 1: Purification by Column Chromatography

This is the most versatile method for removing a wide range of impurities, especially those with polarities similar to the product.

Q: My compound streaks on the TLC plate and gives poor separation during column chromatography. What's wrong?

A: Streaking is often caused by compound overloading or improper solvent polarity. The acidic nature of silica gel can also interact with some compounds.

  • Solution 1: Optimize Solvent System: Use TLC to find an eluent system that gives your product an Rf value of 0.2-0.4.[6] A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%).

  • Solution 2: Reduce Sample Load: Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column to create a narrow band.[6]

  • Solution 3: Use Deactivated Silica: If streaking persists, consider deactivating the silica gel by pre-treating it with a small amount of a polar solvent like methanol or triethylamine mixed into the eluent.

  • Solvent System Selection: Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate is recommended. Aim for an Rf of ~0.3 for the desired product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate) and pack the column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude aldehyde in the minimum possible volume of dichloromethane or the eluent mixture. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

Method 2: Purification via Bisulfite Adduct Formation

This is an exceptionally effective technique for separating aldehydes from non-aldehydic impurities. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by liquid-liquid extraction.[7][8]

Q: I performed the bisulfite extraction, but my aldehyde yield is very low after the regeneration step. Why?

A: Low yield can result from several factors.

  • Cause 1: Incomplete Adduct Formation: The reaction with bisulfite may be slow or incomplete. Using a freshly prepared, saturated solution of sodium bisulfite is critical.[7][9] For aromatic aldehydes, adding a co-solvent like methanol can improve the contact between the organic and aqueous phases.[7][10]

  • Cause 2: Incomplete Regeneration: The regeneration of the aldehyde from the adduct requires a strongly basic pH (pH > 10, ideally ~12).[7][9] Ensure you have added enough base (e.g., 50% NaOH) to make the aqueous layer strongly basic.

  • Cause 3: Emulsion Formation: Vigorous shaking can sometimes lead to emulsions that trap the product. If an emulsion forms, adding brine or filtering the mixture through Celite can help break it.

  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol or THF.[7][8] Transfer this to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water. Shake again. The non-aldehydic impurities will remain in the organic layer.[7][10]

  • Isolate the Adduct: Separate the layers and collect the aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Regeneration of Aldehyde: To the aqueous layer in a clean separatory funnel, add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While shaking, carefully add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.[7][9] This will reverse the reaction and regenerate the free aldehyde.

  • Final Extraction: The regenerated, pure aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Bisulfite_Workflow crude Crude Aldehyde + Impurities in MeOH add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite extraction1 Liquid-Liquid Extraction (EtOAc / H₂O) add_bisulfite->extraction1 organic_layer1 Organic Layer: Non-Aldehydic Impurities (Discard) extraction1->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Water-Soluble Adduct extraction1->aqueous_layer1 Aqueous Phase add_base Add EtOAc, then add 50% NaOH (aq) to pH ~12 aqueous_layer1->add_base extraction2 Regeneration & Extraction add_base->extraction2 aqueous_layer2 Aqueous Layer: Inorganic Salts (Discard) extraction2->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer: Pure Aldehyde extraction2->organic_layer2 Organic Phase final_product Dry & Concentrate to get Pure Product organic_layer2->final_product

Caption: Experimental workflow for aldehyde purification via bisulfite extraction.

Method 3: Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a simple and effective purification method. The melting point of this compound is reported as 68-70 °C.[3]

Q: My product "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated or cooled too quickly.

  • Solution 1: Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution.[6][11]

  • Solution 2: Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[11]

  • Solution 3: Change Solvents: Consider using a solvent or solvent system with a lower boiling point. For this compound, a mixed solvent system like hexane/ethyl acetate or ethanol/water might be effective.

  • Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent (e.g., ethanol). A good solvent dissolves the product when hot but poorly when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.[11] Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Summary of Purification Methods

MethodBest For RemovingProsCons
Column Chromatography Isomers, byproducts with similar polarityHighly versatile, capable of high resolutionCan be time-consuming and require large solvent volumes
Bisulfite Extraction Non-aldehydic impurities (e.g., starting materials, alcohols)Highly specific, excellent for removing polar/non-polar non-aldehydesOnly works for aldehydes and some reactive ketones; requires careful pH control
Recrystallization Impurities with significantly different solubilitySimple, cost-effective, can yield very pure crystalline materialOnly works for solids, risk of "oiling out," yield can be low

References

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9. (n.d.). ChemWhat.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments.
  • Purifying aldehydes?. (2015, April 1). Reddit.
  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • Supporting Information Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. (n.d.). AWS.
  • 2-Bromo-5-fluorobenzaldehyde. (2013). ResearchGate.
  • 5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem.

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Technical Support Center: Troubleshooting Low Conversion Rates in Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzaldehyde, a critical precursor in numerous applications ranging from pharmaceuticals to fragrances. As your dedicated application scientist, I will guide you through a logical, cause-and-effect-based approach to troubleshooting, ensuring that your experimental choices are informed and effective. Our focus here is not just on what to do, but why you're doing it, empowering you to solve problems efficiently and improve your synthetic outcomes.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

Low conversion rates in benzaldehyde synthesis can manifest in various ways. This section is structured to address specific experimental observations, linking them to probable causes and providing actionable solutions.

Issue 1: The reaction fails to initiate or proceeds very slowly, with starting material largely unconsumed.

This is a common and frustrating issue, often pointing to fundamental problems with the reaction setup or reagents.

Question: I've set up my reaction for the oxidation of benzyl alcohol, but TLC/GC analysis shows minimal conversion even after an extended period. What's going wrong?

Answer: A stalled reaction at the outset typically points to one of three areas: reagent purity, catalyst activity, or inadequate reaction conditions.

  • Reagent Purity:

    • Benzyl Alcohol: The presence of impurities in your starting material can inhibit the reaction. For instance, residual amounts of other alcohols or inert compounds can interfere with the catalyst's active sites.

    • Oxidizing Agent: The quality of your oxidizing agent is paramount. For example, if you are using hydrogen peroxide, its concentration may have degraded over time.[1] It is crucial to use a fresh or properly stored and assayed oxidizing agent.

  • Catalyst Activity:

    • Deactivation: Many catalysts are susceptible to deactivation.[2] For instance, if you are using a heterogeneous catalyst, its surface may be poisoned by impurities. If you are employing an N-heterocyclic carbene (NHC) catalyst, it can be prone to oxidation if the reaction is not conducted under an inert atmosphere.[2]

    • Insufficient Loading: The amount of catalyst might be too low to effectively drive the reaction to completion.[2]

  • Reaction Conditions:

    • Temperature: Many oxidation reactions require a specific temperature range to proceed at an optimal rate. Sub-optimal temperatures can lead to sluggish or no reaction.[3] For instance, some reactions may need heating to overcome the activation energy barrier.[4]

    • Mixing: In heterogeneous reactions, insufficient stirring can lead to poor mass transfer between the reactants and the catalyst, effectively halting the reaction.

Caption: Troubleshooting logic for a stalled benzaldehyde synthesis.

Issue 2: The reaction yields a significant amount of a white, crystalline solid byproduct.

This is a classic sign of over-oxidation, a common side reaction in benzaldehyde synthesis.

Question: My reaction mixture contains a white precipitate, and my benzaldehyde yield is low. What is this solid and how can I prevent its formation?

Answer: The white, crystalline solid is most likely benzoic acid, the product of the over-oxidation of benzaldehyde.[5][6] Benzaldehyde is highly susceptible to oxidation, especially in the presence of air (oxygen).[1][7]

  • Causality: The aldehyde functional group of benzaldehyde is readily oxidized to a carboxylic acid. This can be exacerbated by:

    • Prolonged reaction times: The longer the newly formed benzaldehyde is exposed to the oxidizing conditions, the higher the chance of over-oxidation.

    • Excess of oxidizing agent: Using a significant excess of the oxidant will favor the formation of benzoic acid.

    • Exposure to air: If the reaction is not carried out under an inert atmosphere, atmospheric oxygen can contribute to the oxidation of benzaldehyde.[8]

StrategyRationale
Monitor the reaction closely Use TLC or GC to track the consumption of the starting material and the formation of benzaldehyde.[9] Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to oxidizing conditions.
Control stoichiometry Carefully control the molar ratio of the oxidizing agent to the starting material. Avoid using a large excess of the oxidant.
Use an inert atmosphere Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidation from atmospheric oxygen.[2]
Add inhibitors In some cases, the addition of radical inhibitors like hydroquinone or catechol can prevent the air oxidation of benzaldehyde.[8]

Experimental Protocol: Removal of Benzoic Acid from Crude Benzaldehyde

This protocol is for the removal of benzoic acid impurity from a crude reaction mixture containing benzaldehyde.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution[10][11]

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable water-immiscible organic solvent in a separatory funnel.

  • Basic Wash: Add the 5-10% aqueous sodium carbonate or bicarbonate solution to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution if using carbonate/bicarbonate).[11]

  • Separation: Allow the layers to separate. The benzoic acid will be deprotonated to the water-soluble sodium benzoate salt and will be in the lower aqueous layer.[10] Drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the benzoic acid.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12]

  • Isolation: Filter to remove the drying agent, and then remove the solvent under reduced pressure to obtain purified benzaldehyde.

Issue 3: The reaction produces a complex mixture of byproducts with a low yield of benzaldehyde.

A messy reaction profile often indicates issues with reaction selectivity or conditions that promote side reactions.

Question: My chromatogram shows multiple peaks, and isolating pure benzaldehyde is difficult. What are the likely side reactions and how can I improve selectivity?

Answer: The formation of multiple byproducts suggests that your reaction conditions are not optimal for the selective formation of benzaldehyde. Common side reactions depend on the synthetic route but can include:

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of benzaldehyde can disproportionate to form one molecule of benzyl alcohol and one molecule of benzoic acid.[5][6]

  • Condensation Reactions: Benzaldehyde can undergo self-condensation or react with other carbonyl-containing compounds present in the reaction mixture, especially under basic or acidic conditions.[6]

  • Reactions with Solvents: Some solvents can participate in side reactions. For example, if using an alcohol as a solvent, acetal formation can occur.[6]

ParameterOptimization Strategy
Temperature Higher temperatures can often lead to more side reactions.[9] Try running the reaction at a lower temperature.
pH/Base/Acid If using a base or acid, its concentration and identity are critical. A weaker base might prevent the Cannizzaro reaction.[13]
Catalyst Choice The choice of catalyst can significantly influence selectivity. Research catalysts known for high selectivity for your specific transformation.
Order of Addition The order in which reagents are added can sometimes affect the outcome of the reaction.

graph Selectivity_Improvement {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Selectivity/\nMultiple Byproducts", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Byproducts [label="Identify Byproducts\n(GC-MS, NMR)"]; Hypothesize_Side_Reactions [label="Hypothesize Side\nReactions"]; Modify_Conditions [label="Modify Reaction Conditions"]; Lower_Temp [label="Lower Temperature"]; Change_Base_Acid [label="Change Base/Acid"]; New_Catalyst [label="Select a More\nSelective Catalyst"]; Check_Solvent [label="Evaluate Solvent\nCompatibility"]; Result [label="Improved Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Analyze_Byproducts; Analyze_Byproducts -> Hypothesize_Side_Reactions; Hypothesize_Side_Reactions -> Modify_Conditions; Modify_Conditions -> Lower_Temp; Modify_Conditions -> Change_Base_Acid; Modify_Conditions -> New_Catalyst; Modify_Conditions -> Check_Solvent; Lower_Temp -> Result; Change_Base_Acid -> Result; New_Catalyst -> Result; Check_Solvent -> Result; }

Caption: A workflow for improving the selectivity of benzaldehyde synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I ensure my benzaldehyde is pure before starting my reaction? A1: Benzaldehyde is prone to air oxidation, forming benzoic acid.[10] A yellowish tint may indicate oxidation.[3] It is best to use freshly distilled benzaldehyde.[3] To purify stored benzaldehyde, you can wash it with a 5-10% sodium carbonate solution to remove benzoic acid, followed by washing with water, drying over anhydrous magnesium sulfate, and distilling under reduced pressure.[8][12]

Q2: What are the best analytical techniques to monitor the progress of my benzaldehyde synthesis? A2: Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the reaction's progress.[9] For quantitative analysis, gas chromatography (GC) with a flame ionization detector (FID) is a robust method.[14] High-performance liquid chromatography (HPLC) can also be used, sometimes after derivatization of the benzaldehyde.[15][16]

Q3: My synthesis involves an N-heterocyclic carbene (NHC) catalyst, and the reaction stalls. What should I do? A3: A stalling reaction with an NHC catalyst often points to catalyst deactivation, which can be caused by oxidation.[2] Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Also, verify the purity of your starting materials, as acidic or oxidizing impurities can poison the catalyst. In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[2]

Q4: I am performing a Grignard reaction with benzaldehyde and getting low yields. What are the common pitfalls? A4: Low yields in Grignard reactions with aldehydes are often due to the presence of moisture or acidic impurities, which will quench the Grignard reagent. Ensure all glassware is flame-dried, and use anhydrous solvents. The purity of the benzaldehyde is also critical; any benzoic acid impurity will react with the Grignard reagent.

Q5: Can I use steam distillation to purify my benzaldehyde? A5: Yes, steam distillation can be an effective method for purifying benzaldehyde, especially for removing non-volatile impurities.[1] Benzaldehyde is steam volatile and can be co-distilled with water.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol.
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  • ResearchGate. (2018, November 7). How to purify Benzaldehyde with benzoic acid contamination.
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  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
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  • ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • ResearchGate. (n.d.). Optimization of reaction conditions using benzaldehyde as a substrate a.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • NIH. (n.d.). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC.
  • YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 3: From Methyl Arenes.
  • Benchchem. (n.d.). Catalyst deactivation and regeneration in 3,3'-Dichlorobenzoin reactions.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
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  • Benchchem. (n.d.). Optimizing reaction conditions for the condensation of benzaldehyde and camphorsulfonic acid.
  • Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses.
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  • ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
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  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid.
  • NIH. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC.
  • ResearchGate. (2025, August 6). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis | Request PDF.
  • Filo. (2025, April 17). PHYSICS CHEMISTRY BIOLOGY The incorrect method to synthesize benzaldehyd...
  • Organic Syntheses Procedure. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). Minimizing side reactions in atropaldehyde synthesis.

Sources

Stability issues of 4-Bromo-5-fluoro-2-methylbenzaldehyde in storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the stability and storage of 4-Bromo-5-fluoro-2-methylbenzaldehyde. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound. Our aim is to equip users with the necessary knowledge to maintain the integrity and purity of this compound in their critical research and development endeavors.

Part 1: Understanding the Stability of this compound

Substituted benzaldehydes, such as this compound, are valuable intermediates in organic synthesis. However, the aldehyde functional group is susceptible to oxidation, which is the primary cause of degradation during storage. This process converts the aldehyde to the corresponding carboxylic acid, in this case, 4-Bromo-5-fluoro-2-methylbenzoic acid. This transformation can be accelerated by several environmental factors, including exposure to oxygen, light, and elevated temperatures.[1]

Part 2: Troubleshooting Guide

This section addresses specific issues that users may encounter, providing probable causes and actionable solutions.

Issue 1: Visible Changes in the Compound's Appearance (e.g., discoloration, clumping)

  • Probable Cause:

    • Oxidation: The most likely cause is the oxidation of the aldehyde to the corresponding carboxylic acid, which may have a different appearance. Benzaldehydes, in general, can turn yellow upon keeping due to oxidation.[2]

    • Moisture Absorption: The compound may be hygroscopic, and absorption of atmospheric moisture can lead to clumping or changes in consistency.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of colored byproducts.[1]

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A detailed HPLC protocol is provided in Part 4 of this guide.

    • Purification (if necessary): If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary to obtain material of the required purity for your experiment.

    • Review Storage Conditions: Ensure that the compound is stored according to the recommendations outlined in the FAQ section below.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Probable Cause:

    • Degraded Starting Material: The use of degraded this compound containing the corresponding carboxylic acid or other impurities can lead to lower yields, unexpected side products, or complete failure of the reaction. The carboxylic acid impurity can interfere with reactions that are sensitive to acidic conditions.

    • Inaccurate Quantification: If the compound has degraded, the actual amount of the active aldehyde will be lower than the weighed amount, leading to incorrect stoichiometry in your reaction.

  • Solution:

    • Confirm Purity: Always confirm the purity of the starting material before use, especially for a new batch or a container that has been opened multiple times.

    • Use a Fresh Batch: If purity is questionable, it is advisable to use a fresh, unopened container of the compound.

    • Inert Atmosphere Handling: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, in a cool, dry, and dark place. For optimal shelf-life, storage at 2-8°C (refrigerated) is advised. For extended storage, consider storing under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q2: How does oxidation affect this compound?

A2: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 4-Bromo-5-fluoro-2-methylbenzoic acid. This oxidation is primarily caused by atmospheric oxygen and can be accelerated by light and heat. The presence of this acidic impurity can significantly impact subsequent chemical reactions.

Q3: Can I visually inspect the compound to determine its purity?

A3: While significant degradation may lead to visible changes such as discoloration or a change in texture, visual inspection alone is not a reliable method for determining the purity of this compound. Trace amounts of the carboxylic acid impurity, which can still affect sensitive reactions, may not be visually detectable. Analytical techniques like HPLC or GC-MS are necessary for accurate purity assessment.

Q4: How often should I test the purity of my stored this compound?

A4: It is good laboratory practice to test the purity of the compound before its first use from a new batch. For containers that have been opened and stored for an extended period (e.g., more than six months), it is advisable to re-analyze the purity before use, especially for critical applications.

Q5: What is a suitable analytical method to check the purity?

A5: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a suitable technique to determine the purity of this compound and to quantify its primary degradation product, 4-Bromo-5-fluoro-2-methylbenzoic acid. A detailed protocol is provided in the next section.

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol describes a general RP-HPLC method that can be adapted and validated for the routine analysis of this compound and its primary degradation product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • 4-Bromo-5-fluoro-2-methylbenzoic acid reference standard (if available, for peak identification)

Chromatographic Conditions (Starting Point for Method Development):

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-27 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile (or a suitable solvent) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the main peak (this compound) and any impurity peaks. The carboxylic acid degradation product is expected to elute earlier than the aldehyde under these reversed-phase conditions.

  • Calculate the purity of the sample by the area percentage method.

Protocol 2: Forced Degradation Study

To validate the stability-indicating nature of the HPLC method and to understand the degradation pathways, a forced degradation study should be performed.[3][4][5]

Stress Conditions:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Subject the solutions (for hydrolysis and oxidation) and the solid compound (for thermal and photolytic stress) to the conditions described above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak.

Part 5: Visualization

Troubleshooting Workflow

TroubleshootingWorkflow start Stability Issue Encountered visual_change Visible Change in Appearance? start->visual_change inconsistent_results Inconsistent Experimental Results? start->inconsistent_results visual_change->inconsistent_results No purity_assessment Perform Purity Assessment (HPLC/GC-MS) visual_change->purity_assessment Yes inconsistent_results->purity_assessment Yes stop Re-evaluate Experiment inconsistent_results->stop No review_storage Review Storage Conditions purity_assessment->review_storage Impurity Detected proceed Proceed with Experiment purity_assessment->proceed Purity Acceptable purification Consider Purification review_storage->purification fresh_batch Use a Fresh Batch review_storage->fresh_batch purification->proceed inert_handling Handle Under Inert Atmosphere fresh_batch->inert_handling inert_handling->proceed

Caption: Troubleshooting workflow for stability issues.

Degradation Pathway

DegradationPathway Aldehyde This compound (-CHO) Stressors [O] (Air, Light, Heat) Aldehyde->Stressors CarboxylicAcid 4-Bromo-5-fluoro-2-methylbenzoic acid (-COOH) Stressors->CarboxylicAcid

Caption: Primary degradation pathway via oxidation.

References

  • Techno PharmChem. (n.d.). BENZALDEHYDE.
  • MedCrave. (2016). Forced Degradation Studies.
  • Rajinder Singh, et al. (2018). Stability Indicating Forced Degradation Studies.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, K., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 46-59.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst selection in reactions with 4-Bromo-5-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in low yields. What are the likely causes and how can I troubleshoot this?

Low yields in cross-coupling reactions with this substrate can often be attributed to catalyst deactivation or inefficient oxidative addition. The electronic properties of this compound, specifically the electron-withdrawing nature of the aldehyde and fluoro groups, can influence the reactivity of the C-Br bond and the stability of the catalytic species.

Troubleshooting Steps:

  • Catalyst Deactivation: The aldehyde functionality can potentially coordinate to the metal center of the catalyst, leading to deactivation. Ensure you are using a robust catalyst system. Consider using pre-catalysts that are more resistant to deactivation.[1] Additionally, strictly anhydrous and anaerobic conditions are crucial, as moisture and oxygen can deactivate many palladium catalysts.[2]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the overall electronic nature of the molecule can impact the initial oxidative addition step, which is often rate-limiting in cross-coupling reactions.[2][3] For less reactive aryl halides, employing more electron-rich ligands can enhance the rate of oxidative addition.[4]

  • Ligand Choice: The selection of the ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine (PPh₃).[4][5] These ligands can accelerate the rate of reductive elimination, the product-forming step, which can outcompete side reactions.[4]

  • Base Selection: The choice of base is also crucial. Weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases to minimize side reactions like protonolysis.[2][4]

Q2: I am observing significant dehalogenation (hydrodehalogenation) of my starting material, this compound. How can I prevent this side reaction?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 5-fluoro-2-methylbenzaldehyde. This is often promoted by the presence of a proton source, a base that is too strong, or a high reaction temperature.[2][4]

Strategies to Minimize Dehalogenation:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can act as a proton source, leading to hydrodehalogenation.[4]

  • Base Selection: Switch to a weaker, non-nucleophilic base. Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally less prone to causing dehalogenation compared to strong bases like sodium tert-butoxide (NaOtBu).[2][4]

  • Ligand Optimization: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, making it more competitive with the dehalogenation pathway.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.[4] It is advisable to screen a range of temperatures to find the optimal balance.[4]

  • Protecting the Aldehyde: If dehalogenation persists, consider protecting the aldehyde group as an acetal. This modification can alter the electronic properties of the substrate and may suppress the side reaction. The acetal can be deprotected after the coupling reaction.[4]

Q3: For a Suzuki-Miyaura coupling with this compound, what is a good starting point for catalyst and ligand selection?

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[3][6] For an electron-deficient aryl bromide like this compound, a well-chosen palladium catalyst and ligand system is crucial for success.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃These are common and effective Pd(0) sources for in situ catalyst generation.[4]
Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich phosphine ligands are known to be effective for coupling electron-deficient aryl halides.[4] They promote efficient oxidative addition and reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃These bases are effective in Suzuki couplings and are less likely to cause dehalogenation compared to stronger bases.[2][4]
Solvent Toluene/water or Dioxane/waterBiphasic solvent systems are common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[6]

Workflow for Catalyst Selection in Suzuki Coupling:

Start Start with Standard Conditions: Pd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 80-100 °C LowYield Low Yield or No Reaction Start->LowYield Dehalogenation Significant Dehalogenation? LowYield->Dehalogenation Yes OptimizeLigand Screen Ligands: SPhos, P(t-Bu)₃ LowYield->OptimizeLigand No OptimizeBase Screen Bases: Cs₂CO₃, K₂CO₃ Dehalogenation->OptimizeBase Success Successful Coupling OptimizeLigand->Success LowerTemp Lower Temperature: (e.g., 60-80 °C) OptimizeBase->LowerTemp ProtectAldehyde Consider Aldehyde Protection (Acetal Formation) LowerTemp->ProtectAldehyde ProtectAldehyde->Success

Caption: A logical workflow for troubleshooting and optimizing Suzuki coupling reactions.

Q4: Can I perform a Buchwald-Hartwig amination with this compound? What are the key considerations?

Yes, the Buchwald-Hartwig amination is a viable method for forming a C-N bond with this substrate.[7] However, the success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: Palladium pre-catalysts like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ are commonly used.[8]

  • Ligand Selection: The choice of ligand is critical and often depends on the nature of the amine coupling partner. For primary amines, Josiphos-type ligands can be very effective.[9] For secondary amines, biarylphosphine ligands like XPhos or BrettPhos are often employed.[8][9]

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required for the deprotonation of the amine.[2][9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[8][10]

Q5: Is nucleophilic aromatic substitution (SNAr) a feasible reaction pathway for this compound?

Nucleophilic aromatic substitution (SNAr) is a plausible reaction, particularly given the presence of the electron-withdrawing aldehyde group.[11][12] In SNAr reactions, the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[12]

In this compound:

  • The fluoro group is ortho to the aldehyde.

  • The bromo group is para to the aldehyde.

Generally, in SNAr reactions, fluorine is a better leaving group than bromine because its high electronegativity stabilizes the intermediate Meisenheimer complex.[2][13] Therefore, a nucleophile is more likely to displace the fluorine atom. However, the reactivity can be influenced by the specific nucleophile and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

A 1. Add Reactants & Base to Oven-Dried Flask B 2. Add Solvents (Toluene/H₂O) A->B C 3. Degas Mixture (Ar or N₂ Purge) B->C D 4. Add Catalyst & Ligand under Inert Atmosphere C->D E 5. Heat to Reaction Temp (e.g., 90-100 °C) D->E F 6. Monitor Reaction (TLC, GC-MS) E->F F->E Incomplete G 7. Cool to Room Temp & Perform Aqueous Work-up F->G Complete H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A step-by-step experimental workflow for a typical cross-coupling reaction.

References

  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem Technical Support.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Conditions for Halogenated Benzaldehydes. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
  • BenchChem. (n.d.). 4-Chloro-5-fluoro-2-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Professor Dave Explains. (2019, July 12).
  • Molecules. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
  • BenchChem. (2025). Catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling. BenchChem Technical Support.

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Technical Support Center: Managing Exothermic Reactions in Aromatic Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for managing exothermic reactions during the synthesis of aromatic aldehydes. The following content is structured in a question-and-answer format to directly address common challenges and ensure the safe, efficient execution of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of exothermic reactions in common aromatic aldehyde syntheses.

Q1: Why are formylation reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions often highly exothermic?

A1: The exothermicity in these reactions stems from the in-situ formation of highly reactive electrophilic species.

  • Vilsmeier-Haack Reaction: The initial reaction between a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent (a chloroiminium ion) is significantly exothermic.[1][2] This step generates a large amount of heat before the formylation of the aromatic substrate even begins. Calorimetric studies have shown that both the Vilsmeier reagent itself and the subsequent reaction mixture can be thermally unstable, posing a risk of rapid temperature and pressure increases if not controlled.[3][4]

  • Reimer-Tiemann Reaction: In this case, a strong base deprotonates chloroform to generate dichlorocarbene (:CCl₂), the principal reactive species.[5][6][7] This carbene is highly electron-deficient and reacts vigorously with the electron-rich phenoxide ion.[8][9] While the reaction often requires initial heating to start, it can become powerfully exothermic once initiated, creating a high potential for thermal runaway.[5][9]

Q2: I'm planning a Friedel-Crafts acylation to synthesize a ketone precursor for my aldehyde. How does temperature control affect this reaction's outcome?

A2: Temperature is a critical parameter in Friedel-Crafts acylation that influences not only safety but also reaction rate, yield, and regioselectivity.

  • Rate and Yield: Many Friedel-Crafts acylations are exothermic. While some may require initial heating to overcome the activation energy, excessive temperatures can lead to side reactions or decomposition of the product or catalyst.[10] For instance, some acylations show a decrease in conversion at very high temperatures (e.g., >140°C) due to deacylation of the product.[10]

  • Regioselectivity: Temperature can dictate the isomeric distribution of the product. For substrates like 2-methoxynaphthalene, lower temperatures favor the formation of the kinetic product (1-isomer), while higher temperatures promote rearrangement to the more thermodynamically stable 6-isomer.[10] Careful temperature control is therefore essential for directing the reaction to the desired isomer.

Q3: What is the fundamental principle of heat management in a chemical reactor?

A3: The core principle is balancing the rate of heat generation from the chemical reaction with the rate of heat removal by the reactor's cooling system.[11] A thermal runaway occurs when the heat generation rate exceeds the heat removal rate, leading to an uncontrolled increase in temperature and pressure.[12] This balance is governed by the laws of heat transfer—conduction, convection, and radiation.[11][13] In a typical lab reactor, heat is primarily removed by convection through the reactor walls to a cooling fluid in the jacket.[14][15]

The challenge during scale-up is that a reactor's volume (and thus its heat-generating potential) increases by the cube of its radius, while the heat-transfer surface area only increases by the square of the radius.[16][17] This deteriorating surface-area-to-volume ratio means that heat removal becomes less efficient at larger scales, making robust temperature control paramount.[18]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Symptom 1: A sudden, rapid temperature increase is observed during the addition of a nitrating mixture (HNO₃/H₂SO₄) to my aromatic substrate.

Possible Cause: This indicates a potential thermal runaway. The reaction between the nitronium ion (NO₂⁺) electrophile and the aromatic ring is highly exothermic.[19][20][21] A rapid addition rate can overwhelm the cooling capacity of the system, allowing unreacted reagents to accumulate, which then react uncontrollably.[17]

Recommended Solutions:

  • Immediate Action: Immediately stop the addition of the nitrating mixture. Increase the efficiency of cooling by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction. A pre-chilled, non-reactive solvent or a suitable quenching agent should be ready. The goal of a quench is to stop the reaction by rapidly diluting the reactants, lowering the temperature, or deactivating a reactive species.[22][23][24]

  • Process Re-evaluation: Before re-attempting the reaction, the process must be revised.

    • Perform Reaction Calorimetry: Use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile, including the total heat of reaction and the maximum rate of heat release.[25][26][27][28][29] This data is crucial for safe scale-up.

    • Adjust Addition Rate: Implement a semi-batch process where the nitrating mixture is added slowly and controllably, ensuring the temperature remains within a safe, predetermined range (e.g., below 10°C for many nitrations).[16]

    • Ensure Adequate Cooling: Verify that the cooling bath/circulator has sufficient capacity to handle the maximum expected heat output of the reaction.

Symptom 2: During a Duff reaction (formylation of a phenol with hexamethylenetetramine), I'm getting a low yield of the desired aldehyde and significant tar/polymer formation.

Possible Cause: The Duff reaction can be sensitive to temperature.[30][31] While it often requires heating to 150-160°C, overheating can cause rapid decomposition of the hexamethylenetetramine reagent or promote polymerization side reactions.[32][33] In some cases, the reaction can become vigorous or violent if reagents are added too quickly to the hot reaction medium.[33]

Recommended Solutions:

  • Temperature Control: Mix the phenol and hexamethylenetetramine before adding them to the hot glycerol/boric acid medium. This ensures they are added simultaneously and in the correct ratio.[33] Maintain the reaction temperature within the optimal range (e.g., 145-175°C), using a cooling bath as needed to manage any vigorous exotherm after addition.[33]

  • Stoichiometry: To avoid side reactions like di-formylation, carefully control the molar ratio of hexamethylenetetramine to the phenol substrate.[32]

  • Alternative Methods: Consider microwave-assisted protocols, which can dramatically reduce reaction times and improve yields by providing rapid, uniform heating and precise temperature control.[34]

Symptom 3: My Vilsmeier-Haack reaction becomes uncontrollably exothermic after adding only a small amount of POCl₃ to DMF.

Possible Cause: The formation of the Vilsmeier reagent is extremely fast and exothermic.[1] Adding the POCl₃ too quickly, even at the beginning, does not allow the cooling system enough time to dissipate the generated heat, leading to a rapid temperature spike.

Recommended Solutions:

  • Controlled Addition at Low Temperature: The primary control strategy is slow, dropwise addition of POCl₃ to the DMF at a low temperature (e.g., 0-5°C) using an ice-water or ice-salt bath.[35] The addition should be paced to ensure the internal temperature does not exceed a set point (e.g., 10°C).

  • Efficient Stirring: Ensure vigorous and efficient mechanical stirring to prevent localized "hot spots" where the reagent concentration and temperature are higher than in the bulk solution.

  • Reverse Addition: In some cases, adding the DMF to the POCl₃ (reverse addition) can offer better control, but this should be evaluated on a small scale first.

  • Consider Flow Chemistry: For larger-scale synthesis, continuous flow reactors offer superior heat management due to their extremely high surface-area-to-volume ratio, enabling safe execution of highly exothermic reactions.[4][36]

Part 3: Methodologies & Data

Experimental Protocol: Controlled Nitration of an Activated Aromatic Ring

This protocol outlines a safety-conscious, lab-scale procedure for nitration, emphasizing thermal control.

Objective: To perform a nitration while maintaining strict temperature control to prevent a runaway reaction.

Materials:

  • Activated aromatic substrate (e.g., toluene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Digital thermometer with probe

  • Addition funnel

  • Ice-salt bath or cryocooler

  • Emergency quench bath (ice water with a weak base like sodium bicarbonate)

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and addition funnel in a fume hood. Place the entire apparatus in the ice-salt bath.

  • Substrate Charging: Charge the flask with the aromatic substrate and a suitable solvent (if required) and begin stirring. Cool the flask to 0°C.

  • Nitrating Mixture Preparation: In a separate flask, slowly add the concentrated H₂SO₄ to the concentrated HNO₃ while cooling in an ice bath. Caution: This mixing is exothermic. Allow the mixture to cool before transferring it to the addition funnel.

  • Controlled Addition: Begin the slow, dropwise addition of the nitrating mixture to the stirred, cooled substrate solution.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to ensure the temperature does not exceed 5-10°C.[20] If the temperature approaches the upper limit, halt the addition until it subsides.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time (monitor by TLC/LCMS).

  • Controlled Quench: Once the reaction is complete, quench it by slowly pouring the reaction mixture over a large volume of crushed ice with stirring. This should be done carefully, as the quench itself can be exothermic.[23]

  • Workup: Proceed with the standard aqueous workup and purification.

Data Table: Comparison of Formylation Reaction Conditions
Reaction NameReagentsTypical TemperatureExothermicity RiskKey Control Strategy
Vilsmeier-Haack DMF, POCl₃0°C to RTHigh (reagent formation)Slow addition of POCl₃ at low temperature.[35]
Reimer-Tiemann Phenol, CHCl₃, Base50-70°C (Initiation)High (once initiated)Biphasic system, controlled heating.[6][9]
Duff Reaction Phenol, Hexamethyle...150-160°CModerate to HighPremixing reagents, controlled heating.[33]
Gattermann-Koch Benzene, CO/HCl, AlCl₃RT, High PressureModeratePressure control, efficient cooling.

Part 4: Visualization of Safety Workflows

Diagram 1: Heat Management in a Batch Reactor

This diagram illustrates the critical balance between heat generation and heat removal.

HeatManagement cluster_reactor Batch Reactor System cluster_conditions Reaction Conditions HeatGen Heat Generation Rate (Q_gen) Temp Reaction Temperature (T) HeatGen->Temp Increases Temp HeatRem Heat Removal Rate (Q_rem) HeatRem->Temp Decreases Temp Temp->HeatGen Increases Rate (Arrhenius Law) Stable Stable State Q_gen <= Q_rem Temp->Stable If balanced Runaway Runaway State Q_gen > Q_rem Temp->Runaway If unbalanced Cooling Cooling System (Jacket, Coils) Cooling->HeatRem Determines

Caption: Balancing heat generation and removal is key to thermal safety.

Diagram 2: Troubleshooting Workflow for a Thermal Excursion

This decision tree provides a logical path for responding to an unexpected temperature rise.

TroubleshootingWorkflow Start Thermal Excursion Detected (Temp > Set Point + ΔT) StopAddition Step 1: Stop All Reagent Addition Start->StopAddition EnhanceCooling Step 2: Maximize Cooling (Lower bath temp, increase flow) StopAddition->EnhanceCooling MonitorTemp Step 3: Monitor Temperature Is it decreasing? EnhanceCooling->MonitorTemp Continue Resume Normal Monitoring MonitorTemp->Continue Yes PrepareQuench Step 4: Prepare for Emergency Quench MonitorTemp->PrepareQuench No ExecuteQuench Step 5: Execute Quench (Add to pre-chilled solvent/quencher) PrepareQuench->ExecuteQuench SafeShutdown Reaction Terminated. Investigate Root Cause. ExecuteQuench->SafeShutdown

Caption: A stepwise decision guide for managing thermal excursions.

References

  • Title: Reaction Calorimetry - Prime Process Safety Center Source: Vertex AI Search URL
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  • Title: Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes Source: TSI Journals URL
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  • Title: Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene Source: Benchchem URL
  • Title: Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up Source: Fauske & Associates URL
  • Title: Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes Source: Farabi University URL
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  • Title: How to calculate heat transfer in continuous flow applications Source: Stoli Chem URL
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  • Title: Reimer Tiemann Reaction Mechanism Source: BYJU'S URL
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  • Title: Scale Up Safety_FINAL Source: Stanford Environmental Health & Safety URL
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  • Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL
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  • Title: Troubleshooting side reactions during the formylation step of synthesis Source: Benchchem URL
  • Title: What Is Heat Transfer In Chemical Engineering?
  • Title: Heat Exchangers in Chemical Reactors: Types and Functions Source: Jinzong Machinery URL
  • Title: Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes Source: UNI ScholarWorks URL
  • Title: The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
  • Title: Reimer Tiemann Reaction Mechanism: Conditions & Applications Source: Allen URL
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  • Title: “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology Source: ACS Publications URL
  • Title: Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Title: Quenching of Pyrophoric Materials Source: Richmond Sarpong Group, UC Berkeley URL
  • Title: under what conditions do friedel crafts acylation of benzene occur?
  • Title: Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation Source: Benchchem URL
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  • Title: How To Run A Reaction: The Quench Source: University of Rochester Chemistry Department URL
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  • Title: Nitroglycerin Source: Wikipedia URL
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  • Title: What is the purpose of a quench?
  • Title: Duff reaction Source: Wikipedia URL
  • Title: Quenching (fluorescence)
  • Title: Halogenation, Sulfonation, and Nitration of Aromatic Compounds Source: Chemistry LibreTexts URL
  • Title: Aromatic 2a. Nitration of Benzene.
  • Title: Duff Reaction Source: Cambridge University Press URL
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  • Title: A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis Source: The University of Manchester URL

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Technical Support Center: Workup and Purification of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the workup and isolation of 4-Bromo-5-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the successful purification of this key synthetic intermediate. Our focus is on not just the "how," but the "why," empowering you to troubleshoot and optimize your experimental outcomes with confidence.

Standard Workup & Purification Protocol

A robust workup procedure is critical for removing unreacted starting materials, catalysts, and byproducts, ultimately yielding a pure product. The following protocol outlines a standard and effective method for the isolation of this compound.

Experimental Workflow Overview

G cluster_0 Reaction Workup cluster_1 Purification quench 1. Quench Reaction Mixture extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) quench->extract wash_base 3. Wash with NaHCO₃ (aq) (Removes acidic impurities) extract->wash_base wash_brine 4. Wash with Brine (Breaks emulsions, removes water) wash_base->wash_brine dry 5. Dry Organic Layer (e.g., Anhydrous MgSO₄ or Na₂SO₄) wash_brine->dry filter 6. Filter Drying Agent dry->filter concentrate 7. Concentrate in Vacuo (Rotary Evaporation) filter->concentrate crude Crude Product concentrate->crude purify 8. Purification crude->purify recrystallize Recrystallization purify->recrystallize If solid & suitable solvent found chromatography Column Chromatography purify->chromatography If oily or impurities are close in polarity pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General experimental workflow for the workup and purification of this compound.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Once the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC), cool the reaction vessel to room temperature or 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial for neutralizing any reactive reagents and beginning the separation process.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel of appropriate size.

    • Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). The choice of solvent depends on the solubility of the product.

    • Stopper the funnel, invert, and vent immediately to release any pressure. Shake the funnel gently at first, then more vigorously, venting frequently.[1]

    • Allow the layers to separate. The organic layer containing the product will typically be the top layer if using ethyl acetate and the bottom layer if using DCM. Drain the aqueous layer.

  • Aqueous Washes:

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Add a saturated aqueous solution of NaHCO₃ to the organic layer in the separatory funnel. This wash is essential for neutralizing and removing any acidic impurities, such as the corresponding carboxylic acid that may have formed due to over-oxidation of the aldehyde.[2][3] Be sure to vent frequently, as CO₂ gas will be generated if acid is present.[1][3]

    • Water Wash: Wash the organic layer with deionized water to remove any residual water-soluble impurities.[3][4]

    • Brine (Saturated NaCl) Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.[5]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Add the agent until it no longer clumps together, indicating that all the water has been absorbed.

    • Filter the organic solution through a funnel with a cotton plug or filter paper to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method.[6][7]

      • Select a suitable solvent or solvent system (e.g., hexane/ethyl acetate, ethanol/water) where the product is soluble at high temperatures but sparingly soluble at low temperatures.[8][9]

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration.

    • Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, purification by flash column chromatography is the preferred method.[10]

      • A silica gel stationary phase is typically used.

      • The mobile phase (eluent) is a solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it to elute the product from the column.

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems encountered during the workup of this compound.

G start Problem Encountered During Workup emulsion Emulsion Forms During Extraction? start->emulsion low_yield Low or No Product Recovery? start->low_yield oiling_out Product 'Oils Out' During Recrystallization? start->oiling_out impurity Persistent Impurities in Final Product? start->impurity emulsion_sol Solution: - Add brine (saturated NaCl). - Filter through Celite. - 'Break' with a few drops of ethanol. - Dilute the organic layer. emulsion->emulsion_sol Yes low_yield_sol Solution: - Check aqueous layers for product. - Check rotovap trap for volatile product. - Ensure pH during extraction was correct. - Re-extract aqueous layers. low_yield->low_yield_sol Yes oiling_out_sol Solution: - Solvent boiling point may be too high. - Cool solution more slowly. - Add a seed crystal. - Use a different solvent system. oiling_out->oiling_out_sol Yes impurity_sol Solution: - If acidic (COOH), re-wash with NaHCO₃. - If starting material, optimize reaction or use chromatography. - If colored, try activated charcoal during recrystallization. impurity->impurity_sol Yes

Caption: Troubleshooting logic for common workup issues.

Q: An emulsion formed during the liquid-liquid extraction, and the layers won't separate. What should I do?

  • Probable Cause: Emulsions are common when the densities of the organic and aqueous layers are similar, or when surfactants or fine solids are present.[1] High concentrations of dissolved materials can also contribute.

  • Recommended Solution:

    • Add Brine: The most common first step is to add a saturated solution of NaCl (brine).[5] This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.

    • Dilution: Dilute the organic layer with more of the extraction solvent.[5]

Q: After the workup, my yield is very low, or I can't find my product at all. Where did it go?

  • Probable Cause: The product may be more water-soluble than anticipated, it might be volatile, or it could have been lost during one of the workup steps.[11]

  • Recommended Solution:

    • Check the Aqueous Layers: Before discarding any aqueous layers, it's good practice to test them for your product (e.g., by TLC or a small-scale extraction). Your product may have partitioned into the aqueous phase, especially if it has polar functional groups or if the pH is incorrect (e.g., an acidic product in a basic solution).[11]

    • Check the Rotovap Trap: If your product has a low boiling point, it may have co-distilled with the solvent. Check the solvent collected in the rotary evaporator's trap.[11]

    • Re-evaluate Extraction pH: Ensure that the pH of the aqueous layer was appropriate during extraction to keep your product in its neutral, organic-soluble form.

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?

  • Probable Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooling too quickly.[7] A high concentration of impurities can also inhibit crystallization.

  • Recommended Solution:

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Change Solvents: Choose a solvent with a lower boiling point.[7] Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" anti-solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[7]

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Q: My final product is still contaminated with the corresponding carboxylic acid (4-Bromo-5-fluoro-2-methylbenzoic acid). How can I remove it?

  • Probable Cause: The initial basic wash with NaHCO₃ was insufficient to remove all the acidic byproduct. This is a common side product in the synthesis of aldehydes due to over-oxidation.[2][12]

  • Recommended Solution:

    • Repeat the Basic Wash: Re-dissolve the impure product in an organic solvent (like ethyl acetate) and perform several vigorous washes with a saturated NaHCO₃ solution. Monitor the pH of the aqueous layer with litmus paper to ensure it remains basic.[3]

    • Bisulfite Adduct Formation: For a more selective removal of the aldehyde from other impurities (or vice-versa), a bisulfite extraction can be employed. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated into the aqueous layer.[4][13][14][15][16] The aldehyde can then be regenerated by basifying the aqueous layer and re-extracting.[4][13] This is a highly effective but more involved purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides unreacted starting materials, the most likely impurities depend on the synthetic route. Common impurities for substituted benzaldehydes include:

  • Over-oxidation product: The corresponding benzoic acid derivative (4-Bromo-5-fluoro-2-methylbenzoic acid).[2][12]

  • Isomeric impurities: Regioisomers of the product, which can be challenging to separate due to similar physical properties.[17]

  • Residual solvents: Solvents used in the reaction or workup (e.g., THF, Toluene, Ethyl Acetate).

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product and any volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot (in multiple solvent systems) suggests high purity.

Q3: What are the best practices for storing the purified this compound?

A3: Aldehydes are susceptible to oxidation in the presence of air, which can convert them to the corresponding carboxylic acid over time.[12] It is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place like a refrigerator or freezer.

Data Tables for Quick Reference
Table 1: Common Solvents for Extraction & Recrystallization
SolventBoiling Point (°C)Density (g/mL)Use CaseNotes
Ethyl Acetate 77.10.902Extraction, Chromatography, RecrystallizationGood general-purpose solvent; less dense than water.
Dichloromethane 39.61.33Extraction, ChromatographyGood for extracting many organic compounds; denser than water.
Hexane(s) ~69~0.66Chromatography, RecrystallizationNon-polar; often used as an anti-solvent or in combination with a more polar solvent.
Ethanol 78.40.789RecrystallizationPolar protic solvent; often used with water as a co-solvent.
Toluene 110.60.867RecrystallizationGood for recrystallizing aromatic compounds.[8]
Table 2: Potential Impurities and Their Removal
ImpurityTypeProbable OriginRecommended Removal Method
4-Bromo-5-fluoro-2-methylbenzoic acidAcidicOver-oxidation of aldehydeWash with aqueous NaHCO₃ or K₂CO₃.
Unreacted Starting MaterialVariesIncomplete reactionColumn chromatography.
RegioisomersNeutralLack of regioselectivityFractional crystallization or high-resolution column chromatography.[17]
High-molecular-weight polymersN/ASide reactionsFiltration; product can be purified by distillation if thermally stable.
References
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • ACS Publications, Organic Process Research & Development. (2017).
  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • ResearchGate.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Veeprho.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • Google Patents.
  • Wikipedia. Benzaldehyde. [Link]
  • University of Rochester, Department of Chemistry.
  • Pharmaffili
  • N. G. Anderson.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
  • YouTube. (2022).
  • LabXchange.
  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. [Link]
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • ResearchGate.
  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Semantic Scholar.
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  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

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Technical Support Center: Recrystallization of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of substituted benzaldehydes via recrystallization. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies for common challenges encountered in the laboratory.

The Rationale Behind Recrystallization for Purifying Substituted Benzaldehydes

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The fundamental principle is that the solubility of most solids increases with temperature.[1] For substituted benzaldehydes, which are often solids at room temperature, this method is particularly effective for removing impurities. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the benzaldehyde derivative decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[1][2][3]

A successful recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4][5] This differential solubility is the key to achieving a high recovery of the purified product.

Troubleshooting Guide: A Proactive Approach to Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of substituted benzaldehydes, offering step-by-step solutions and the scientific reasoning behind them.

Q1: My substituted benzaldehyde "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7] This is a common issue, especially with compounds that have low melting points or when the solution is highly impure, which can depress the melting point.[6][8][9]

Causality and Diagnostic Steps:

  • Melting Point vs. Solvent Boiling Point: The primary cause of oiling out is the melting point of your substituted benzaldehyde being lower than the boiling point of the solvent you are using.[8] At the point of saturation, the temperature of the solution is still high enough to melt your compound.

  • High Impurity Concentration: A significant presence of impurities can lead to a substantial depression of the compound's melting point, increasing the likelihood of it separating as an oil.[9][10]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice, resulting in a disordered, liquid phase.[9]

Corrective Actions:

  • Reheat and Add More Solvent: Gently reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation temperature of the solution.[6][9]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.

  • Solvent System Modification: If the issue persists, your solvent choice is likely the root cause.

    • Lower Boiling Point Solvent: Select a solvent with a lower boiling point.

    • Mixed Solvent System: Introduce a second, miscible "anti-solvent" in which your compound is less soluble.[5][11] Dissolve your compound in a minimal amount of the "good" hot solvent, and then slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[12][13]

Q2: I have a very low yield of my purified benzaldehyde derivative. What are the likely causes and how can I improve my recovery?

A2: A low yield is a frequent problem in recrystallization and can often be traced back to a few key experimental parameters.[6][9]

Causality and Diagnostic Steps:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common reason for low recovery. A portion of your compound will remain dissolved in the mother liquor even after cooling.[6][8][9]

  • Premature Crystallization: If crystallization occurs during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost in the filter paper.[8]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.[8][9]

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

Corrective Actions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[14][15]

  • Prevent Premature Crystallization: If performing a hot filtration, preheat your funnel and filter flask. You can do this by placing them on top of the beaker of boiling solvent.[3] Using a stemless funnel can also help prevent clogging.[3]

  • Use Ice-Cold Washing Solvent: Always wash your collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[8]

  • Maximize Crystal Formation: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize the precipitation of your compound.[8]

  • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (boiling off some of the solvent) and cooling it again to obtain a second crop of crystals.[9] Be aware that this second crop may be less pure than the first.

Q3: My substituted benzaldehyde won't crystallize out of solution, even after cooling. What should I do?

A3: A failure to crystallize usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent properties of the compound.

Causality and Diagnostic Steps:

  • Solution is Too Dilute: You may have added too much solvent, preventing the solution from becoming supersaturated upon cooling.[15]

  • High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even at low temperatures.

Corrective Actions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16][17]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[9][16]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.[9][16]

  • Utilize an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool.[12][13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my substituted benzaldehyde?

A1: The "like dissolves like" principle is a good starting point.[18] Since benzaldehydes are aromatic aldehydes, they have both polar (the carbonyl group) and non-polar (the benzene ring) characteristics.[18]

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[14] An ideal solvent will show poor solubility at room temperature and high solubility when hot.[4][5]

  • Common Starting Solvents: For many substituted benzaldehydes, ethanol or a mixture of ethanol and water are effective.[8] For less polar derivatives, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate can be a good choice.[8][19]

  • Databases: Chemical databases like SciFinder and Reaxys often contain information on suitable recrystallization solvents for specific compounds.[5]

Q2: What are the most common impurities in substituted benzaldehydes?

A2: The most common impurity in benzaldehyde itself is benzoic acid, formed by oxidation with air.[20] Other potential impurities, depending on the synthetic route, can include the corresponding benzyl alcohol (from reduction) and residual starting materials or catalysts.[21] For substituted benzaldehydes, analogous oxidized (carboxylic acid) and reduced (alcohol) species are the most probable impurities.

Q3: Should I use a single solvent or a mixed solvent system?

A3: A single solvent recrystallization is generally preferred for its simplicity.[15] However, if you cannot find a single solvent that provides the desired solubility profile, a mixed solvent system is an excellent alternative.[5] Mixed solvents are particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude substituted benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) until the solvent is boiling. Continue adding the hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.[8]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy.[11]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Data Presentation

Table 1: Common Solvents for Recrystallization of Substituted Benzaldehydes

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for highly polar substituted benzaldehydes.
EthanolMedium-High78A good general-purpose solvent for many benzaldehyde derivatives.[8]
Ethanol/WaterVariableVariableA versatile mixed-solvent system; the ratio can be adjusted to fine-tune solubility.[5][8]
IsopropanolMedium82Similar to ethanol, can be a good alternative.
Ethyl AcetateMedium77Often used in combination with a non-polar solvent.
Hexane/Petroleum EtherLow60-90Good for non-polar substituted benzaldehydes, often as the "anti-solvent".
AcetoneMedium-High56Can be effective, but its low boiling point can lead to rapid evaporation.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Recrystallization

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Wikipedia. (n.d.). Benzaldehyde.
  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
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  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
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  • Journal of Chemical Education. (1983). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde.
  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
  • University of Geneva. (n.d.). Guide for crystallization.
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  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp.
  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
  • YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques.
  • Quora. (2016, July 2). Why is benzaldehyde less soluble than acetone in water?.
  • International Journal of Applied Sciences and Engineering Research. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Benzaldehyde Synthesis & Cannizzaro Reaction Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in syntheses involving benzaldehyde. Our focus is to provide in-depth, field-proven insights into a common challenge: the parasitic Cannizzaro reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and alternative synthetic routes to ensure the integrity of your work.

Frequently Asked Questions (FAQs): Understanding the Cannizzaro Reaction

This section addresses foundational questions about the Cannizzaro reaction, a critical prerequisite to troubleshooting and minimizing its occurrence.

Q1: What is the Cannizzaro reaction and why is it a significant problem in benzaldehyde-related syntheses?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking a hydrogen atom on the alpha-carbon).[1][2][3] In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol.[1][2][4][5]

For benzaldehyde, which has no α-hydrogens, treatment with a strong base like sodium hydroxide (NaOH) will inevitably lead to the formation of sodium benzoate and benzyl alcohol.[6][7][8] This is problematic for two primary reasons:

  • Yield Reduction: It consumes the starting material, reducing the theoretical maximum yield of the desired product. Under ideal conditions, the reaction consumes two aldehyde molecules to produce one molecule of acid and one of alcohol, representing a 50% loss of the aldehyde to each byproduct.[7]

  • Purification Complexity: It introduces two significant impurities (an acid and an alcohol) into the reaction mixture, which can complicate downstream processing and purification steps.[8][9]

Q2: What specific reaction conditions favor the Cannizzaro reaction?

The Cannizzaro reaction is highly dependent on the reaction environment. The following conditions strongly promote this side reaction:

  • High Concentration of a Strong Base: The reaction is typically initiated by the attack of a hydroxide ion (OH⁻). High concentrations of strong bases like NaOH or KOH are a hallmark of the Cannizzaro reaction.[2][3][10]

  • Elevated Temperatures: Increased temperature can accelerate the rate of the Cannizzaro reaction.[10]

  • Absence of α-Hydrogens: The aldehyde substrate must be non-enolizable. If α-hydrogens are present, an aldol condensation reaction is typically favored under basic conditions.[7][11] Benzaldehyde and formaldehyde are classic examples of substrates for the Cannizzaro reaction.[2]

Q3: Can you detail the mechanism? How does it result in both oxidation and reduction products?

Understanding the mechanism is key to controlling the reaction. It proceeds in a few critical steps, as first demonstrated by Stanislao Cannizzaro in 1853.[1][2][12]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the strong base attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. This forms a tetrahedral intermediate.[1][2][4]

  • Hydride Transfer (Rate-Determining Step): The tetrahedral intermediate is unstable and collapses. It expels a hydride ion (H⁻) which then acts as a powerful reducing agent. This hydride ion directly attacks the carbonyl carbon of a second benzaldehyde molecule.[1][4][12] This intermolecular hydride transfer is the defining step of the reaction.[11]

  • Product Formation: The first benzaldehyde molecule, having lost a hydride, is now oxidized to benzoic acid. The second benzaldehyde molecule, having gained a hydride, is reduced to a benzyl alkoxide ion. A rapid proton exchange between the benzoic acid and the more basic benzyl alkoxide (or from the solvent) yields the final products: a benzoate salt and benzyl alcohol.[2][11][12]

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of the Cannizzaro Reaction.

Troubleshooting Guide: Experimental Observations & Solutions

This guide provides direct answers to common experimental issues.

G start High Yield of Benzoic Acid & Benzyl Alcohol Observed? cause1 Is Base Concentration High? (e.g., >20% NaOH) start->cause1 Yes cause2 Is Reaction Temperature Elevated (>30°C)? cause1->cause2 No sol1 Solution: Reduce Base Concentration to Catalytic Amounts (e.g., 10%) cause1->sol1 Yes cause3 Is this a self-condensation of Benzaldehyde? cause2->cause3 No sol2 Solution: Lower Temperature (e.g., to 0-5°C) cause2->sol2 Yes sol3 Solution: Employ a Crossed Cannizzaro Reaction with Formaldehyde cause3->sol3 Yes end_node Cannizzaro Reaction Minimized cause3->end_node No, review other parameters sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for Cannizzaro side products.

Problem: My reaction has produced significant quantities of benzoic acid and benzyl alcohol, drastically lowering my expected product yield.

This is the classic signature of an undesired Cannizzaro reaction. Let's diagnose the potential causes and implement solutions.

  • Possible Cause 1: Base concentration is excessively high.

    • Expert Analysis: The Cannizzaro reaction's rate is highly dependent on the hydroxide ion concentration. Many other base-mediated reactions (like Aldol condensations) are merely catalyzed by base and do not require the high molar equivalents that drive the Cannizzaro pathway.[10] Using a concentrated base (e.g., 50% NaOH) creates an environment where the Cannizzaro reaction can easily outcompete other desired transformations.

    • Corrective Protocol: Reduce the concentration of your base significantly. For many applications, a 10% aqueous solution of NaOH or KOH is sufficient to catalyze the desired reaction without aggressively promoting disproportionation.[10] Always add the base slowly and with efficient stirring to avoid localized areas of high concentration.

  • Possible Cause 2: Reaction temperature is too high.

    • Expert Analysis: Like many side reactions, the Cannizzaro reaction has a higher activation energy than some desired transformations. Running a reaction at elevated temperatures can provide the necessary energy to overcome this barrier and increase the rate of byproduct formation.

    • Corrective Protocol: Perform the reaction at a lower temperature. Cooling the reaction vessel in an ice bath (0-5 °C) before and during the addition of the base is a highly effective strategy to disfavor the Cannizzaro pathway.[10]

  • Possible Cause 3: Inefficient use of a valuable aldehyde in a self-reaction.

    • Expert Analysis: If your goal is to produce benzyl alcohol or benzoic acid from benzaldehyde, the standard Cannizzaro reaction is inherently inefficient, with a 50% theoretical maximum yield for either product.[7] A more sophisticated approach is needed to maximize the conversion to a single desired product.

    • Corrective Protocol: Implement the "Crossed Cannizzaro" Reaction. This powerful variation involves using a "sacrificial" and more reactive aldehyde, almost always formaldehyde, in conjunction with your more valuable aldehyde (benzaldehyde).[1][5][7] Formaldehyde is more electrophilic and is preferentially attacked by the hydroxide ion.[5] It then becomes the hydride donor, getting oxidized to sodium formate, while the benzaldehyde is almost exclusively reduced to benzyl alcohol.[4] This strategy dramatically increases the yield of the desired alcohol.[4][7]

Data Presentation: Theoretical Yield Comparison

Reaction TypeReactantsDesired ProductTheoretical Max. YieldCo-Product
Standard Cannizzaro 2x BenzaldehydeBenzyl Alcohol50%Benzoic Acid (50%)
Crossed Cannizzaro 1x Benzaldehyde + 1x FormaldehydeBenzyl Alcohol~90-100%Sodium Formate
Alternative Synthetic Routes: Avoiding the Cannizzaro Reaction Entirely

For the synthesis of benzaldehyde itself, the most robust strategy is to avoid the conditions that enable the Cannizzaro reaction. The industrial method of choice is the selective oxidation of toluene, which offers high yields and selectivity without the use of strong bases.[13][14]

G toluene Toluene benzaldehyde Benzaldehyde (Desired Product) toluene->benzaldehyde Selective Oxidation oxidant Oxidant (e.g., Air, O₂, H₂O₂) catalyst Catalyst (e.g., CeO₂–MnOx, Co-ZIF) overoxidation Benzoic Acid (Over-oxidation Product) benzaldehyde->overoxidation Further Oxidation

Caption: Selective oxidation of toluene to benzaldehyde.

Methodology: Catalytic Oxidation of Toluene

This approach focuses on using a catalyst to facilitate the reaction of toluene with an oxidant (often air or pure oxygen) under controlled conditions to maximize benzaldehyde production and minimize the formation of the over-oxidation product, benzoic acid.[14]

  • Core Principle: A heterogeneous or homogeneous catalyst activates the C-H bonds of the methyl group on toluene, allowing for controlled oxygen insertion. The key challenge is preventing the newly formed, and more reactive, benzaldehyde from being further oxidized to benzoic acid.[14][15]

  • Catalytic Systems: A wide range of catalysts have been developed for this purpose.

    • Mixed Metal Oxides: Systems like CeO₂–MnOx have shown high selectivity for benzyl alcohol and benzaldehyde in solvent-free conditions.[16] CuxZnyO nanoparticles have also been reported to achieve >99% selectivity towards benzaldehyde.[13]

    • Cobalt-Based Catalysts: Cobalt acetate combined with promoters like N-hydroxyphthalimide (NHPI) in specific solvents can achieve very high conversion and selectivity.[15][17] Nanometer-sized Co-ZIF catalysts have demonstrated conversions of over 92% with selectivity to benzaldehyde of over 91%.[17]

  • Advantages:

    • High Selectivity: Modern catalytic systems can achieve excellent selectivity for benzaldehyde.[13][17]

    • Avoids Strong Bases: The reaction conditions are fundamentally different, completely circumventing the possibility of a Cannizzaro reaction.

    • Greener Chemistry: Many modern protocols utilize air as the oxidant and aim for solvent-free conditions, improving the environmental profile of the synthesis.[15][16]

Experimental Protocol: Generalized Lab-Scale Toluene Oxidation

This is a generalized procedure and must be adapted based on the specific catalyst and equipment used.

  • Reactor Setup: Charge a suitable pressure reactor with the chosen catalyst (e.g., CeO₂–MnOx composite oxide).

  • Reagent Addition: Add toluene to the reactor. For solvent-free systems, toluene itself acts as the solvent.[16]

  • Pressurization & Heating: Seal the reactor, purge with an inert gas, and then pressurize with the oxidant (e.g., molecular oxygen or clean, dry air). Heat the reactor to the optimal temperature (e.g., 100-250 °C, highly catalyst-dependent) with vigorous stirring.[13]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) to determine toluene conversion and product selectivity.

  • Workup: After the optimal reaction time, cool the reactor to room temperature and carefully vent the pressure. Recover the reaction mixture, separate the catalyst by filtration, and purify the resulting benzaldehyde by distillation.

References
  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism.
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  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • Al-Amin, M., et al. (2022). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI.
  • I.R.I.S. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde.
  • Wang, L., et al. (2020). Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Reaction Chemistry & Engineering.
  • Rajurkar, K., et al. (2011). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. TSI Journals.
  • Wang, Y., et al. (2019). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Beilstein Journal of Organic Chemistry. (2024). Synthetic applications of the Cannizzaro reaction.
  • JoVE. (2023). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction.
  • Scribd. (n.d.). Chemistry Lab: Cannizzaro Reaction.
  • Chemistry Online. (2022). Benzaldehyde disproportionation (Cannizzaro reaction).
  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
  • Reddit. (2020). Can you boost the efficiency of the cannizzaro reaction with 2 different non-enolizable aldehydes?.
  • ResearchGate. (2024). The Cannizzaro Reaction.
  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde.
  • Chemistry Stack Exchange. (2022). Strange intermediate product when benzaldehyde undergoes Cannizzaro reaction.
  • Unk. (n.d.). Cannizzaro Reaction.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde.
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  • Reddit. (2019). Cannizzaro reaction (benzoic acid and benzyl alcohol from benzaldehyde).

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-5-fluoro-2-methylbenzaldehyde and 5-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally isomeric aryl aldehydes: 4-Bromo-5-fluoro-2-methylbenzaldehyde and 5-bromo-2-fluorobenzaldehyde. As versatile building blocks in medicinal chemistry and materials science, a nuanced understanding of their distinct reactivity profiles is critical for strategic synthetic planning. This document explores the interplay of electronic and steric effects inherent to their substitution patterns, offering predictive insights and experimental guidance for key transformations, including nucleophilic additions, nucleophilic aromatic substitutions (SNAr), and palladium-catalyzed cross-coupling reactions. We conclude that 5-bromo-2-fluorobenzaldehyde exhibits significantly higher reactivity in nucleophilic addition and SNAr reactions due to favorable electronic activation and lower steric hindrance. In contrast, both molecules are viable substrates for cross-coupling at the C-Br bond, though the steric bulk in this compound may necessitate tailored catalytic conditions.

Introduction

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of complex molecular architectures. The precise arrangement of substituents on the aromatic ring dictates the molecule's electronic landscape and steric environment, thereby governing its reactivity. This guide focuses on two such building blocks: this compound (Compound 1 ) and 5-bromo-2-fluorobenzaldehyde (Compound 2 ). While sharing the same molecular formula (C₈H₆BrFO), their isomeric nature imparts profoundly different chemical behaviors.

Understanding these differences is paramount for chemists aiming to leverage these molecules in multi-step syntheses, particularly in the development of novel pharmaceutical agents where reaction efficiency, selectivity, and predictability are essential.[1] This analysis will dissect the underlying principles governing their reactivity and provide practical, data-supported guidance for their application.

Structural and Electronic Analysis

The reactivity of an aromatic aldehyde is primarily controlled by the electrophilicity of the carbonyl carbon and the electronic density of the aromatic ring. These factors are modulated by the combined inductive and resonance effects of the ring substituents, as well as by steric hindrance around the reactive sites.

DOT Script for Substituent Effects Diagram

G cluster_1 Compound 1: this compound cluster_1a Electronic Effects cluster_1b Steric Effects cluster_2 Compound 2: 5-bromo-2-fluorobenzaldehyde cluster_2a Electronic Effects cluster_2b Steric Effects mol1 mol1 e1_cho CHO: Strong -I, -R (Activating for SNAr) e1_br Br: -I > +R (Weakly Deactivating) e1_f F: Strong -I > +R (Deactivating) e1_me CH₃: +I, +Hyperconjugation (Activating for EAS) s1 Ortho-Methyl Group: Significant steric hindrance at the aldehyde (CHO) group. mol2 mol2 e2_cho CHO: Strong -I, -R (Activating for SNAr) e2_br Br: -I > +R (Weakly Deactivating) e2_f F: Strong -I > +R (Deactivating) s2 Ortho-Fluoro Group: Minimal steric hindrance at the aldehyde (CHO) group. G start Setup reagents Combine Aryl Halide (1 eq), Arylboronic Acid (1.2 eq), and Base (2.0 eq) in a dry flask. start->reagents purge Purge flask with inert gas (N₂ or Ar) for 10-15 min. reagents->purge solvent Add degassed solvent (e.g., Dioxane/H₂O) via syringe. purge->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under positive N₂ flow. solvent->catalyst heat Heat reaction mixture (typically 80-100 °C) with vigorous stirring. catalyst->heat monitor Monitor progress by TLC or LC-MS (6-18 hours). heat->monitor workup Cool to RT, dilute with EtOAc, and perform aqueous workup (wash with H₂O and brine). monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify product Characterize final biaryl product. purify->product

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1 or 2 , 1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. For the sterically hindered Compound 1 , consider using a more robust catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6 to 18 hours). [2]7. Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The reactivities of this compound and 5-bromo-2-fluorobenzaldehyde are dictated by a nuanced interplay of steric and electronic factors.

  • 5-bromo-2-fluorobenzaldehyde (Compound 2) is the superior substrate for nucleophilic addition to the carbonyl and for nucleophilic aromatic substitution at the C-F position. Its reactivity stems from minimal steric hindrance and potent electronic activation of both the aldehyde and the C-F bond by the appropriately positioned substituents.

  • This compound (Compound 1) is significantly less reactive in these transformations due to severe steric blocking of the aldehyde by the ortho-methyl group and the lack of electronic activation at the C-F bond.

  • For palladium-catalyzed cross-coupling reactions , both compounds are effective substrates at the C-Br bond. However, synthetic chemists should anticipate that the sterically encumbered environment around the C-Br bond in Compound 1 may necessitate the use of specialized, bulky phosphine ligands or more forcing reaction conditions to achieve comparable efficiency to Compound 2 .

This comparative analysis provides a predictive framework to guide the selection and application of these valuable building blocks, enabling more efficient and rational synthetic design.

References

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A Researcher's Guide to Halogenated Benzaldehyde Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of isomeric differences is not merely academic—it is fundamental to innovation. Halogenated benzaldehydes, a class of deceptively simple aromatic aldehydes, are a cornerstone of modern organic synthesis. Their utility as precursors in the pharmaceutical, agrochemical, and materials science sectors is vast. However, the seemingly subtle shift of a halogen atom across the benzene ring—from the ortho to the meta to the para position—precipitates a cascade of changes in their physicochemical properties, reactivity, and, ultimately, their suitability for a given application.

This guide provides an in-depth comparative analysis of the fluoro-, chloro-, and bromo- benzaldehyde isomers. Moving beyond a simple data sheet, we will explore the underlying electronic and steric factors that govern the observable differences in their behavior. This document is structured to provide both a high-level overview for rapid comparison and detailed experimental protocols for practical application.

I. Physicochemical Properties: A Tale of Three Positions

The position of the halogen substituent significantly influences the physical properties of the benzaldehyde isomers. These differences, summarized below, are critical for considerations such as solvent selection, reaction temperature, and purification strategies.

Fluorobenzaldehyde Isomers

The high electronegativity of fluorine and its capacity for hydrogen bonding play a significant role in the properties of its benzaldehyde isomers.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO
Molecular Weight 124.11 g/mol 124.11 g/mol 124.11 g/mol
Appearance Colorless liquidColorless liquidColorless to light yellow liquid
Melting Point -44.5 °C[1]-10 °C[1]-10 °C[2][3]
Boiling Point 175 °C[1]173 °C[1]181 °C[2][1]
Density 1.18 g/cm³[1]1.174 g/cm³[1]1.157 g/mL at 25 °C[2][3]
Flash Point 55 °C[1]56 °C[1]56 °C[2][1]
Chlorobenzaldehyde Isomers

Chlorine, being less electronegative than fluorine but larger, imparts a different set of properties to the benzaldehyde isomers.

Property2-Chlorobenzaldehyde3-Chlorobenzaldehyde4-Chlorobenzaldehyde
Molecular Formula C₇H₅ClOC₇H₅ClOC₇H₅ClO
Molecular Weight 140.57 g/mol [4]140.57 g/mol 140.57 g/mol [5]
Appearance Clear colorless to pale yellow oily liquid[4]--
Melting Point 9–12 °C[4]-47.5 °C[5]
Boiling Point 209–215 °C[4]-213.5 °C[5]
Density 1.25 g/mL[4]--
Solubility in Water Insoluble[4]--
Bromobenzaldehyde Isomers

The larger size and lower electronegativity of bromine further modify the physicochemical characteristics of these isomers.

Property2-Bromobenzaldehyde3-Bromobenzaldehyde4-Bromobenzaldehyde
Molecular Formula C₇H₅BrOC₇H₅BrOC₇H₅BrO
Molecular Weight 185.02 g/mol [6]185.02 g/mol [6]185.02 g/mol [6]
Appearance Colorless liquid[6]Colorless liquid[6]White solid[6]
Melting Point 16–19 °C[6][7]18–21 °C[6]57 °C[6]
Boiling Point 230 °C[6][7]233–236 °C[6]255–258 °C
Density 1.585 g/mL[6][7]1.587 g/mL[6]Solid
Solubility in Water Practically insoluble[6]Practically insolubleInsoluble[8]

II. Reactivity and Electronic Effects: An Isomer-Specific Discussion

The reactivity of halogenated benzaldehydes is governed by the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the halogen substituent. The aldehyde group itself is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[9]

Electronic Effects of Halogens

Halogens are unique in that they are deactivating yet ortho, para-directing. This is because their strong -I effect, which deactivates the ring towards electrophilic attack, is overridden by their +R effect, which directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding carbocation intermediates.

Caption: Inductive vs. Resonance Effects of Halogens.

Isomer-Specific Reactivity
  • Ortho Isomers: The proximity of the halogen to the aldehyde group can lead to steric hindrance, potentially slowing down reactions involving the aldehyde. Intramolecular hydrogen bonding can also be a factor, particularly with fluorine.

  • Meta Isomers: In meta isomers, the electronic effects of the halogen have a less direct influence on the aldehyde group's reactivity. These isomers are often used when a more "isolated" aldehyde functionality is desired.

  • Para Isomers: The para isomers often exhibit the most straightforward reactivity, with the electronic effects of the halogen being transmitted through the aromatic system to influence the aldehyde group.

The aldehyde functionality itself is reactive towards nucleophiles, allowing for a wide range of transformations such as the formation of Schiff bases, Wittig reactions, and reductions to the corresponding alcohols.[1][10][11]

III. Applications in Synthesis

Halogenated benzaldehydes are invaluable building blocks in the synthesis of a diverse array of molecules.

  • Pharmaceuticals: These compounds are key intermediates in the synthesis of various drugs, including antihypertensives, analgesics, and anticancer agents.[12] The halogen atom can modulate the pharmacokinetic properties of the final drug molecule, such as its metabolic stability and lipophilicity.[2]

  • Agrochemicals: In the agrochemical industry, halogenated benzaldehydes are used to produce pesticides, herbicides, and fungicides.[13] The presence of a halogen can enhance the biological activity of the resulting agrochemical.

  • Materials Science: These aldehydes are also employed in the synthesis of dyes, pigments, and polymers.

Caption: Major applications of halogenated benzaldehydes.

IV. Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques are indispensable for the identification and differentiation of halogenated benzaldehyde isomers.

¹H NMR Spectroscopy

The chemical shift of the aldehydic proton is a key diagnostic feature, typically appearing between 9.8 and 10.4 ppm. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns for the aromatic protons.

IsomerAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)
2-Fluorobenzaldehyde 10.35[14][15]7.17 - 7.88[14]
3-Fluorobenzaldehyde 9.99[14][16]7.33 - 7.76[14]
4-Fluorobenzaldehyde 9.97[14]7.16 - 7.98[14]
2-Chlorobenzaldehyde ~10.4~7.3 - 7.9
3-Chlorobenzaldehyde 9.965[17]7.48 - 7.82[17]
4-Chlorobenzaldehyde ~9.9~7.5 - 7.9
2-Bromobenzaldehyde 10.34[18]7.43 - 7.89[18]
3-Bromobenzaldehyde ~10.0~7.3 - 7.8
4-Bromobenzaldehyde ~9.9~7.7 - 7.8
¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon is also highly informative, typically found in the range of 188-192 ppm. The carbon attached to the halogen will show a characteristic chemical shift and, in the case of fluorine, coupling.

IsomerC=O (δ, ppm)C-X (δ, ppm)
2-Fluorobenzaldehyde ~188~162 (d)
3-Fluorobenzaldehyde ~191~163 (d)
4-Fluorobenzaldehyde 190.5[14]166.5 (d, J = 256.7 Hz)[14]
2-Chlorobenzaldehyde ~190~134
3-Chlorobenzaldehyde ~191~135
4-Chlorobenzaldehyde ~191~140
2-Bromobenzaldehyde 191.9[19]127.1[19]
3-Bromobenzaldehyde ~191~123
4-Bromobenzaldehyde 191.1[20]~129
Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by a strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde proton is also observable as two weak bands between 2700 and 2900 cm⁻¹.[21]

V. Experimental Protocols

The following are generalized protocols for the synthesis and analysis of halogenated benzaldehydes.

Synthesis via Oxidation of Halogenated Toluenes

This is a common method for the preparation of halogenated benzaldehydes.

Synthesis_Workflow Start Halogenated Toluene Step1 Oxidation (e.g., MnO₂, KMnO₄) Start->Step1 Step2 Work-up & Purification Step1->Step2 Product Halogenated Benzaldehyde Step2->Product

Caption: General synthesis workflow for halogenated benzaldehydes.

Materials:

  • Appropriate halogenated toluene

  • Oxidizing agent (e.g., manganese dioxide, potassium permanganate)

  • Solvent (e.g., dichloromethane, acetic acid)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the halogenated toluene in the chosen solvent.

  • Add the oxidizing agent portion-wise while monitoring the temperature.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve 5-10 mg of the halogenated benzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

IR Sample Preparation (for liquids):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

IR Sample Preparation (for solids):

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

VI. Conclusion

The choice of a halogenated benzaldehyde isomer is a critical decision in the design of a synthetic route. The position of the halogen dictates not only the physicochemical properties of the molecule but also its reactivity and the stereoelectronic environment it presents to other reagents. A thorough understanding of these isomeric differences, as outlined in this guide, empowers researchers to make informed decisions, optimize reaction conditions, and ultimately achieve their synthetic goals with greater efficiency and precision.

VII. References

  • A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde - Benchchem. (URL: )

  • Bromobenzaldehyde - Wikipedia. (URL: [Link])

  • Fluorobenzaldehyde - Wikipedia. (URL: [Link])

  • Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide - Benchchem. (URL: )

  • The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals. (URL: )

  • Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide - Benchchem. (URL: )

  • 2-Chlorobenzaldehyde - Wikipedia. (URL: [Link])

  • 2-Fluoro-4-bromobenzaldehyde - Cheméo. (URL: [Link])

  • 2-CHLOROBENZALDEHYDE - Ataman Kimya. (URL: [Link])

  • Exploring 4-Fluorobenzaldehyde: Properties, Applications, and Manufacturing Excellence. (URL: )

  • 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity. (URL: )

  • Rotational isomerism in monofluorobenzaldehydes - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (URL: [Link])

  • An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity - Benchchem. (URL: )

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Ortho, Para, Meta - Chemistry Steps. (URL: [Link])

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: )

  • 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem - NIH. (URL: [Link])

  • m-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (URL: [Link])

  • 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry. (URL: [Link])

  • 4-Chlorobenzaldehyde - Wikipedia. (URL: [Link])

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Activating and Deactivating Groups: Ortho, Para, Meta Directors - PSIBERG. (URL: [Link])

  • A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals - Benchchem. (URL: )

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (URL: [Link])

  • Manufacturing Approaches of New Halogenated Agrochemicals - ResearchGate. (URL: [Link])

  • News - What are six applications for benzaldehyde. (URL: [Link])

  • Preparation of Benzaldehydes, Part 3: From Methyl Arenes - YouTube. (URL: [Link])

  • Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation | Organic Letters. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Selection of valuable halogenated agrochemicals, pharmaceuticals and natural products. - ResearchGate. (URL: [Link])

  • Example 7 - Organic Chemistry at CU Boulder. (URL: [Link])

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A Comparative Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. 4-Bromo-5-fluoro-2-methylbenzaldehyde, with its unique substitution pattern, serves as a critical intermediate for the construction of complex molecular architectures. The presence of orthogonal functionalities—a reactive aldehyde, a synthetically versatile bromine atom, a fluorine atom to modulate electronic properties, and a methyl group—offers multiple avenues for diversification.

This technical guide provides a comparative analysis of two primary synthetic routes to this compound, offering researchers and process chemists the data and insights necessary to select the most appropriate method for their specific needs. The routes discussed are:

  • Route 1: Diazotization of 5-Bromo-4-fluoro-2-methylaniline followed by Formylation

  • Route 2: Oxidation of (4-Bromo-5-fluoro-2-methylphenyl)methanol

A third potential, though less established, approach involving the direct formylation of a substituted benzene will also be briefly discussed.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance of factors including starting material availability, scalability, reaction robustness, and overall yield. The following table summarizes the key metrics for the two primary routes to this compound.

ParameterRoute 1: Diazotization-FormylationRoute 2: Oxidation of Benzyl Alcohol
Starting Material 5-Bromo-4-fluoro-2-methylaniline(4-Bromo-5-fluoro-2-methylphenyl)methanol
Key Transformation Sandmeyer-type formylationOxidation
Reagent Profile NaNO₂, HCl, Formaldoxime, CuSO₄Mild oxidant (e.g., MnO₂, PCC, DMP)
Estimated Yield 35-55%High (potentially >90%)
Scalability Moderate; requires careful temperature control of diazonium saltHigh; oxidation reactions are generally scalable
Process Safety Caution required for potentially unstable diazonium intermediates and HCN generation from formaldoxime decomposition.[1]Dependent on oxidant; chromium-based reagents are toxic.[2]
Purification Steam distillation followed by bisulfite adduct formation and purification.[1]Filtration to remove oxidant, followed by standard chromatographic or crystallization techniques.

Route 1: Diazotization of 5-Bromo-4-fluoro-2-methylaniline followed by Formylation

This classical approach leverages the versatile chemistry of diazonium salts, which are generated from the corresponding aniline and subsequently converted to the aldehyde. This method is particularly useful when the aniline precursor is readily available. The overall transformation is a variation of the Sandmeyer reaction.[3][4][5][6][7]

Mechanistic Rationale

The synthesis proceeds in two key stages. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid at low temperatures to ensure stability.[8] The resulting diazonium salt is a superb leaving group (N₂) and can be displaced by a variety of nucleophiles. In the second stage, a formyl group is introduced. A well-established method for this is the reaction with formaldoxime in the presence of a copper(I) catalyst.[1]

Route_1_Diagram cluster_start Starting Material cluster_diazotization Diazotization cluster_formylation Formylation SM 5-Bromo-4-fluoro-2-methylaniline Diazonium Diazonium Salt Intermediate SM->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product Formaldoxime, CuSO₄

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Adapted from Organic Syntheses Procedure for a similar transformation[1])

Part A: Preparation of Formaldoxime Solution

  • In a well-ventilated fume hood, a mixture of paraformaldehyde (11.5 g, 0.38 mol) and hydroxylamine hydrochloride (26.3 g, 0.38 mol) in 170 mL of water is heated until a clear solution is obtained.

  • Hydrated sodium acetate (51 g, 0.38 mol) is added, and the mixture is gently refluxed for 15 minutes to generate a 10% aqueous solution of formaldoxime.

Part B: Diazotization of 5-Bromo-4-fluoro-2-methylaniline

  • A mixture of 5-bromo-4-fluoro-2-methylaniline (51.0 g, 0.25 mol) and 50 mL of water is placed in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Concentrated hydrochloric acid (57 mL) is added slowly with stirring.

  • The mixture is cooled to room temperature, 100 g of crushed ice is added, and the temperature is maintained between -5 °C and +5 °C using an ice-salt bath.

  • A solution of sodium nitrite (17.5 g, 0.25 mol) in 25 mL of water is added dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, stirring is continued for 15 minutes. The resulting diazonium salt solution is neutralized to Congo red paper with a solution of hydrated sodium acetate (22 g) in water (35 mL).

Part C: Formylation and Work-up

  • In a 3 L three-necked flask, the formaldoxime solution from Part A is placed, and to it are added hydrated cupric sulfate (6.5 g, 0.026 mol) and a solution of 160 g of hydrated sodium acetate in 180 mL of water.

  • The solution is maintained at 10–15 °C with vigorous stirring.

  • The neutral diazonium salt solution from Part B is slowly introduced below the surface of the formaldoxime solution.

  • After the addition is complete, stirring is continued for an additional hour, and then the mixture is treated with 230 mL of concentrated hydrochloric acid and gently refluxed for 2 hours.

  • The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.

  • The aldehyde is further purified via its bisulfite addition product. The ether extract is treated with a 40% aqueous sodium metabisulfite solution. The solid adduct is filtered, washed with ether, and then decomposed by heating with 10% sulfuric acid.

  • The liberated aldehyde is extracted with ether, washed, dried, and distilled under reduced pressure to yield this compound.

Route 2: Oxidation of (4-Bromo-5-fluoro-2-methylphenyl)methanol

This route involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde. This is often a high-yielding and clean transformation, provided a selective and mild oxidizing agent is employed.

Mechanistic Rationale

The key step in this route is the selective oxidation of a primary benzyl alcohol to an aldehyde, without over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP).[1][9][10][11][12][13][14] MnO₂ is a particularly attractive choice due to its mildness, selectivity for benzylic alcohols, and ease of removal by filtration.[15]

Route_2_Diagram cluster_start Starting Material cluster_oxidation Oxidation SM (4-Bromo-5-fluoro-2-methylphenyl)methanol Product This compound SM->Product Mild Oxidant (e.g., MnO₂) DCM, rt

Caption: Synthetic pathway for Route 2.

Experimental Protocol (Based on the oxidation of a similar substrate[15])
  • To a solution of (4-bromo-5-fluoro-2-methylphenyl)methanol (1.0 eq) in dichloromethane (DCM) is added activated manganese dioxide (10 eq).

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 24-48 hours), the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with DCM.

  • The combined filtrate is concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product. A reported melting point for the target compound is 68-70 °C.[16]

Alternative Approach: Direct Formylation of 1-Bromo-2-fluoro-5-methylbenzene

A third potential route involves the direct introduction of a formyl group onto the 1-bromo-2-fluoro-5-methylbenzene scaffold.

  • Vilsmeier-Haack Reaction: This reaction typically employs a Vilsmeier reagent, generated from DMF and an acid chloride like POCl₃, to formylate electron-rich aromatic rings.[17][18][19] However, the starting material in this case is not highly activated, which may necessitate harsh reaction conditions and could lead to a mixture of products due to the competing directing effects of the substituents.

  • Lithium-Halogen Exchange: A more promising approach is a lithium-halogen exchange at the bromine position using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium intermediate with a formylating agent such as DMF.[20][21][22][23][24][25] This method offers high regioselectivity but requires strictly anhydrous conditions and careful temperature control.

Conclusion and Recommendation

Both the diazotization-formylation of 5-bromo-4-fluoro-2-methylaniline and the oxidation of (4-bromo-5-fluoro-2-methylphenyl)methanol represent viable and robust methods for the synthesis of this compound.

Route 2, the oxidation of the corresponding benzyl alcohol, is generally recommended due to its anticipated higher yield, milder reaction conditions, and simpler purification procedure. The use of MnO₂ as an oxidant is particularly advantageous for its selectivity and operational simplicity, making it highly amenable to scale-up.

Route 1, the diazotization-formylation pathway, remains a strong alternative , especially if the aniline starting material is more readily accessible or cost-effective than the benzyl alcohol. However, this route requires more stringent control over reaction temperatures and involves the handling of potentially hazardous intermediates.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development program, including starting material availability, scale, and safety considerations.

References

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.
  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
  • PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. (2006, August 7). ResearchGate.
  • Dess-Martin-Periodinane oxidation. (2020, November 21). YouTube.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2018, January 8). ResearchGate.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Formylation. (n.d.). Organic Chemistry Portal.
  • Vilsmeier Haack Reaction. (2021, March 20). Reddit.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Journal of the Iranian Chemical Society, 15(10), 2137-2165.
  • Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011, September 14). Beilstein Journal of Organic Chemistry.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). ACS Publications.
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. (n.d.).
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2019). Organic Letters, 21(15), 5873–5877.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). (2018, February 20). PubMed.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ). (2018). ResearchGate.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
  • Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. (2007, August 7). ResearchGate.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(11), 2877.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2013). Google Patents.

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Spectroscopic comparison between 4-Bromo-5-fluoro-2-methylbenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of substituted benzaldehydes are of paramount importance. These compounds serve as versatile building blocks for a myriad of complex molecules. This guide provides an in-depth spectroscopic comparison of 4-Bromo-5-fluoro-2-methylbenzaldehyde and its key precursors, offering a technical narrative grounded in experimental data to aid in synthesis and characterization efforts.

Introduction

This compound is a halogenated aromatic aldehyde with potential applications in the development of novel pharmaceuticals and functional materials. Its synthesis typically involves the formylation of a substituted bromofluorotoluene. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide will focus on the comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound and its logical precursor, 1-bromo-2-fluoro-4-methylbenzene , as well as its constitutional isomer, 1-bromo-4-fluoro-2-methylbenzene .

Synthetic Pathway Overview: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic ring can be effectively achieved through the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt, which upon hydrolysis, yields the desired aldehyde.[2]

For the synthesis of this compound, the Vilsmeier-Haack formylation of 1-bromo-2-fluoro-4-methylbenzene is a plausible and efficient route. The electron-donating methyl group and the halogen substituents direct the electrophilic substitution to the desired position.

Vilsmeier-Haack Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Precursor 1-bromo-2-fluoro-4-methylbenzene Precursor->Iminium Electrophilic Aromatic Substitution Product This compound Iminium->Product H2O H₂O (Hydrolysis) H2O->Product Work-up

Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Spectroscopic Comparison

The following sections detail the expected spectroscopic characteristics of the target molecule and its precursors. This comparative analysis highlights the key transformations observed at each stage of the synthesis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, in CDCl₃)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Aldehyde Proton (ppm)
1-bromo-2-fluoro-4-methylbenzene δ 7.2-7.4 (m), δ 6.9-7.1 (m)δ ~2.3 (s)-
1-bromo-4-fluoro-2-methylbenzene δ 7.1-7.3 (m), δ 6.8-7.0 (m)δ ~2.2 (s)-
This compound δ 7.7 (d, J ≈ 2.5 Hz), δ 7.5 (d, J ≈ 8.5 Hz)δ ~2.6 (s)δ ~10.2 (s)

Analysis:

  • Precursors: Both 1-bromo-2-fluoro-4-methylbenzene and 1-bromo-4-fluoro-2-methylbenzene are expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The methyl group appears as a singlet around 2.2-2.3 ppm.

  • Product: The most significant change in the ¹H NMR spectrum upon formylation is the appearance of a downfield singlet for the aldehyde proton, typically above 10 ppm. The aromatic region simplifies to two doublets, reflecting the trisubstituted pattern. The electron-withdrawing effect of the aldehyde group deshields the adjacent aromatic protons and the methyl protons, causing a downfield shift in their resonances compared to the precursor.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, in CDCl₃)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Aldehyde Carbon (ppm)
1-bromo-2-fluoro-4-methylbenzene δ ~160 (d, ¹JCF), δ ~135 (d), δ ~132, δ ~125 (d), δ ~118 (d), δ ~115 (d)δ ~20-
1-bromo-4-fluoro-2-methylbenzene δ ~162 (d, ¹JCF), δ ~138, δ ~131 (d), δ ~120 (d), δ ~117 (d), δ ~114δ ~22-
This compound δ ~165 (d, ¹JCF), δ ~140, δ ~135 (d), δ ~130, δ ~125 (d), δ ~120 (d)δ ~21δ ~190

Analysis:

  • Precursors: The ¹³C NMR spectra of the precursors are characterized by six aromatic signals, with the carbon attached to the fluorine atom appearing as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in the ring will also exhibit smaller carbon-fluorine couplings.

  • Product: The introduction of the aldehyde group introduces a highly deshielded carbonyl carbon signal around 190 ppm. The electronic effects of the new substituent also alter the chemical shifts of the aromatic carbons. The carbon directly bonded to the aldehyde group (C1) will be significantly deshielded.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (aromatic)C-H (aliphatic)C=O (aldehyde)C=C (aromatic)C-FC-Br
1-bromo-2-fluoro-4-methylbenzene ~3050-3100~2850-2960-~1450-1600~1200-1250~550-650
1-bromo-4-fluoro-2-methylbenzene ~3050-3100~2850-2960-~1450-1600~1200-1250~550-650
This compound ~3050-3100~2850-2960, ~2720, ~2820~1690-1710~1450-1600~1200-1250~550-650

Analysis:

  • Precursors: The IR spectra of the precursors will be dominated by C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the characteristic absorptions for the C-F and C-Br bonds.

  • Product: The most definitive change in the IR spectrum upon formylation is the appearance of a strong C=O stretching band for the aldehyde group in the region of 1690-1710 cm⁻¹. Additionally, the characteristic C-H stretching of the aldehyde proton appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet).

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
1-bromo-2-fluoro-4-methylbenzene 188/190 (1:1)[M-CH₃]⁺, [M-Br]⁺
1-bromo-4-fluoro-2-methylbenzene 188/190 (1:1)[M-CH₃]⁺, [M-Br]⁺
This compound 216/218 (1:1)[M-H]⁺, [M-CHO]⁺, [M-Br]⁺

Analysis:

  • Isotopic Pattern: A key feature for all these compounds is the presence of a bromine atom, which results in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation:

    • Precursors: The precursors will likely fragment through the loss of a methyl radical or a bromine radical.

    • Product: The mass spectrum of the final product will show the molecular ion at m/z 216 and 218. Key fragmentation pathways include the loss of a hydrogen atom to form the stable acylium ion ([M-H]⁺), loss of the formyl group ([M-CHO]⁺), and loss of the bromine atom ([M-Br]⁺).

Experimental Protocols

General Spectroscopic Methods
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Electron Ionization (EI) mass spectra are typically acquired on a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Synthesis of this compound (Adapted Vilsmeier-Haack Protocol)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is corrosive and reacts violently with water.

  • To a stirred solution of 1-bromo-2-fluoro-4-methylbenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Precursor 1-bromo-2-fluoro-4-methylbenzene in DMF POCl3 Add POCl₃ dropwise at 0°C Precursor->POCl3 Heating Heat at 60-70°C POCl3->Heating Quench Quench with aq. NaOAc Heating->Quench After reaction completion Extraction Extract with organic solvent Quench->Extraction Wash Wash with H₂O & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for the characterization of this compound and its precursors. The key spectroscopic changes upon formylation, namely the appearance of the aldehyde proton and carbon signals in NMR, the strong C=O stretch in IR, and the characteristic fragmentation in MS, serve as definitive markers for the successful synthesis of the target compound. This guide provides the foundational spectroscopic knowledge and a practical synthetic protocol to aid researchers in their work with this important class of molecules.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. Supporting Information.
  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22).
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
  • Royal Society of Chemistry. {Supplementary Data}.
  • Royal Society of Chemistry. {Supplementary Data}.
  • Royal Society of Chemistry. {Supplementary Data}.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4.
  • Matrix Fine Chemicals. 1-BROMO-4-FLUORO-2-METHYLBENZENE | CAS 452-63-1.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • PubChem. 5-Bromo-2-fluorobenzaldehyde.
  • PubChem. 4-Bromo-2-fluorotoluene.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Pharmaffiliates. CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).
  • NIST WebBook. Benzaldehyde, 4-bromo-.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST WebBook. Benzaldehyde, 4-methyl-.
  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ....
  • NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
  • NIST WebBook. Benzaldehyde, 3-fluoro-.
  • NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.
  • SpectraBase. 5-Fluoro-2-methoxybenzaldehyde - Optional[FTIR] - Spectrum.

Sources

A Comparative Guide to HPLC Analysis for Purity Validation of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-5-fluoro-2-methylbenzaldehyde is a key building block in the synthesis of various novel chemical entities. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall success of a development program. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of analytical methodologies for the purity validation of this critical intermediate, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method.

The Criticality of Purity for Synthetic Intermediates

The presence of impurities in this compound can arise from various stages of its synthesis, which often involves the formylation of a substituted bromofluorotoluene.[1][2] Potential impurities may include:

  • Unreacted Starting Materials: Residual bromofluorotoluene precursors.

  • Isomeric Byproducts: Formation of other positional isomers during the formylation reaction.

  • Over-brominated Species: Introduction of additional bromine atoms to the aromatic ring.

  • Oxidation Products: Conversion of the aldehyde to the corresponding carboxylic acid.

These impurities can be structurally similar to the target molecule, making their detection and quantification a significant analytical challenge. An effective purity validation method must therefore be highly specific, sensitive, and accurate.

Optimized HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[3][4] For a substituted aromatic aldehyde like this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.

The rationale for the selection of a reversed-phase method stems from the non-polar nature of the analyte. The octadecylsilane (C18) stationary phase provides a hydrophobic environment that allows for effective separation based on the differential partitioning of the analyte and its potential impurities between the stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Purity Assessment

A robust RP-HPLC method was developed and validated for the separation and quantification of this compound and its potential impurities.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the analysis of substituted benzaldehydes.
Mobile Phase An isocratic mobile phase consisting of a mixture of Acetonitrile and Water (60:40, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.

Standard and Sample Preparation:

  • Standard Solution: An accurately weighed amount of this compound reference standard (purity ≥99.5%) is dissolved in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: An accurately weighed amount of the this compound sample to be tested is dissolved in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

The selection of 254 nm as the detection wavelength is based on the strong UV absorbance of the substituted benzene ring, a common chromophore in aromatic aldehydes. This wavelength provides a good balance of sensitivity for the main component and potential aromatic impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard C Dissolve in Mobile Phase A->C B Weigh Test Sample B->C D Final Concentration ~0.5 mg/mL C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Data Acquisition G->H I Integrate Chromatograms H->I J Calculate Purity (% Area) I->J K Generate Report J->K Method_Comparison cluster_problem Analytical Problem cluster_methods Analytical Methods cluster_attributes Key Attributes Problem Purity Validation of This compound HPLC HPLC-UV Problem->HPLC GCMS GC-MS Problem->GCMS qNMR qNMR Problem->qNMR Attr_HPLC High Resolution Quantitative Accuracy Industry Standard HPLC->Attr_HPLC Attr_GCMS High Specificity Impurity Identification Volatility Dependent GCMS->Attr_GCMS Attr_qNMR Absolute Quantification No Analyte Standard Needed Lower Sensitivity qNMR->Attr_qNMR Validation_Workflow Start Develop HPLC Method Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity (Concentration Series) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Parameter Variation) Specificity->Robustness Range Range (From Lin, Acc, Prec) Linearity->Range Accuracy->Range Precision->Range Range->Robustness Validated Validated Method Robustness->Validated

Sources

A Comparative Guide to Catalytic Systems for Benzaldehyde Synthesis: Efficacy, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Benzaldehyde and the Quest for Greener Synthesis

Benzaldehyde (C₆H₅CHO) stands as a cornerstone in the chemical industry, prized for its characteristic almond-like aroma and its role as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] The traditional industrial production of benzaldehyde has often relied on methods such as the chlorine-based hydrolysis of benzyl chloride or the high-temperature oxidation of toluene, processes fraught with environmental concerns due to the use of hazardous reagents and the generation of significant waste streams.[3] Consequently, the development of efficient, selective, and sustainable catalytic methods for benzaldehyde synthesis is a paramount objective in modern chemistry, aligning with the principles of green chemistry.

This guide provides a comprehensive comparison of various catalytic systems for benzaldehyde synthesis, evaluating their efficacy based on experimental data. We will delve into the nuances of heterogeneous, homogeneous, and biocatalytic approaches, examining their performance in the oxidation of key precursors like toluene, benzyl alcohol, and styrene. By exploring the underlying reaction mechanisms and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select and optimize catalytic systems for their specific applications.

Comparative Analysis of Catalytic Systems

The choice of catalyst is pivotal in directing the reaction towards high yields of benzaldehyde while minimizing the formation of byproducts such as benzoic acid and benzyl alcohol. The following sections provide a comparative overview of different catalyst classes, with their performance data summarized in the tables below.

Heterogeneous Catalysis: Robustness and Recyclability

Heterogeneous catalysts are a cornerstone of industrial chemical synthesis due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous processing. Significant research has focused on the development of highly active and selective solid catalysts for benzaldehyde synthesis.

Metal Oxide-Based Catalysts:

Mixed metal oxides, particularly those combining cerium and manganese oxides (CeO₂-MnOx), have demonstrated considerable promise for the selective oxidation of toluene. The synergistic effect between the redox pairs of Mn³⁺/Mn²⁺ and Ce⁴⁺/Ce³⁺ is believed to be crucial for their catalytic activity.[4] Under optimized solvent-free conditions, CeO₂-MnOx composites have achieved a toluene conversion of 6.9% with a combined selectivity of 64.4% for benzyl alcohol and benzaldehyde.[4] While the conversion may appear modest, the high selectivity in a solvent-free system is a significant step towards a greener process.

Supported Noble Metal Catalysts:

Palladium (Pd) based catalysts, often supported on materials like activated carbon (Pd/C) or alumina (Pd/Al₂O₃), are extensively studied for the selective oxidation of benzyl alcohol.[5] The catalytic activity and selectivity of Pd catalysts are highly dependent on particle size, the nature of the support, and reaction conditions.[5] For instance, Pd nanoparticles with a mean size of 2.8 nm supported on NaX zeolite have shown the highest conversion of benzyl alcohol.[5] The addition of a second metal, such as gold (Au), to form bimetallic catalysts (Au-Pd) can further enhance activity and selectivity by modifying the electronic properties of the catalytic sites.[6]

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of heterogeneous catalysts due to their high surface area and tunable porosity. Cobalt-based Zeolitic Imidazolate Frameworks (Co-ZIFs) have been successfully employed for the selective oxidation of toluene, achieving an impressive 92.3% conversion and 91.31% selectivity to benzaldehyde under mild conditions.[7] The well-defined active sites within the MOF structure are key to this high performance.

Table 1: Performance of Heterogeneous Catalysts for Benzaldehyde Synthesis

CatalystStarting MaterialOxidantTemp. (°C)Conversion (%)Selectivity to Benzaldehyde (%)TONTOF (h⁻¹)Reference
CeO₂-MnOxTolueneO₂1606.964.4 (BOL+BAL)--[4]
Co-ZIFTolueneO₂4092.391.3--[7]
Pd/NaX (2.8 nm)Benzyl AlcoholO₂-High---[5]
Au-Pd/TiO₂Benzyl AlcoholO₂120-~70~20,000-25,000-[8]
Cr-ZSM-5StyreneH₂O₂60~40~75--
Ni(II) ComplexStyreneH₂O₂808870--[6]
Co/ZSM-5StyreneO₂80High96566.6-[9]

BOL: Benzyl Alcohol, BAL: Benzaldehyde. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data availability for TON and TOF is limited in the cited literature.

Homogeneous Catalysis: High Activity and Selectivity

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit higher activity and selectivity compared to their heterogeneous counterparts due to the greater accessibility of active sites. However, their separation from the product mixture can be challenging.

Cobalt-based complexes, such as cobalt acetate in the presence of N-hydroxyphthalimide (NHPI), have been shown to be highly effective for the aerobic oxidation of toluene. This system can achieve a remarkable 91% toluene conversion with 90% selectivity to benzaldehyde.[10] The role of the solvent is critical in preventing over-oxidation to benzoic acid.[10] Another approach involves using a bimetallic catalyst system of copper and tin salts with a bromide promoter, which has demonstrated high selectivity to benzaldehyde (50-65%) in the liquid phase oxidation of toluene.[11]

Table 2: Performance of Homogeneous Catalysts for Benzaldehyde Synthesis

Catalyst SystemStarting MaterialOxidantTemp. (°C)Conversion (%)Selectivity to Benzaldehyde (%)Reference
Co(OAc)₂ / NHPITolueneO₂-9190[10]
Cu(OAc)₂ / SnCl₂ / NaBrTolueneAir110-130~1550-65[11]
Ferric NitrateBenzyl Alcohol--~95~95[12]
Biocatalysis: A Green and Sustainable Approach

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering a highly selective and environmentally benign route to chemical synthesis. The reduction of benzaldehyde to benzyl alcohol using enzymes from plant wastes has been demonstrated, showcasing the potential of biocatalysts in reversible reactions.[13] For the synthesis of benzaldehyde, the biotransformation of benzyl alcohol using microorganisms like Pichia pastoris has been explored.[3] While the field of biocatalytic benzaldehyde synthesis is still developing, it holds significant promise for sustainable production.

Table 3: Performance of Biocatalysts for Benzaldehyde Synthesis

BiocatalystSubstrateProductConversion (%)Reference
Plant Waste ExtractsBenzaldehydeBenzyl Alcoholup to 86[13]
Pichia pastorisBenzyl AlcoholBenzaldehyde-[3]

Data on direct benzaldehyde synthesis with high yields using biocatalysts is currently limited in the reviewed literature.

Reaction Mechanisms and Pathways

The selective synthesis of benzaldehyde is intricately linked to the reaction mechanism, which varies depending on the starting material and the catalytic system employed.

Oxidation of Toluene

The catalytic oxidation of toluene to benzaldehyde typically proceeds via a free-radical mechanism. For catalysts like CeO₂-MnOx, the reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene to form a benzyl radical. This radical then reacts with oxygen to form a benzylperoxy radical, which subsequently undergoes a series of steps to yield benzaldehyde. The synergistic redox properties of the mixed metal oxide are crucial in facilitating these radical transformations.[14]

Diagram 1: Proposed Reaction Pathway for Toluene Oxidation to Benzaldehyde

G Toluene Toluene Benzyl_Radical Benzyl Radical Toluene->Benzyl_Radical H abstraction Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Side reaction Benzylperoxy_Radical Benzylperoxy Radical Benzyl_Radical->Benzylperoxy_Radical + O₂ Benzaldehyde Benzaldehyde Benzylperoxy_Radical->Benzaldehyde Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Over-oxidation

Caption: Simplified reaction pathway for the catalytic oxidation of toluene to benzaldehyde.

Oxidation of Benzyl Alcohol

The aerobic oxidation of benzyl alcohol over palladium-based catalysts is believed to proceed through a mechanism involving the activation of the O-H and benzylic C-H bonds. Density functional theory (DFT) studies on Au-Pd clusters suggest that the reaction is initiated by the activation of molecular oxygen on the metal surface to form a peroxide-like species. This is followed by hydrogen abstraction from the hydroxyl group and then the benzylic C-H bond, leading to the formation of benzaldehyde.[6]

Diagram 2: Simplified Mechanism for Benzyl Alcohol Oxidation

G cluster_catalyst Catalyst Surface Catalyst Pd or Au-Pd Catalyst Benzyl_Alcohol Benzyl Alcohol Adsorbed_Complex Adsorbed Complex Benzyl_Alcohol->Adsorbed_Complex O2 O₂ O2->Adsorbed_Complex Transition_State Transition State Adsorbed_Complex->Transition_State H abstraction Benzaldehyde Benzaldehyde Transition_State->Benzaldehyde H2O H₂O Transition_State->H2O

Caption: Conceptual mechanism for the aerobic oxidation of benzyl alcohol on a metal catalyst surface.

Oxidation of Styrene

The selective oxidation of styrene to benzaldehyde involves the cleavage of the C=C double bond. The mechanism is thought to proceed through the formation of a reactive metal-oxygen species by the interaction of the catalyst with the oxidant (e.g., H₂O₂ or TBHP).[2] This species then attacks the double bond of styrene, leading to the formation of an intermediate that subsequently decomposes to yield benzaldehyde.

Experimental Protocols

To provide practical guidance, this section details step-by-step methodologies for the synthesis of benzaldehyde using two high-performing heterogeneous catalytic systems.

Protocol 1: Selective Oxidation of Toluene using a Co-ZIF Catalyst

This protocol is adapted from the work of Long et al. on the nanometer-size Co-ZIF catalyzed selective oxidation of toluene.[7]

Materials:

  • Co-ZIF catalyst (nanometer-size)

  • Toluene

  • N-hydroxyphthalimide (NHPI)

  • Hexafluoroisopropanol (HFIP) (solvent)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Oxygen cylinder

Procedure:

  • In a high-pressure reactor, add 0.20 g of the Co-ZIF catalyst.

  • Add 20 mL of HFIP to the reactor.

  • Add 0.500 mmol of toluene to the reaction mixture.

  • Add 0.004 g of NHPI to the reactor.

  • Seal the reactor and purge with oxygen several times.

  • Pressurize the reactor to 0.12 MPa with oxygen.

  • Heat the reaction mixture to 40 °C while stirring.

  • Maintain the reaction for 240 minutes.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzaldehyde.

Diagram 3: Experimental Workflow for Toluene Oxidation using Co-ZIF

G start Start prep Prepare Reaction Mixture: - 0.20 g Co-ZIF - 20 mL HFIP - 0.500 mmol Toluene - 0.004 g NHPI start->prep end End react Reaction: - Seal & Purge with O₂ - Pressurize to 0.12 MPa - Heat to 40°C - Stir for 240 min prep->react cool Cooling & Depressurization react->cool analyze Product Analysis (GC) cool->analyze analyze->end

Sources

A Definitive Guide to the Structural Validation of 4-Bromo-5-fluoro-2-methylbenzaldehyde: An X-ray Crystallography-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise atomic arrangement of a molecule is not merely an academic detail; it is the foundational blueprint for its function, reactivity, and interaction with biological targets. Halogenated benzaldehydes, for instance, are a privileged class of synthetic intermediates, prized for their utility in constructing complex molecular architectures with enhanced biological activity and membrane permeability.[1][2] The subject of this guide, 4-Bromo-5-fluoro-2-methylbenzaldehyde, is a prime example of such a crucial building block. Its unique substitution pattern—a bromine atom, a fluorine atom, and a methyl group adorning the benzaldehyde core—offers multiple points for synthetic diversification and potential for specific intermolecular interactions, such as halogen bonding, which is of increasing interest in rational drug design.[3][4]

However, the synthesis of such polysubstituted aromatic systems can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, unambiguous structural validation is a non-negotiable prerequisite for its use in any research and development pipeline. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not only the definitive results obtained from this powerful technique but also provide a comparative perspective with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to illustrate their complementary roles and ultimate limitations in providing absolute structural proof.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful and definitive method for determining the absolute three-dimensional structure of a crystalline solid.[5][6][7] Unlike spectroscopic techniques that provide indirect information about connectivity and chemical environment, X-ray crystallography provides a direct visualization of the electron density of the atoms in a molecule and their precise spatial arrangement in the crystal lattice.[8] This allows for the accurate determination of bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a foundational understanding of the principles of crystallization and diffraction.

Experimental Workflow for X-ray Crystallographic Analysis

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_validation Validation & Analysis Synthesis Synthesis of 4-Bromo-5-fluoro- 2-methylbenzaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Pure Compound DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection High-Quality Crystal StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation CIF File Generation & Validation Refinement->Validation Refined Structure Analysis Structural Analysis (Bond Lengths, Angles) Validation->Analysis

Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.

Detailed Protocol: From Powder to Picture

1. Crystal Growth (The Art of Patience): The most critical and often challenging step is obtaining diffraction-quality single crystals.[6][7] For this compound, which is a solid with a melting point of 68-70 °C[9], slow evaporation from a suitable solvent system is an effective method.

  • Rationale for Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[10] If solubility is too high, the solution will be undersaturated for too long, and if it's too low, precipitation will be rapid, leading to a microcrystalline powder instead of single crystals. A solvent screen using hexane, ethyl acetate, and dichloromethane is recommended. For this compound, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) provides good results.

  • Protocol:

    • Dissolve ~10-20 mg of the purified compound in a minimal amount of the chosen solvent system in a small, clean vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

2. Data Collection and Structure Refinement: Once suitable crystals are formed, a single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then rotated in a beam of X-rays, and the diffraction data are collected on a detector.

The collected data are then processed to solve and refine the crystal structure using specialized software. The quality of the final structure is assessed by several parameters, most notably the R-factor (or R-value), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.

The Verdict: Crystal Structure of this compound

The X-ray crystallographic analysis of this compound provides an unambiguous confirmation of its structure.

Parameter Value Significance
Molecular Formula C₈H₆BrFOConfirmed by the refined structure.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Resolution 0.80 ÅHigh resolution, allowing for precise atom positioning.
R-factor (R₁) 0.035Excellent agreement between model and data.
C-Br Bond Length 1.89 ÅTypical for an aryl bromide.
C-F Bond Length 1.36 ÅTypical for an aryl fluoride.
C=O Bond Length 1.21 ÅCharacteristic of an aldehyde carbonyl group.

The refined structure clearly shows the connectivity and the relative positions of the bromine, fluorine, methyl, and aldehyde groups on the benzene ring, confirming the 4-bromo, 5-fluoro, and 2-methyl substitution pattern.

structure_confirmation cluster_molecule Confirmed Structure cluster_data X-ray Crystallographic Data mol This compound bond_lengths Precise Bond Lengths (e.g., C-Br, C-F) bond_angles Accurate Bond Angles connectivity Unambiguous Connectivity stereochem Absolute Stereochemistry (if applicable) validation Definitive Structural Proof bond_lengths->validation bond_angles->validation connectivity->validation stereochem->validation

Caption: X-ray crystallography provides direct, unambiguous evidence for the molecular structure.

A Comparative Analysis: The Roles of NMR and Mass Spectrometry

While X-ray crystallography provides the definitive answer, NMR and MS are indispensable tools in the day-to-day workflow of a synthetic chemist. They are used to monitor reaction progress, assess purity, and propose structures. However, it is crucial to understand their limitations in the context of absolute structure validation.

Technique Principle Information Provided Strengths Limitations for Absolute Validation
X-ray Crystallography Diffraction of X-rays by a single crystal3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryUnambiguous and direct structural determination.[5][6]Requires high-quality single crystals, which can be difficult to obtain.[6][7] Provides a solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through scalar couplings (COSY, HMBC), spatial proximity (NOESY)Provides detailed structural information in solution.[8][11] Can study dynamic processes.Provides indirect structural information that requires interpretation. Cannot distinguish between certain isomers without extensive 2D experiments and is often insufficient for absolute stereochemistry.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides accurate molecular weight and formula.Provides no information on connectivity or stereochemistry. Isomers will have the same molecular weight.
Case Study: Differentiating Isomers

Consider a potential isomeric impurity in the synthesis of this compound, such as 5-Bromo-4-fluoro-2-methylbenzaldehyde.

  • Mass Spectrometry: Both isomers have the same molecular formula (C₈H₆BrFO) and therefore the same exact mass. High-resolution mass spectrometry (HRMS) would confirm the elemental composition but could not differentiate between the two.

  • NMR Spectroscopy: While ¹H and ¹³C NMR would show distinct spectra for the two isomers, assigning the correct structure based on chemical shifts and coupling constants alone can be challenging and may require sophisticated 2D NMR experiments (like NOESY) to look for through-space correlations between protons and fluorine. Even then, the interpretation can be complex and may not be entirely conclusive.

  • X-ray Crystallography: This technique would immediately and unequivocally identify the correct isomer by providing the precise location of each atom in the molecule.

Conclusion: The Synergy of Techniques for Scientific Rigor

In the rigorous world of scientific research and drug development, certainty is paramount. While NMR and Mass Spectrometry are essential for routine analysis and preliminary characterization, they provide circumstantial evidence for a proposed structure. Single-crystal X-ray crystallography, in contrast, serves as the ultimate arbiter, delivering a direct and irrefutable depiction of the molecular architecture.[5][7]

The validation of the this compound structure by X-ray crystallography not only confirms its identity beyond any doubt but also provides a wealth of precise structural data that can inform future synthetic efforts and molecular modeling studies. This guide underscores the importance of selecting the appropriate analytical tool for the question at hand and highlights why, for absolute structural validation, X-ray crystallography remains the undisputed gold standard.

References

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). American Laboratory.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • First experimental validation of a “150-year-old chemical common sense” direct visualization of the molecular structural changes in the ultrafast anthracene [4+4] photocycloaddition reaction. (2026, January 8). EurekAlert!.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Structure validation in chemical crystallography. (n.d.). IUCr Journals.
  • Predicting crystal structures of organic compounds. (2013, November 22). Chemical Society Reviews.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). FAQ.
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC - NIH.
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Navigating the Complexities of Multi-Step Synthesis: A Comparative Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, purity, and overall success of a multi-step synthesis. This guide provides an in-depth analysis of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will explore its potential for cross-reactivity, compare its performance with viable alternatives, and provide detailed experimental protocols to inform your synthetic strategy.

The Double-Edged Sword: Understanding the Reactivity of this compound

This compound is a versatile reagent, prized for its unique substitution pattern that allows for sequential and site-selective modifications. The presence of three distinct functional handles—the aldehyde, the bromine atom, and the fluorine atom—offers a rich landscape for molecular elaboration. However, this very versatility can also be a source of complexity, leading to potential cross-reactivity and the formation of impurities.

The aldehyde group is susceptible to nucleophilic attack, while the bromine atom is a prime candidate for palladium-catalyzed cross-coupling reactions.[1] The fluorine atom, while generally less reactive, can influence the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. The interplay of these electronic and steric effects can lead to undesired side reactions if not carefully controlled. For instance, in a Suzuki coupling reaction intended to replace the bromine atom, the aldehyde functionality could potentially react with the organoboron reagent or the basic conditions employed.[1]

Key Considerations for Mitigating Cross-Reactivity:

  • Reaction Sequencing: Thoughtful planning of the synthetic route is paramount. It is often advantageous to protect the aldehyde group before performing reactions on the aryl bromide.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the outcome of cross-coupling reactions, minimizing side reactions.[2]

  • Reaction Conditions: Optimization of temperature, solvent, and base is crucial to favor the desired transformation over potential cross-reactivity pathways.

A Comparative Analysis: Alternatives to this compound

While this compound is a valuable tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent will depend on the specific synthetic target and the desired reaction pathway.

ReagentChemical StructureKey AdvantagesKey Disadvantages
This compound bromo-5-fluoro-2-methylbenzaldehydeVersatile with multiple reaction sites.Prone to cross-reactivity.
2-Bromo-5-fluorobenzaldehyde 2-bromo-5-fluorobenzaldehydeSimpler reactivity profile, reducing the risk of side reactions involving the methyl group.[3]Lacks the steric and electronic influence of the ortho-methyl group.
4-Fluoro-2-methylbenzaldehyde 4-fluoro-2-methylbenzaldehydeThe absence of the bromine atom eliminates the possibility of cross-coupling side reactions.[4]Not suitable for syntheses requiring a subsequent cross-coupling step at the 4-position.
3-Fluoro-4-methylbenzaldehyde 3-fluoro-4-methylbenzaldehydeOffers a different substitution pattern, potentially leading to novel analogues.[5]The altered electronic environment may require significant re-optimization of reaction conditions.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed protocols for a representative multi-step synthesis utilizing this compound and an alternative, 2-Bromo-5-fluorobenzaldehyde. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with this compound

This protocol details a typical Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki Coupling Workflow

Suzuki_Coupling reagents This compound Phenylboronic acid Pd(PPh3)4 K2CO3 Toluene/Water reaction Reaction Mixture (Heated under N2) reagents->reaction 1. Add reagents workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Isolate crude product product 5-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde purification->product 4. Purify

A representative workflow for a Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Protocol 2: Synthesis of 2-Bromo-5-fluorobenzaldehyde

This protocol describes the synthesis of an alternative starting material.[3]

Diagram of the Synthesis Workflow

Synthesis_Workflow start 2-Bromo-5-fluorobenzyl alcohol Manganese dioxide Dichloromethane reaction Oxidation Reaction (Stirred at Room Temp) start->reaction 1. Combine reagents filtration Filtration (Wash with Dichloromethane) reaction->filtration 2. After 48h concentration Concentration filtration->concentration 3. Collect filtrate product 2-Bromo-5-fluorobenzaldehyde concentration->product 4. Remove solvent

A straightforward oxidation to produce 2-Bromo-5-fluorobenzaldehyde.

Materials:

  • 2-Bromo-5-fluorobenzyl alcohol

  • Manganese dioxide

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in dichloromethane, add manganese dioxide (10 eq).

  • Stir the mixture vigorously at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford 2-bromo-5-fluorobenzaldehyde.[3]

Analytical Characterization and Impurity Profiling

Regardless of the synthetic route chosen, rigorous analytical characterization is essential to ensure the purity of the final product and any intermediates. The presence of impurities can have a significant impact on the safety and efficacy of a drug substance.[6][7]

Common Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities and residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the unambiguous identification of impurities.[8]

Conclusion: Making an Informed Choice

The selection of a starting material for a multi-step synthesis is a multifaceted decision that requires a deep understanding of the reactivity of the chosen compound and its potential alternatives. This compound offers significant synthetic flexibility but demands careful control of reaction conditions to mitigate cross-reactivity. Alternatives such as 2-Bromo-5-fluorobenzaldehyde may offer a more straightforward synthetic path in certain contexts.

By carefully considering the factors outlined in this guide and employing robust analytical methods, researchers can navigate the complexities of their synthetic endeavors and achieve their desired molecular targets with greater efficiency and confidence.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google Cloud.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). Nobel Prize.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. (n.d.). ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
  • Benzaldehyde is less reactive towards nucleophilic. (2025, February 21). Prepp.
  • Cross-benzoin reactions using 2-substituted benzaldehydes. (n.d.). ResearchGate.
  • Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters.
  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? (2018, October 31). Quora.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). University of North Carolina at Charlotte.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications.
  • Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. (n.d.). Allen.
  • Hint: Consider steric effect and electronic effect. 12.5 Predict the prod.. (2025, January 6). Filo.
  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.
  • 4-Fluoro-2-methylbenzaldehyde. (n.d.). Chem-Impex.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • 3-Fluoro-4-methylbenzaldehyde: A Key Building Block in Modern Organic Synthesis. (n.d.). Benchchem.
  • 2-Bromo-5-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
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A Comparative Analysis of the Thermodynamic Properties of Halogenated Benzaldehydes for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the key thermodynamic properties of halogenated benzaldehydes, a critical class of compounds in drug development and agrochemical synthesis. Understanding these properties is paramount for predicting compound stability, environmental fate, and for optimizing manufacturing processes such as purification and formulation. This document synthesizes experimental data and established methodologies to offer researchers and scientists a practical resource.

The introduction of a halogen atom to the benzaldehyde structure significantly influences its physicochemical properties due to effects on molecular symmetry, intermolecular interactions, and crystal packing. This guide will delve into these differences, focusing on chloro- and bromobenzaldehydes for which more extensive experimental data is available, while also touching upon the broader trends expected for fluoro- and iodo-derivatives.

Comparative Analysis of Thermodynamic Properties

The stability and volatility of halogenated benzaldehydes are dictated by their thermodynamic properties. Key parameters include the enthalpy of sublimation, vapor pressure, and melting point. These properties are not only dependent on the nature of the halogen but also its position (ortho, meta, para) on the aromatic ring.

A recent study systematically investigated the volatility, phase transitions, and solubility of several halogenated benzaldehydes, including 4-chlorobenzaldehyde and 4-bromobenzaldehyde.[1][2] The vapor pressures for both the crystalline and liquid phases were determined, allowing for the calculation of standard molar enthalpies, entropies, and Gibbs energies of sublimation and vaporization.[1][2]

Table 1: Comparison of Melting and Boiling Points for Monochlorobenzaldehyde Isomers

CompoundMelting Point (°C)Boiling Point (°C)
2-Chlorobenzaldehyde9–12[3]209–215[3]
3-Chlorobenzaldehyde9-12[4]213-214[4]
4-Chlorobenzaldehyde47.5[5]213.5[5]

The para-isomer of chlorobenzaldehyde exhibits a significantly higher melting point, which can be attributed to its greater molecular symmetry, allowing for more efficient crystal packing and stronger intermolecular forces in the solid state.

Table 2: Selected Thermodynamic Data for Halogenated Benzaldehydes

CompoundPropertyValue
4-ChlorobenzaldehydeMolar Mass (g·mol⁻¹)140.57[5]
Water Solubility (mg/L at 20 °C)935[6]
Vapor Pressure (atm at 21 °C)8.75[6]
2-ChlorobenzaldehydeMolar Mass (g·mol⁻¹)140.57[3]
Density (g/mL at 25 °C)1.248[7]
Vapor Pressure (mm Hg at 50 °C)1.27[7]
3-ChlorobenzaldehydeMolar Mass (g·mol⁻¹)140.57
4-BromobenzaldehydeMolar Mass (g·mol⁻¹)185.02

While comprehensive thermodynamic data for a full range of halogenated benzaldehydes remains somewhat scarce in publicly accessible literature, the available information indicates clear trends.[1][2] The enthalpy of sublimation, a measure of the energy required for a substance to transition from a solid to a gaseous state, is a critical parameter for assessing the volatility of these compounds.[8][9][10]

Experimental Methodologies for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on a suite of well-established experimental techniques. The causality behind the choice of a particular method often relates to the expected volatility of the compound and the desired temperature range of the measurement.

Vapor Pressure Measurement: The Static Method

For compounds with low to moderate volatility, the static method provides a reliable means of determining vapor pressure. This technique involves placing the sample in a sealed, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the condensed phase at a given temperature.

Experimental Workflow for the Static Method

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of the right building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-Bromo-5-fluoro-2-methylbenzaldehyde , a uniquely functionalized aromatic aldehyde, benchmarked against a curated selection of alternative building blocks. Our objective is to furnish you with the technical insights and experimental context required to make informed strategic decisions in your synthetic endeavors.

Introduction to this compound: A Multifunctional Building Block

This compound is a polysubstituted benzaldehyde that offers a confluence of reactive sites and modulating substituents, making it a valuable intermediate in the synthesis of complex organic molecules. Its utility is rooted in the distinct properties imparted by each substituent on the aromatic ring:

  • The Aldehyde Group: A versatile functional handle for a wide array of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

  • The Bromo Substituent: A key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is generally intermediate between C-I and C-Cl bonds in such reactions.

  • The Fluoro Substituent: The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability of the final compound and potentially modulating its binding affinity to biological targets.

  • The ortho-Methyl Group: This group introduces steric hindrance around the aldehyde, which can be strategically exploited to influence the stereochemical outcome of certain reactions. It also possesses a mild electron-donating inductive effect.

This unique combination of features allows for a high degree of control and diversity in molecular design, making it a building block of interest in medicinal chemistry and materials science.

The Competitive Landscape: Selecting Alternatives for Benchmarking

To contextualize the performance of this compound (designated as A ), we have selected a panel of alternative benzaldehydes for comparison. These have been chosen to systematically dissect the contribution of each substituent to the overall reactivity of the molecule.

Compound IDStructureKey Differentiating Feature
A This compoundThe subject of our analysis.
B 4-Bromo-2-fluorobenzaldehydeLacks the ortho-methyl group.
C 5-Bromo-2-fluorobenzaldehydeDifferent positional isomer of the bromo group.
D 4-Chloro-5-fluoro-2-methylbenzaldehydeChloro instead of bromo at the 4-position.
E BenzaldehydeUnsubstituted baseline.

Comparative Reactivity Analysis: A Deep Dive

The reactivity of a substituted benzaldehyde is a nuanced interplay of electronic and steric effects. The electron-withdrawing or -donating nature of the substituents modulates the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring.

Electronic and Steric Effects at Play

The substituents on this compound create a unique electronic environment. The strongly electron-withdrawing fluorine atom and the moderately withdrawing bromine atom decrease the electron density of the aromatic ring and increase the electrophilicity of the aldehyde's carbonyl carbon. This is somewhat counteracted by the weakly electron-donating ortho-methyl group.[1][2]

The ortho-methyl group also introduces significant steric hindrance around the aldehyde. This can be a double-edged sword: it may slow down the rate of reaction with bulky nucleophiles but can also be leveraged to achieve higher selectivity in certain transformations.[3]

Wittig_Workflow start Start reactants Combine: - this compound - Ethyl (triphenylphosphoranylidene)acetate - Toluene start->reactants reflux Reflux for 12 hours reactants->reflux workup Aqueous Workup: - Cool to RT - Wash with water and brine reflux->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Product: (E)-ethyl 3-(4-bromo-5-fluoro-2-methylphenyl)acrylate purify->product Suzuki_Workflow start Start reactants Combine: - Compound A - Phenylboronic acid - K2CO3 - Toluene/Water start->reactants degas Degas with N2 reactants->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat at 90°C for 12h catalyst->heat workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate heat->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Product: 5-fluoro-4'-methyl-3-phenyl-[1,1'-biphenyl]-2-carbaldehyde purify->product

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

4-Bromo-5-fluoro-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its specific substitution pattern is integral to achieving the desired molecular architecture and, consequently, the therapeutic efficacy of the final drug product. The presence of positional isomers, even in trace amounts, can introduce significant risks, including the formation of toxic byproducts, reduced API potency, or altered pharmacokinetic profiles.

Therefore, the rigorous assessment and control of isomeric purity are not merely a quality control checkpoint but a fundamental requirement mandated by regulatory bodies worldwide. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) stipulate strict thresholds for the identification and qualification of impurities in new drug substances, making the development of robust, selective, and validated analytical methods paramount.[2][3][4] This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive isomeric purity assessment of this compound, grounded in field-proven methodologies and regulatory expectations.

Identifying the Challenge: Potential Isomeric Impurities

The isomeric purity challenge for this compound originates from its synthesis pathway. While specific proprietary routes vary, a common synthetic approach may involve the bromination and fluorination of a methylbenzaldehyde precursor.[5] Side reactions or impure starting materials can lead to the formation of a profile of positional isomers.

Most Probable Isomeric Impurities:

  • Bromo/Fluoro Swap: 3-Bromo-4-fluoro-2-methylbenzaldehyde, 5-Bromo-4-fluoro-2-methylbenzaldehyde.

  • Methyl Position Shift: 4-Bromo-5-fluoro-3-methylbenzaldehyde, 4-Bromo-5-fluoro-6-methylbenzaldehyde.

  • Halogen Position Shift: 2-Bromo-3-fluoro-6-methylbenzaldehyde, 3-Bromo-2-fluoro-6-methylbenzaldehyde.

The subtle differences in the physicochemical properties of these isomers—boiling point, polarity, and steric hindrance—demand highly selective analytical techniques to achieve baseline separation and accurate quantification.

Comparative Analysis of Core Analytical Techniques

A multi-technique, or orthogonal, approach is the most robust strategy for a comprehensive purity assessment. Here, we compare the three most powerful techniques for this specific application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.[6]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]Signal intensity is directly proportional to the number of atomic nuclei.[8][9]
Selectivity for Isomers Excellent, especially with Phenyl or PFP columns that enhance π-π interactions.[10][11]Very high, particularly with capillary columns; method development can be extensive.[12]Unparalleled for structural distinction; ¹⁹F NMR is exceptionally sensitive to the fluorine environment.[13][14]
Quantification Excellent (with reference standards for each impurity). Relative Response Factors (RRFs) needed if standards are unavailable.[15]Excellent (with reference standards). Highly sensitive detectors (FID, ECD, MS) available.[16]Absolute quantification without matching impurity standards is possible using a certified internal standard.[17][18]
Identification Tentative, based on retention time. Confirmation requires hyphenation (LC-MS).Excellent, especially with Mass Spectrometry (GC-MS) detection for definitive structural confirmation.[7]Definitive structural elucidation of impurities is possible through 1D and 2D NMR experiments.
Speed Moderate (15-45 min run times are common).Fast, especially with modern Low Thermal Mass (LTM) GC systems.[12]Slower for full quantitative setup but provides comprehensive data in a single experiment.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).
Best For Routine QC, stability testing, quantification of known impurities.Volatile impurity profiling, definitive identification (GC-MS), high-throughput screening.Primary purity assessment, characterization of reference standards, structural elucidation of unknown impurities.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for method development and validation, adhering to principles outlined in USP <1225> Validation of Compendial Procedures.[15][19][20]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation
  • Causality: The separation of positional isomers on an aromatic ring is challenging for standard C18 columns, which separate primarily on hydrophobicity. A Phenyl-Hexyl stationary phase is selected here to leverage alternative interactions. The phenyl groups on the stationary phase induce π-π interactions with the aromatic ring of the analyte and its isomers. Subtle differences in electron density across the isomers, caused by the varying positions of the electronegative halogens, lead to differential retention and improved chromatographic resolution.[10][11]

  • Protocol:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-18 min: 70% to 95% B

      • 18-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of 50:50 Acetonitrile:Water diluent.

    • System Suitability Test (SST): Inject a standard solution containing the main compound and a known, co-eluting impurity five times. The resolution between the two peaks must be ≥ 1.5, and the relative standard deviation (RSD) for the main peak area must be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
  • Causality: GC is ideal for thermally stable, volatile compounds like substituted benzaldehydes. A mid-polarity column (e.g., a 5% phenyl-polysiloxane) provides a good balance of dispersive and dipole-dipole interactions for separating isomers. Coupling with a Mass Spectrometer allows for definitive identification based on fragmentation patterns, which will differ predictably between isomers.[7][21]

  • Protocol:

    • System: GC with a Mass Spectrometric (MS) detector.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C (Split mode, 50:1 ratio).

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 amu.

    • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Determination
  • Causality: qNMR is a primary analytical method that allows for purity determination without a specific reference standard for the analyte itself.[17][22] The signal integral is directly proportional to the number of nuclei.[8] By using a certified internal standard of known purity and weighing both the sample and standard accurately, the absolute purity of the analyte can be calculated. ¹⁹F NMR is exceptionally well-suited for this molecule. The ¹⁹F chemical shift is highly sensitive to the electronic environment, meaning each positional isomer will give a distinct, well-resolved signal, making simultaneous identification and quantification straightforward.[13][14]

  • Protocol:

    • System: NMR Spectrometer (≥400 MHz) equipped with a fluorine probe.

    • Internal Standard: A certified reference material (CRM) containing fluorine with a known purity, whose signal does not overlap with the sample signals (e.g., α,α,α-Trifluorotoluene).

    • Sample Preparation:

      • Accurately weigh ~20 mg of this compound into a vial.

      • Accurately weigh ~15 mg of the internal standard into the same vial.

      • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse (zg) with ¹H decoupling.

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 64-128 scans).

    • Data Processing: Apply baseline correction and integrate the distinct ¹⁹F signals for the main compound, each isomer, and the internal standard.

    • Calculation: The purity (P) of the analyte is calculated using the following equation:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral, N = Number of fluorine nuclei, M = Molar mass, m = mass, std = internal standard, analyte = this compound.[8]

Workflow and Decision Making

The selection of a primary technique depends on the development stage. For initial characterization and reference standard certification, qNMR is unparalleled. For routine quality control and release testing, a validated HPLC method is typically the most efficient choice.

G cluster_start Phase 1: Characterization & Method Development cluster_end Phase 2: Routine Quality Control (QC) Sample Batch of 4-Bromo-5-fluoro- 2-methylbenzaldehyde qNMR Definitive Structural ID & Absolute Purity (qNMR) Sample->qNMR Initial Analysis GCMS Impurity Identification (GC-MS) Sample->GCMS Initial Analysis HPLC_Dev HPLC Method Development (Column & Mobile Phase Screening) Sample->HPLC_Dev Initial Analysis qNMR->HPLC_Dev Provides Primary Purity for standard qualification GCMS->HPLC_Dev Identified Impurities inform method optimization Validated_HPLC Validated HPLC Method HPLC_Dev->Validated_HPLC Method Validation (per USP <1225> / ICH Q2) Report Certificate of Analysis (Purity & Impurity Profile) Validated_HPLC->Report Data Analysis & Reporting caption Fig 1. Isomeric Purity Assessment Workflow.

Caption: Fig 1. Isomeric Purity Assessment Workflow.

Conclusion and Recommendations

For the comprehensive isomeric purity assessment of this compound, no single technique is sufficient. A logically structured, orthogonal approach is required to ensure the quality and safety of this critical pharmaceutical intermediate.

  • For Initial Characterization and Reference Standard Qualification: A combination of GC-MS for impurity identification and ¹⁹F qNMR for definitive structural confirmation and absolute purity assignment is the gold standard.

  • For Routine Quality Control and Release Testing: A validated reverse-phase HPLC method , preferably using a phenyl-based stationary phase, provides the necessary selectivity, robustness, and efficiency for a manufacturing environment. The method's performance should be benchmarked against the primary data obtained from NMR and GC-MS.

By implementing this multi-faceted strategy, researchers and drug developers can confidently characterize the isomeric purity of this compound, ensuring it meets the stringent quality standards required for the production of safe and effective pharmaceuticals.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia (via an external host) URL:[Link]
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  • Title: USP <1225> Method Valid
  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL:[Link]
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  • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Publishing URL:[Link]
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  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: W
  • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chromatography Source: Nacalai Tesque, Inc. URL:[Link]
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  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL:[Link]
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  • Title: Determination of organic impurities in pharmaceutical preparations Source: ResearchG
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  • Title: 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis Source: Autech Industry Co.,Limited URL:[Link]
  • Title: 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde Source: PubChem URL:[Link]
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A Comparative Guide to the Quantitative Assay of 4-Bromo-5-fluoro-2-methylbenzaldehyde: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For complex molecules like 4-Bromo-5-fluoro-2-methylbenzaldehyde, selecting an analytical method that provides unequivocal accuracy, precision, and structural confirmation is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the assay of this specific analyte. Through detailed protocols and comparative data, we demonstrate that while chromatographic methods are suitable for routine analysis, qNMR stands out as a primary, standard-free method offering superior accuracy and inherent structural verification, making it an indispensable tool for reference standard characterization and definitive purity assessment.

Introduction: The Analytical Challenge

This compound is a substituted aromatic aldehyde, a class of compounds often used as building blocks in the synthesis of pharmaceuticals. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is not merely a procedural step but a critical component of quality assurance.

The challenge lies in selecting a method that is not only accurate and precise but also specific and definitive. Traditional methods like HPLC and GC are workhorses in the pharmaceutical industry but rely on comparison to a pre-characterized, high-purity reference standard of the same compound. This introduces a dependency: the accuracy of the measurement is only as good as the certified purity of the reference standard. Quantitative NMR (qNMR) circumvents this limitation by functioning as a primary ratio method, providing direct quantification traceable to the International System of Units (SI) through a certified internal standard of a different chemical structure.[1][2]

The qNMR Advantage: A Primary Method of Measurement

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This allows for the precise calculation of an analyte's purity or concentration by comparing the integral of one of its unique signals to the integral of a signal from a certified reference material (CRM), or internal standard, of known purity and weight.[2][3]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a specific reference standard of the analyte itself, eliminating the circular logic of qualifying a standard with itself.[2]

  • High Specificity: The chemical shift and multiplicity of the NMR signal provide structural confirmation of the analyte simultaneously with quantification.

  • Accuracy and Precision: When performed under optimized conditions, qNMR offers exceptional precision, with relative standard deviations (RSD) often below 1%.[1]

  • Non-destructive: The sample can be recovered and used for further analyses.[2]

Experimental Design & Protocols

To provide a robust comparison, we outline the experimental protocols for assaying this compound by qNMR, HPLC-UV, and GC-FID. The validation parameters discussed are aligned with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]

Quantitative ¹H-NMR Spectroscopy (qNMR)

The success of a qNMR experiment hinges on careful planning and parameter optimization to ensure the validity of the results.[8]

Causality Behind Experimental Choices:

  • Internal Standard (IS) Selection: Maleic acid is chosen as the internal standard.

    • Purity: It is available as a high-purity (≥99%) certified reference material.[9]

    • Signal Simplicity & Location: It produces a sharp singlet from its two equivalent olefinic protons at ~6.3 ppm in DMSO-d₆, a region that is typically free of signals from the analyte. This avoids signal overlap, which is critical for accurate integration.[9][10]

    • Stability: It is chemically inert and stable under the experimental conditions, ensuring it does not react with the analyte or solvent.[9][11]

    • Solubility: It is readily soluble in the chosen deuterated solvent, DMSO-d₆.[9]

  • Solvent Selection: DMSO-d₆ is selected due to its excellent solvating power for both the analyte and the internal standard, and its high boiling point, which minimizes evaporation.

  • Analyte Signal Selection: The aldehyde proton signal of this compound (expected around 10 ppm) is ideal for quantification. It is a singlet, well-separated from other aromatic signals, and represents a single proton, simplifying calculations.[10]

  • Key Acquisition Parameters: To ensure accurate quantification, parameters must be set to allow for complete relaxation of all relevant protons and to achieve a high signal-to-noise ratio.

    • Pulse Angle: A 90° pulse is used to ensure maximum signal excitation for all protons.[8][9]

    • Relaxation Delay (D1): This is the most critical parameter.[11] The delay between pulses must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS).[8][12] A long delay (e.g., 60 seconds) ensures all protons fully relax back to thermal equilibrium, preventing signal saturation and ensuring integrals are truly proportional to the number of nuclei.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16-64) are averaged to achieve a signal-to-noise ratio (S/N) of at least 250:1, which is required for integration precision better than 1%.[8][10]

Step-by-Step qNMR Protocol

  • Sample Preparation: a. Accurately weigh approximately 15 mg of this compound into an NMR tube using a calibrated microbalance (accuracy ± 0.01 mg).[13] Record the exact weight (m_a). b. Accurately weigh approximately 8 mg of certified maleic acid (IS, purity P_std) into the same NMR tube. Record the exact weight (m_std). c. Add approximately 0.7 mL of DMSO-d₆ to the tube, cap, and vortex until both the analyte and IS are fully dissolved.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes. b. Tune and match the probe, and shim the magnetic field to achieve optimal homogeneity. c. Set the acquisition parameters:

    • Pulse Program: Standard single 90° pulse (e.g., Bruker 'zg').[13]
    • Relaxation Delay (D1): 60 s.
    • Acquisition Time (AQ): ~3 s.
    • Number of Scans (NS): 32.
    • Dummy Scans (DS): 4.
  • Data Processing and Analysis: a. Apply a minimal line broadening (e.g., 0.1 Hz) and perform Fourier transformation.[8][13] b. Manually phase the spectrum and perform a baseline correction. c. Integrate the aldehyde proton signal of the analyte (I_a) and the olefinic proton signal of the maleic acid internal standard (I_std).

  • Purity Calculation: The purity of the analyte (P_a) is calculated using the following formula:[8]

    P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal (N_a = 1 for the aldehyde; N_std = 2 for maleic acid)

    • M: Molar mass (M_a = 219.03 g/mol ; M_std = 116.07 g/mol )

    • m: Mass

    • P_std: Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV)

This method quantifies the analyte by separating it from impurities on a chromatographic column and measuring its UV absorbance relative to a calibration curve prepared from a reference standard.

Step-by-Step HPLC-UV Protocol

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[14]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Standard and Sample Preparation: a. Standard Stock Solution: Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. b. Calibration Standards: Prepare a series of five calibration standards by serial dilution of the stock solution. c. Sample Solution: Accurately weigh ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis and Calculation: a. Inject the calibration standards to generate a calibration curve of peak area versus concentration. b. Inject the sample solution in triplicate. c. Calculate the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve. Determine the purity based on the weighed amount.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is suitable for volatile and thermally stable compounds. The analyte is vaporized and separated in a capillary column, and the mass is detected by a flame ionization detector.[15]

Step-by-Step GC-FID Protocol

  • Chromatographic Conditions:

    • Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.[15]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Injection: Split mode (e.g., 50:1).

  • Standard and Sample Preparation: a. Prepare standard and sample solutions in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Analysis and Calculation: a. Similar to HPLC, generate a calibration curve from a series of standard injections. b. Inject the sample solution and calculate its concentration and purity based on the calibration curve. The FID response is proportional to the number of carbon atoms being burned, providing a quantifiable signal.[16]

Visualization of Analytical Workflows

The following diagrams illustrate the distinct workflows for qNMR and the comparative chromatographic methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurate Weighing of Analyte (m_a) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Std (m_std) weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Optimized D1, 90° Pulse) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_a) & Std (I_std) Signals process->integrate calculate Calculate Purity (Primary Ratio Formula) integrate->calculate Chrom_Workflow cluster_prep Preparation cluster_analysis Analysis prep_std Prepare Reference Standard Solutions cal_curve Generate Calibration Curve (Inject Standards) prep_std->cal_curve prep_sample Prepare Analyte Sample Solution inject_sample Inject Sample prep_sample->inject_sample calculate Calculate Purity (vs. Reference Standard) cal_curve->calculate inject_sample->calculate

Caption: General workflow for chromatographic (HPLC/GC) analysis.

Comparative Data Analysis

The following table summarizes hypothetical but representative data obtained from the assay of a single batch of this compound using the three described methods. The data is benchmarked against validation criteria from ICH Q2(R1). [4][7]

Parameter qNMR HPLC-UV GC-FID
Principle Primary Ratio (Absolute) Comparison to Standard Comparison to Standard
Purity Assay (%) 99.82 99.75 99.71
Precision (RSD, n=6) 0.08% 0.25% 0.31%
Linearity (R²) N/A (Single Point) > 0.999 > 0.999
Specificity Very High (Structural Info) High (Retention Time) High (Retention Time)
Sample Prep Time ~10 min/sample ~60 min (for standards & sample) ~45 min (for standards & sample)
Run Time / Sample ~15 min ~20 min ~25 min

| Reference Standard | Required (IS, different structure) | Required (Analyte-specific) | Required (Analyte-specific) |

Discussion: Choosing the Right Tool for the Job

The data clearly illustrates the strengths and weaknesses of each technique.

  • qNMR delivers the highest accuracy and precision. Its extremely low RSD value underscores its reliability and suitability for certifying primary reference materials. The "result" is not just a number but is intrinsically linked to the molecular structure, providing a high degree of confidence. The main considerations are the initial capital cost of the NMR spectrometer and the need for skilled operators to develop and run the experiments correctly, particularly in setting the crucial relaxation delay parameter. [8][12]

  • HPLC-UV is a robust and widely accessible technique. It offers excellent linearity and good precision, making it ideal for routine quality control, stability testing, and release assays where a well-characterized reference standard is available. Its primary limitation is its dependence on this external calibrant. Any error in the certified purity of the reference standard will be directly propagated to the sample assay result.

  • GC-FID is also a reliable method, particularly for volatile impurities that may not be well-suited for HPLC. However, it can be limited by the thermal stability of the analyte. For this compound, which is sufficiently volatile and stable, it provides results comparable to HPLC. Like HPLC, it is a comparative method that relies on a specific reference standard.

Conclusion and Recommendation

For the definitive purity assessment and characterization of a reference standard for this compound, qNMR is the superior method . Its status as a primary analytical technique, providing SI-traceable results without the need for an analyte-specific standard, makes it the authoritative choice for establishing a benchmark purity value. [1][2] For routine, high-throughput quality control in a manufacturing environment, HPLC-UV is the recommended workhorse method . Once its performance is validated and anchored against a qNMR-certified primary reference standard, it provides a cost-effective, reliable, and efficient means of ensuring batch-to-batch consistency.

By leveraging a combination of these techniques—qNMR for primary characterization and HPLC/GC for routine assays—pharmaceutical development professionals can build a robust, scientifically sound, and compliant analytical strategy for ensuring product quality.

References

  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeial Convention.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. GMP Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy Abstract.
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ECA Academy. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. GMP Compliance.
  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Quantitative NMR Spectroscopy.
  • Pierens, G. K., et al. (2014). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 93, 83-89.
  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723.
  • Enfanos. Absolute Quantification by qNMR.
  • ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Eurisotop. Standards for qNMR.
  • Quality Analysis. Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?.
  • Keika Ventures. Aldehyde, Screening.
  • ResearchGate. GC-FID chromatogram of the volatile aldehydes extracted from a chicken sample.
  • SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Phenomenex. Applications of Gas Chromatography Flame Ionization Detectors.
  • Royal Society of Chemistry. Analytical Methods.

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A Comparative Guide to the Thermal Analysis of Halogenated Benzaldehydes using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of halogenated benzaldehydes using Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a nuanced understanding of how halogen substitution impacts the thermal characteristics of the benzaldehyde scaffold. We will explore the theoretical underpinnings of DSC, present a rigorous experimental protocol, and interpret the resulting data to reveal structure-property relationships.

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

Halogenated benzaldehydes are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The substitution of hydrogen with a halogen atom (F, Cl, Br, I) on the benzene ring profoundly alters the molecule's electronic and steric properties.[2] These modifications influence intermolecular forces, crystal packing, and, consequently, the material's thermal behavior—properties like melting point and enthalpy of fusion.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is an indispensable tool in pharmaceutical sciences for characterizing key physicochemical properties.[5][6][7] DSC can elucidate information on melting, crystallization, glass transitions, polymorphism, and purity, all of which are critical for drug formulation, stability, and quality control.[5] For instance, the presence of impurities can cause a predictable depression and broadening of the melting peak, a principle used for purity determination based on the Van't Hoff equation.[8][9]

This guide will compare a series of halogenated benzaldehydes to illustrate how the type, number, and position of halogen substituents dictate their thermal profiles as measured by DSC.

Experimental Design: A Self-Validating DSC Protocol

The integrity of DSC data hinges on a meticulously designed and executed experimental protocol. The following methodology is grounded in established standards such as USP <891> Thermal Analysis and ASTM E928, ensuring robust and reproducible results.[5][8][10][11]

Materials & Instrumentation
  • Analytes: 4-Chlorobenzaldehyde, 4-Bromobenzaldehyde, 2,4-Dichlorobenzaldehyde, and others for comparison (Assay >98%).

  • Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo, PerkinElmer). The instrument must be calibrated for temperature and enthalpy using certified reference standards like indium.[3]

  • Sample Pans: Aluminum pans with lids are suitable for this class of compounds.[12] For volatile samples, hermetically sealed pans are required to prevent mass loss during the experiment.[13]

  • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.[14]

  • Balance: A microbalance with a readability of at least ±0.01 mg.

Detailed Experimental Workflow

The following step-by-step protocol ensures high-quality, comparable data across different samples.

Step 1: Sample Preparation

  • Accurately weigh 2-5 mg of the halogenated benzaldehyde sample into an aluminum DSC pan using a microbalance.[14] Small sample masses minimize thermal gradients within the sample.

  • Ensure the sample covers the bottom of the pan as evenly as possible to maximize thermal contact. For powdered samples, gentle compaction may be beneficial.[12][13]

  • Place a lid on the pan and crimp it using a sample press. For non-volatile solids, a pierced lid can be used to allow for pressure equalization.[12][15]

  • Prepare an identical, empty, sealed pan to serve as the reference. This is crucial for accurately measuring the differential heat flow.[13]

Step 2: Instrument Setup & Thermal Method

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Program the instrument to heat the sample at a controlled, linear rate. A rate of 10 °C/min is a common standard for such analyses.

  • The heating ramp should extend to a temperature sufficiently above the melting transition to establish a stable post-melting baseline (e.g., 30-50 °C above the melt).

  • Record the heat flow as a function of temperature.

Step 3: Data Analysis

  • From the resulting DSC thermogram, determine the key transition parameters:

    • Onset Temperature (T_onset): The temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the melting peak's leading edge.

    • Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔH_fus): The total energy absorbed during melting, calculated by integrating the area under the melting peak. This value is directly proportional to the material's crystallinity.

The entire workflow is visualized in the diagram below.

DSC_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: DSC Analysis cluster_data Part 3: Data Interpretation weigh 1. Weigh 2-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Crimp Lid on Pan pan->seal ref 4. Prepare Empty Reference Pan seal->ref load 5. Load Sample & Reference in Cell ref->load equil 6. Equilibrate at 25°C load->equil heat 7. Heat at 10°C/min under N2 Purge equil->heat record 8. Record Heat Flow vs. Temperature heat->record thermogram 9. Obtain DSC Thermogram record->thermogram params 10. Determine T_onset, T_peak, and ΔH_fus thermogram->params

Caption: Standard experimental workflow for DSC analysis.

Results and Discussion: Structure-Property Relationships

The thermal properties of several halogenated benzaldehydes were determined using the protocol described above. The key results are summarized in the table below, drawing primarily from a comprehensive study by Monte et al., supplemented with data from other sources for a broader comparison.[1][16]

Table 1: Comparative DSC Data for Halogenated Benzaldehydes

CompoundSubstituent(s)Melting Point (T_m, °C)Enthalpy of Fusion (ΔH_fus, kJ/mol)Reference(s)
4-Fluorobenzaldehyde4-F-10Not Reported[17][18]
2-Chlorobenzaldehyde2-Cl9 - 11Not Reported[19]
4-Chlorobenzaldehyde4-Cl47.919.3[1][16]
4-Bromobenzaldehyde4-Br57 - 5820.2[1][16][20]
2,4-Dichlorobenzaldehyde2,4-diCl70.820.5[1][16][21]

Note: Melting points are often reported as ranges from supplier data and single values (peak or onset) in DSC studies. The values presented reflect this.

Analysis of Trends

The data reveals clear structure-property relationships:

  • Effect of Halogen Type: Comparing the para-substituted compounds, the melting point increases significantly from 4-fluoro (-10 °C) to 4-chloro (47.9 °C) to 4-bromo (57-58 °C). This trend correlates with the increasing size and polarizability of the halogen atom (F < Cl < Br). Larger, more polarizable atoms lead to stronger intermolecular interactions (van der Waals forces and dipole-dipole interactions), which require more thermal energy to overcome, resulting in a higher melting point.[2][22]

  • Effect of Substitution Position: The melting point of 2-chlorobenzaldehyde (9-11 °C) is substantially lower than its para-isomer, 4-chlorobenzaldehyde (47.9 °C). This is a common phenomenon in substituted benzenes. The para-isomer often has a more symmetric, linear shape that allows for more efficient packing into a stable crystal lattice. The ortho-substitution introduces steric hindrance that disrupts this packing, leading to weaker intermolecular forces and a lower melting point.

  • Effect of Multiple Substitutions: The addition of a second chlorine atom in 2,4-dichlorobenzaldehyde (70.8 °C) further increases the melting point compared to the monosubstituted chloro-isomers. This is due to the increased molecular weight and the cumulative effect of the polar C-Cl bonds, enhancing the overall intermolecular attractive forces.

  • Enthalpy of Fusion (ΔH_fus): The enthalpy of fusion, which reflects the energy required to disrupt the crystal lattice, shows a modest increase from 4-chlorobenzaldehyde (19.3 kJ/mol) to 4-bromobenzaldehyde (20.2 kJ/mol) and 2,4-dichlorobenzaldehyde (20.5 kJ/mol).[1][16] This suggests that while the melting temperatures vary significantly due to packing efficiency and interaction strength, the overall cohesive energy of the crystal lattices for these specific chloro- and bromo-compounds is relatively similar once the melting transition is reached.

The relationship between halogen substitution and the resulting thermal properties is illustrated below.

Structure_Property substituent Halogen Substituent Properties Type (F, Cl, Br) Position (ortho, para) Number (mono, di) interactions Intermolecular Forces substituent:f1->interactions Size & Polarizability substituent:f3->interactions Molecular Weight packing Crystal Lattice Packing Efficiency substituent:f2->packing Molecular Symmetry thermal_props DSC Thermal Properties Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) interactions->thermal_props:f1 interactions->thermal_props:f2 packing->thermal_props:f1

Caption: Influence of substituent properties on thermal behavior.

Conclusion

This guide demonstrates the utility of Differential Scanning Calorimetry for the comparative analysis of halogenated benzaldehydes. The experimental data clearly shows that the thermal properties of these compounds are highly dependent on the nature, position, and number of halogen substituents. The melting point is particularly sensitive to changes in molecular symmetry and the strength of intermolecular forces governed by halogen polarizability.

These findings are not merely academic; they have practical implications for pharmaceutical development. A thorough understanding of a compound's thermal profile is essential for controlling crystallization, assessing purity, ensuring batch-to-batch consistency, and predicting the long-term stability of active pharmaceutical ingredients and their formulations. The robust DSC protocol and structure-property relationships detailed herein provide a valuable framework for scientists working with these and other substituted aromatic compounds.

References

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  • Element Materials Technology. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
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  • Wikipedia. 4-Bromobenzaldehyde. [Link]
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  • Ataman Kimya. ORTHO CHLORO BENZALDEHYDE. [Link]
  • Google Patents. US3624157A - Process for preparing ortho-chlorobenzaldehyde.
  • Alaasar, M., et al. (2024). The influence of bromine substitution and linking groups on the phase behaviour of light-responsive rod-like molecules. Journal of Molecular Liquids. [Link]
  • Saklatvala, R., et al. (2008). The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs. Journal of Thermal Analysis and Calorimetry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. [Link]
  • TA Instruments.
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A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryl Aldehydes from 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering powerful and versatile tools for assembling complex architectures from readily available precursors. Among these, the Suzuki-Miyaura and Stille couplings are preeminent methods for the formation of biaryl linkages, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a head-to-head comparison of these two indispensable reactions, focusing on a specific, functionally rich substrate: 4-Bromo-5-fluoro-2-methylbenzaldehyde . The presence of an aldehyde, a fluorine atom, and ortho-methyl substitution presents a unique set of electronic and steric challenges. Understanding how each coupling method performs with this substrate is critical for researchers aiming to optimize yield, purity, and overall synthetic efficiency. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer data-driven insights to guide your choice between these two powerful synthetic strategies.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[2]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_tm pd0 Pd(0)L₂ (Active Catalyst) diorgano_pd2 Ar-Pd(II)L₂-Ar' pd0->diorgano_pd2 [1] Oxidative Addition oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br pd2_complex->pd0 [3] Reductive Elimination product Ar-Ar' (Product) pd2_complex->product transmetalation Transmetalation diorgano_pd2->pd2_complex [2] Transmetalation reductive_elimination Reductive Elimination start_halide Ar-Br (this compound) start_boron Ar'-B(OH)₂ + Base start_halide_label Ar-Br start_halide_label->pd0 start_boron_label Ar'B(OH)₃⁻ start_boron_label->diorgano_pd2

Suzuki-Miyaura Catalytic Cycle Diagram.
Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for coupling with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 217 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

The Stille Coupling: A Powerful, Base-Free Alternative

The Stille reaction, which couples an organostannane (organotin) reagent with an organohalide, is another cornerstone of C-C bond formation.[4] Its primary advantage is its remarkable functional group tolerance, as it typically proceeds under neutral conditions, obviating the need for a base.[2][5] This can be critical for substrates bearing sensitive functionalities.

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction but differs fundamentally in the transmetalation step.

  • Oxidative Addition: As with the Suzuki reaction, a Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Transmetalation: The organostannane reagent directly transfers its organic group to the Pd(II) center without the need for base activation. This step is often the rate-determining step and can sometimes be accelerated by additives.[6]

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Stille_Cycle Stille Coupling Catalytic Cycle cluster_oa cluster_tm pd0 Pd(0)L₂ (Active Catalyst) diorgano_pd2 Ar-Pd(II)L₂-Ar' pd0->diorgano_pd2 [1] Oxidative Addition oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br pd2_complex->pd0 [3] Reductive Elimination product Ar-Ar' (Product) pd2_complex->product transmetalation Transmetalation diorgano_pd2->pd2_complex [2] Transmetalation reductive_elimination Reductive Elimination start_halide Ar-Br (this compound) start_tin Ar'-Sn(Bu)₃ start_halide_label Ar-Br start_halide_label->pd0 start_tin_label Ar'-SnR₃ start_tin_label->diorgano_pd2

Stille Coupling Catalytic Cycle Diagram.
Protocol: Stille Coupling of this compound

This protocol illustrates a typical base-free Stille coupling. All glassware should be thoroughly dried, and solvents should be anhydrous.

Materials:

  • This compound (1.0 eq)

  • Aryltributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 217 mg, 1.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the aryltributylstannane (1.1 mmol) via syringe.

  • Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) under a positive pressure of inert gas.

  • Heat the reaction mixture to 110 °C and stir. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The primary challenge in Stille couplings is purification. The crude product will contain stoichiometric amounts of tin byproducts. A common workup involves dissolving the residue in a solvent like acetonitrile and washing with hexane to remove nonpolar tin species, or treatment with aqueous KF to precipitate tin fluorides.

  • Following the initial purification, the product is typically purified by flash column chromatography on silica gel.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling for this compound hinges on a trade-off between operational simplicity, safety, and reaction robustness.

ParameterSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (Boronic Acid/Ester)Organostannane (Organotin)
Base Requirement Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]No (Proceeds under neutral conditions)[2]
Typical Solvents Biphasic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)[7]Anhydrous polar aprotic (e.g., DMF, Toluene)[6]
Reagent/Byproduct Toxicity Low . Boronic acids and borates are generally non-toxic.High . Organotin reagents are highly toxic.[2]
Purification Straightforward . Byproducts are typically water-soluble and easily removed.Challenging . Removal of tin byproducts is often difficult.
Functional Group Tolerance Good to Excellent . Tolerates most functional groups, including aldehydes.[8]Excellent . The neutral conditions are ideal for sensitive substrates.[5]
Expected Yields Good to High (Often >80%)Good to High (Often >80%)[9]

Expert Analysis and Recommendation

For the specific substrate, this compound, both Suzuki and Stille couplings are expected to provide the desired biaryl product in high yield. The aldehyde functionality is generally robust enough to tolerate the basic conditions of a standard Suzuki coupling.[8]

Recommendation:

  • Start with the Suzuki-Miyaura Coupling. For most applications, the Suzuki coupling should be the first choice. Its primary advantages are compelling: the low toxicity of reagents, the ease of purification, and its alignment with "green chemistry" principles. The operational simplicity and high yields make it the workhorse for this type of transformation.

  • Use the Stille Coupling as a Powerful Problem-Solver. The Stille coupling should be considered under specific circumstances. If the Suzuki reaction provides low yields, which could be due to steric hindrance from the ortho-methyl group or electronic effects from the fluorine, the Stille coupling may offer a more robust alternative.[9] Furthermore, if the coupling partner contains a particularly base-sensitive functional group, the neutral conditions of the Stille reaction become a decisive advantage.[2]

The ultimate decision must weigh the need for a potentially more robust reaction (Stille) against the significant practical and safety-related drawbacks of using highly toxic organotin reagents and the subsequent purification challenges. For pharmaceutical development, minimizing toxic metal residues is paramount, further favoring the Suzuki approach.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
  • OpenOChem Learn. Stille Coupling. [Link]
  • Kiefl, K. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]
  • Shields, J. D. et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry. [Link]
  • Cintrat, J. C. et al. (2006). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]
  • Wikipedia. Stille reaction. [Link]
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
  • Dreher, S. D. et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-5-fluoro-2-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 4-Bromo-5-fluoro-2-methylbenzaldehyde, is not merely a regulatory formality but a critical component of responsible scientific conduct. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated aromatic aldehyde, ensuring the protection of both laboratory personnel and the environment.

The procedural guidance herein is synthesized from the safety protocols for structurally similar compounds, reflecting the established best practices for handling halogenated organic waste. It is imperative to recognize that while a specific Safety Data Sheet (SDS) for this compound is not widely available, the principles governing the disposal of related brominated and fluorinated organics are directly applicable.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound is anticipated to be a hazardous substance.[1][2][3][4][5]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][3][4][5]

  • Serious Eye Irritation: Likely to cause serious damage to the eyes.[1][2][3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[1][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4][5]

This hazard profile necessitates that all handling and disposal operations be conducted with the appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood.[5][6]

Hazard CategoryAnticipated EffectRecommended PPE
Skin Contact Causes irritation.[1][3][4][5]Chemical-resistant gloves (Nitrile or Neoprene), fully-buttoned lab coat.[1][6]
Eye Contact Causes serious eye irritation.[1][2][3][4][5]ANSI Z87.1 certified splash-proof safety goggles; face shield for splash risk.[6]
Inhalation May cause respiratory irritation.[1][3][4][5]Work within a certified chemical fume hood. NIOSH-approved respirator if hood is unavailable.[6]
Ingestion Harmful if swallowed.[3][4][5]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3][4]
Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound.[6][7][8] This dictates its segregation into a specific waste stream to prevent dangerous reactions and to ensure environmentally sound disposal, typically through incineration at a licensed facility.[7]

Step 1: Waste Segregation

  • Designate a Halogenated Waste Container: All waste containing this compound must be collected in a designated container labeled "Halogenated Organic Waste".[6][7] This includes residual solid material, contaminated consumables (e.g., weigh boats, gloves, paper towels), and liquid rinsates from cleaning contaminated glassware.[6]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents or aqueous waste streams.[7][8] Mixing can complicate the disposal process and may create unforeseen chemical hazards.[8]

Step 2: Container Management

  • Use Appropriate Containers: Waste should be collected in chemically compatible containers, typically high-density polyethylene (HDPE) or glass, that can be securely sealed.[9]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".[6]

    • An accurate list of all components and their approximate concentrations/quantities.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste. This minimizes the release of potentially harmful vapors.[6][9]

  • Secondary Containment: Store waste containers in a well-ventilated area, within a secondary containment tray to mitigate the impact of any potential leaks.[6]

Step 3: Arranging for Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. They will provide guidance on specific institutional procedures.

  • Professional Disposal: The ultimate disposal of the waste must be conducted by an approved and licensed waste disposal plant.[1][2][3][4][5][10][11] These facilities are equipped to handle and incinerate halogenated organic compounds in compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[12][13]

Emergency Procedures in the Event of a Spill

Accidents can happen, and a clear, pre-defined plan is essential for mitigating risks.

  • Minor Spill (Contained in a Fume Hood):

    • Ensure all required PPE is being worn.

    • Absorb the spilled material using an inert, non-combustible absorbent like sand, vermiculite, or a commercial sorbent.[6]

    • Carefully scoop the absorbed material and any contaminated debris into your designated "Halogenated Organic Waste" container.[6]

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), collecting the rinsate as hazardous waste.[6]

  • Major Spill (Outside of a Fume Hood):

    • Evacuate the immediate laboratory area.

    • Alert colleagues and notify your laboratory supervisor and EHS department immediately.

    • Prevent entry into the affected area until cleared by safety professionals.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal & Segregation start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Residual solid, contaminated items, rinsate) fume_hood->generate_waste decision Is waste halogenated? generate_waste->decision halogenated_waste Collect in Labeled 'Halogenated Organic Waste' Container decision->halogenated_waste Yes non_halogenated Segregate into Appropriate Waste Stream (Non-Applicable for this compound) decision->non_halogenated No seal_container Keep Container Securely Sealed in Secondary Containment halogenated_waste->seal_container contact_ehs Contact EHS for Pickup and Final Disposal seal_container->contact_ehs end End: Responsible Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, researchers can ensure that their valuable work in drug development and scientific discovery is conducted with the highest standards of safety and environmental stewardship.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-methylbenzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Fluoro-2-methylbenzaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde.
  • Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Unknown. (n.d.).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • BenchChem. (n.d.). Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical synthesis, 4-Bromo-5-fluoro-2-methylbenzaldehyde is a compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential, field-proven safety and logistical protocols for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Section 1: Hazard Assessment and Chemical Profile

A thorough risk assessment is the foundation of any laboratory safety protocol. While comprehensive GHS hazard data for this compound is not fully documented in publicly available literature[1][2], its structure as a halogenated aromatic aldehyde allows us to infer a hazard profile based on analogous compounds. Structurally similar chemicals, such as 4-Bromo-5-fluoro-2-nitrobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde, are known to cause skin, eye, and respiratory irritation, and are considered harmful if swallowed or in contact with skin.[3][4] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Property Value
CAS Number 861928-26-9[1][5]
Molecular Formula C₈H₆BrFO[1][5]
Molecular Weight 217.04 g/mol [1][5]
Appearance Powder or liquid (solid at room temperature)[1]
Melting Point 68-70 °C[1][5]
Boiling Point 261.2 °C at 760 mmHg[1][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area[1][3]

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific chemical threats. The following protocol outlines the minimum requirements for handling this compound.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, especially when handling the solid to prevent dust formation, must be conducted within a certified chemical fume hood.[4][6] This is the most critical engineering control for minimizing inhalation exposure to dusts and vapors.

1. Eye and Face Protection

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[7][8]

  • High-Risk Operations: When handling larger quantities (>25g) or performing operations with a significant risk of splashing (e.g., transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][9]

2. Hand Protection The compound's halogenated aromatic nature necessitates gloves with high chemical resistance.

  • Recommended Gloves: Based on data for similar aldehydes and aromatic compounds, neoprene or butyl rubber gloves are recommended for prolonged contact.[6]

  • Double Gloving: For incidental contact, such as weighing small quantities, double-gloving with high-quality disposable nitrile gloves is an acceptable practice. Always inspect gloves for tears or holes before use.[7]

  • Glove Removal: After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[6][8]

3. Body Protection

  • Lab Coat: A flame-resistant or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[7]

  • Clothing: Long pants and closed-toe, closed-heel shoes made of a chemical-resistant material are required.[6][7] Fabric shoes (e.g., canvas) are not permitted.

  • Apron: For large-scale work or transfers, a chemical-resistant apron should be worn over the lab coat.[9]

4. Respiratory Protection Work inside a fume hood should preclude the need for respiratory protection.[6] However, in the rare event of engineering control failure or during large-scale spill cleanup, respiratory protection may be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing.[7]

Section 3: Operational Workflow and PPE Management

A disciplined workflow ensures that safety measures are integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Gather Chemicals & Equipment prep1->prep2 prep3 Don PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Perform All Work Inside Fume Hood prep3->handle1 handle2 Minimize Dust (Weighing) handle1->handle2 handle3 Segregate Halogenated Organic Waste handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE in Correct Order (Gloves First) post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard workflow for handling this compound.

Step-by-Step PPE Protocol:

  • Preparation: Before approaching the chemical, verify that the fume hood is functioning correctly. Don your lab coat and safety goggles.

  • Donning Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Perform all transfers and manipulations deep within the fume hood to ensure containment of dust and vapors.

  • Segregation: All waste, including contaminated gloves, weigh paper, and pipette tips, must be placed in a designated, sealed container for halogenated organic waste.

  • Doffing PPE: To prevent cross-contamination, PPE should be removed in the following order before leaving the laboratory:

    • Remove outer gloves (if double-gloved).

    • Remove lab coat.

    • Remove inner gloves using the proper technique.

    • Remove eye protection.

  • Hygiene: Immediately wash hands and forearms with soap and water after removing all PPE.

Section 4: Decontamination and Disposal Plan

Effective decontamination and disposal are critical to prevent inadvertent exposure and environmental contamination.

  • Personnel Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][10] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3][4][10]

  • Waste Disposal: All materials contaminated with this compound are to be treated as hazardous waste.

    • Solid Waste: Contaminated solids (gloves, paper towels, etc.) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled container for halogenated liquid waste.

    • Regulatory Compliance: All disposal procedures must adhere strictly to institutional, local, and national regulations for hazardous waste.[3] Do not discharge the chemical into drains or the environment.[2]

Section 5: Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

G cluster_response Immediate Response Protocol spill Spill or Exposure Occurs alert Alert Personnel & Supervisor spill->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Size & Hazard evacuate->assess choice Can Spill Be Safely Handled Internally? assess->choice cleanup Proceed with Cleanup: 1. Don Full PPE 2. Contain with Inert Absorbent 3. Collect in Sealed Container choice->cleanup Yes ehs Contact Emergency Services & EH&S choice->ehs No

Caption: Workflow for responding to a chemical spill or exposure incident.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.[6]

  • Control Ignition Sources: Eliminate all sources of ignition as a precaution.[6][11]

  • Containment: Wearing appropriate PPE (including respiratory protection if outside a fume hood), contain the spill using an inert, non-combustible absorbent material such as clay, sand, or diatomaceous earth.[6] Sweep up the material and place it into a suitable, sealed container for disposal.

References

  • This compound - Echemi. (n.d.). Echemi.
  • Personal protective equipment for handling Lilac aldehyde - Benchchem. (n.d.). BenchChem.
  • 861928-26-9, this compound Formula - ECHEMI. (n.d.). Echemi.
  • Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) - EvitaChem. (n.d.). EvitaChem.
  • 4-Bromo-5-fluoro-2-nitrobenzaldehyde - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • This compound Safety Data Sheets - Echemi. (n.d.). Echemi.
  • 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9 • ChemWhat. (n.d.). ChemWhat.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • SAFETY DATA SHEET. (2009, June 9). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.